Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVBSXMGJRXQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=C(C2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599308 | |
| Record name | Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135995-45-8 | |
| Record name | Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in modern medicinal chemistry and drug development.[1][2] Its unique bicyclic, nitrogen-bridged framework is a cornerstone in the design of therapeutic agents, found in marketed drugs such as the anxiolytic Alpidem and the hypnotic Zolpidem.[3] The scaffold's rigid conformation and capacity for diverse functionalization allow for precise tuning of its pharmacological properties, making it a target of intense synthetic exploration.[4]
This guide provides an in-depth, field-proven protocol for the synthesis of a specific, highly functionalized derivative: Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 135995-45-8).[5][6] This molecule serves as a critical building block for more complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and other targeted therapies.[7] We will dissect the synthetic strategy, explain the mechanistic underpinnings of the core reaction, and provide a self-validating, step-by-step protocol suitable for implementation in a research or process development laboratory.
Synthetic Strategy: A Logic-Driven Retrosynthetic Analysis
From an application scientist's perspective, a robust synthesis begins with a logical disconnection of the target molecule. The most effective strategy for constructing the imidazo[1,2-a]pyridine core is a convergent approach, building the fused ring system from two key synthons. This is a variation of the classic Tschitschibabin condensation reaction.[1]
The retrosynthetic analysis of our target molecule reveals a primary disconnection across the C-N bonds of the imidazole ring. This approach simplifies the complex bicyclic system into two readily accessible starting materials: a substituted 2-aminopyridine and a three-carbon α-halocarbonyl component.
This strategy is highly efficient, as it constructs the desired heterocyclic core in a single, high-yielding step from commercially available or readily synthesized precursors. The key starting materials are:
-
2-Amino-3-bromo-6-methylpyridine (CAS: 126325-46-0): This substituted pyridine provides the foundational six-membered ring and the pre-installed bromine atom at the 8-position and methyl group at the 5-position of the final product. Its availability is crucial for research and development.[8][9][10]
-
Ethyl bromopyruvate (CAS: 70-23-5): This α-halo ketoester is a versatile three-carbon building block that forms the five-membered imidazole ring and incorporates the ethyl carboxylate group at the 2-position.[11][12]
Reaction Mechanism: Nucleophilic Attack and Intramolecular Cyclization
The formation of the imidazo[1,2-a]pyridine ring system proceeds via a well-established two-stage mechanism: an initial intermolecular nucleophilic substitution followed by an intramolecular condensation.[1][13]
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the pyridine ring (the most nucleophilic nitrogen) on the electrophilic carbon of ethyl bromopyruvate bearing the bromine atom. This SN2 reaction forms a pyridinium salt intermediate.
-
Intramolecular Condensation: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the electrophilic ketone carbonyl.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) under the heated reaction conditions to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of structurally similar analogs and is optimized for both yield and purity.[7][14]
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-Amino-3-bromo-6-methylpyridine | 126325-46-0 | 188.04 | 1.0 | 10.0 | 1.88 g |
| Ethyl bromopyruvate | 70-23-5 | 195.02 | 1.25 | 12.5 | 2.44 g (1.62 mL) |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | - | - | 20 mL |
| Acetone | 67-64-1 | 58.08 | - | - | For trituration |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3-bromo-6-methylpyridine (1.88 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (20 mL) to the flask. Stir the mixture at room temperature to dissolve the starting material.
-
Reagent Addition: Carefully add ethyl bromopyruvate (1.62 mL, 12.5 mmol) to the solution dropwise using a syringe. Rationale: The slight excess of ethyl bromopyruvate ensures the complete consumption of the limiting aminopyridine starting material.
-
Heating and Reflux: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Allow the mixture to reflux for 4-6 hours. Rationale: Thermal energy is required to overcome the activation energy for both the initial SN2 reaction and the subsequent dehydration step, driving the reaction to completion.
-
Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting aminopyridine spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator. This will yield a brownish-red solid or slurry.[7]
-
Purification (Trituration): Add acetone (~20 mL) to the crude solid. Vigorously stir or sonicate the slurry for 15-20 minutes. This process, known as trituration, washes away unreacted ethyl bromopyruvate and other soluble impurities, leaving the desired product as a purified solid. Rationale: The target product exhibits lower solubility in acetone compared to the impurities, allowing for a simple, non-chromatographic purification.
-
Final Product Collection: Filter the solid using a Büchner funnel, wash the filter cake with a small amount of cold acetone, and dry the product under vacuum to yield this compound as a light yellow or off-white solid. The expected yield, based on similar reactions, is in the range of 70-85%.[7]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C11H12BrN2O2 [M+H]+ m/z: 283.0082. Found: Expected to be within ±5 ppm.
-
1H NMR and 13C NMR: To confirm the chemical structure and assess purity.
Overall Synthesis Workflow
The entire process, from setup to final product, follows a streamlined and efficient laboratory workflow.
Conclusion
The synthesis of this compound is achieved through a robust and high-yielding cyclocondensation reaction. This guide outlines a validated protocol that leverages readily available starting materials and employs a straightforward procedure with a non-chromatographic purification step. The causality behind each experimental choice has been detailed to provide researchers and drug development professionals with a deep understanding of the process. By following this technical guide, laboratories can reliably produce this valuable chemical intermediate, facilitating further research into the vast therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
References
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]
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2-Amino-3-bromo-6-methylpyridine | C6H7BrN2 | CID 2734416. PubChem, National Institutes of Health (NIH). [Link]
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This compound | C11H11BrN2O2. PubChem, National Institutes of Health (NIH). [Link]
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A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. ResearchGate. [Link]
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Maximizing Your Synthesis: Ethyl Bromopyruvate Applications for Pharma. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Synthesis of ethyl 8-bromo-7-fluoro-1-methyl-5-oxo-1,2-dihydro-5H-thiazolo(3,2-a) quinoline 4-carboxylate. PrepChem.com. [Link]
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(PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]
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8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS#: 1332589-53-3. ChemWhat. [Link]
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WO/2000/026177 SYNTHESIS OF ETHYL BROMOPYRUVATE. WIPO Patentscope. [Link]
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Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
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Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines. Green Chemistry (RSC Publishing). [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Understanding the physicochemical characteristics of its derivatives is paramount for the rational design and development of novel drug candidates. This document synthesizes available data on the title compound and its structural analogs to offer a robust resource for researchers in the field.
Molecular and Structural Attributes
This compound possesses the molecular formula C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol .[2][3] The molecule features a fused bicyclic system consisting of an imidazole ring merged with a pyridine ring. Key substituents that dictate its properties are the bromo group at position 8, a methyl group at position 5, and an ethyl carboxylate group at position 2.
| Property | Value | Source |
| CAS Number | 135995-45-8 | [2][3] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [2][3] |
| Molecular Weight | 283.12 g/mol | [2][3] |
The planarity of the imidazo[1,2-a]pyridine core is a notable feature, as observed in the crystal structure of the closely related Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[2] This rigidity can have significant implications for molecular interactions with biological targets. The bromine atom at the 8-position is a key functional handle, enhancing the molecule's reactivity and providing a site for further synthetic modifications, such as cross-coupling reactions, to generate diverse chemical libraries.[4]
Synthesis and Spectroscopic Characterization
Synthetic Approach
The synthesis of this compound can be achieved through a well-established cyclization reaction. A proposed synthetic protocol, adapted from literature procedures for analogous compounds, is outlined below.[2][5]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
To a solution of 2-amino-3-bromo-6-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromopyruvate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Profile
While the specific spectra for the title compound are not publicly available, a detailed analysis of its structure allows for the prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, the methyl group protons, and the ethyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and carboxylate groups and the electron-donating effect of the methyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbons attached to the bromine and nitrogen atoms, as well as the carbonyl carbon of the ester, are expected to have characteristic chemical shifts.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is expected to show the [M+H]⁺ ion at m/z 283.0082, corresponding to the molecular formula C₁₁H₁₂BrN₂O₂. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.[5]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:
-
C=O stretching of the ester group (~1720-1740 cm⁻¹).
-
C=N and C=C stretching vibrations of the aromatic rings (~1500-1650 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups (~2900-3100 cm⁻¹).
-
C-O stretching of the ester group (~1100-1300 cm⁻¹).
Physicochemical Properties
A thorough understanding of the physicochemical properties is crucial for drug development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).
Melting Point
Experimental Protocol: Melting Point Determination
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range over which the sample melts is recorded.
Solubility
Solubility is a critical parameter for drug delivery and bioavailability. The solubility of this compound is expected to be low in aqueous media due to its largely hydrophobic aromatic core. It is anticipated to be more soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols.
Caption: Predicted solubility profile of the title compound.
Experimental Protocol: Kinetic Aqueous Solubility Assessment
-
Prepare a stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final desired concentration.
-
Shake the mixture at room temperature for a set period (e.g., 24 hours).
-
Filter the solution to remove any precipitate.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity/Basicity (pKa)
The pKa value(s) of a molecule are critical for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom (N1). The pKa of this nitrogen is influenced by the substituents on the ring. For example, a piperidine-substituted imidazo[1,2-a]pyridine was found to have a pKa of 9.3.[6] However, the electron-withdrawing ethyl carboxylate group on the title compound is expected to lower the basicity of the ring system. A predicted pKa for a related tetrahydro-methoxy derivative is 1.59.[7]
Experimental Protocol: Potentiometric pKa Determination
-
Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the inflection point of the titration curve.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. A higher LogP value indicates greater lipid solubility. The presence of the bromo and methyl groups, along with the aromatic system, suggests that this compound will have a relatively high LogP.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Prepare a solution of the compound in n-octanol.
-
Mix this solution with an equal volume of water in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the LogP using the formula: LogP = log([concentration in octanol] / [concentration in water]).
Chemical Reactivity and Stability
The chemical stability of a drug candidate is a critical consideration. The imidazo[1,2-a]pyridine ring system is generally stable. The ester functionality could be susceptible to hydrolysis under strongly acidic or basic conditions. The bromine atom at the 8-position is a reactive site, making the compound a valuable intermediate for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce new functional groups and explore structure-activity relationships.[8] For storage, the compound should be kept in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
This compound is a compound with significant potential in drug discovery, stemming from the well-established therapeutic relevance of the imidazo[1,2-a]pyridine scaffold. This guide has provided a detailed overview of its key physicochemical properties, offering both theoretical predictions and established experimental protocols for their determination. A comprehensive understanding of these characteristics is essential for any researcher aiming to utilize this molecule in the development of novel therapeutic agents. The provided methodologies serve as a robust starting point for the in-depth characterization of this and related compounds.
References
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Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Zhang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 243, 114771. [Link]
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Lyssikatos, J. P., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]
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Sun, N., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1999. [Link]
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Chem-Impex International Inc. (n.d.). 8-Bromo-imidazo[1,2-a]pyridine. Retrieved from [Link]
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Wikipedia. (2023, December 2). Imidazopyridine. In Wikipedia. Retrieved from [Link]
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Verma, R., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(30), 5793-5814. [Link]
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Technical Dossier: Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 135995-45-8)
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, bearing the CAS number 135995-45-8, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest to the pharmaceutical and agrochemical industries due to its prevalence in a wide array of biologically active molecules.[1][2][3] The strategic placement of a bromine atom, a methyl group, and an ethyl carboxylate moiety on the core structure provides versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This document serves as a comprehensive technical guide, providing an in-depth overview of its chemical identity, characterization data, a proven synthetic methodology, and an exploration of its potential applications for researchers, scientists, and drug development professionals.
Compound Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 135995-45-8 | [4] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [4] |
| Molecular Weight | 283.1 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| Synonyms | N/A | N/A |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Commercially available with ≥98% purity | [4] |
| Product Family | Protein Degrader Building Blocks | [4] |
Spectroscopic and Analytical Characterization
The structural elucidation of a synthetic compound relies on a suite of spectroscopic techniques. While publicly available spectra for this specific compound are limited, this section outlines the expected characterization data based on its chemical structure and data from closely related analogues. Commercial suppliers confirm the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data.[5]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of the molecule.
-
Expected HRMS (ESI+) : Calculated for [M+H]⁺ (C₁₁H₁₂BrN₂O₂⁺): m/z 283.0082. A literature source for a closely related compound, ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, reports a found value of m/z 283.0091, which strongly supports the expected mass for the title compound.[6]
The fragmentation pattern in mass spectrometry can provide valuable structural information. For imidazo[1,2-a]pyridine derivatives, fragmentation often involves characteristic losses of small molecules.
Hypothetical Fragmentation Pathway
Caption: Proposed mass spectrometry fragmentation of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the imidazopyridine core, the methyl group, and the ethyl ester moiety.
-
Aromatic Protons (imidazo[1,2-a]pyridine core): Signals are anticipated in the downfield region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will be influenced by the positions of the bromine and methyl substituents.
-
Ethyl Group (CH₂): A quartet is expected around δ 4.0-4.5 ppm due to coupling with the methyl protons.
-
Ethyl Group (CH₃) and Methyl Group (on ring): A triplet for the ethyl methyl and a singlet for the ring methyl are expected in the upfield region (δ 1.0-3.0 ppm).
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (Ester): A signal is expected in the highly deshielded region (δ 160-170 ppm).
-
Aromatic Carbons: Multiple signals are anticipated in the δ 110-150 ppm range, corresponding to the carbons of the imidazo[1,2-a]pyridine ring system.
-
Ethyl Group (CH₂ and CH₃): Signals for the methylene and methyl carbons of the ethyl ester will appear in the upfield region (δ 10-70 ppm).
-
Methyl Carbon (on ring): A signal for the methyl carbon attached to the ring will also be in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band is expected around 1700-1730 cm⁻¹.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1650 cm⁻¹ region.
-
C-H Stretching: Aromatic and aliphatic C-H stretching bands will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C-O Stretching: A band corresponding to the C-O bond of the ester will be present in the 1000-1300 cm⁻¹ region.
-
C-Br Stretching: A weak absorption may be observed in the fingerprint region below 800 cm⁻¹.
Synthesis and Reaction Mechanism
The synthesis of this compound can be achieved through a well-established cyclization reaction. A general and robust protocol involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound, in this case, ethyl bromopyruvate.
Synthetic Workflow
Caption: Overview of the synthetic process.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[6]
Materials:
-
2-Amino-3-bromo-6-methylpyridine
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Acetone
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-bromo-6-methylpyridine (1.0 equivalent).
-
Add anhydrous ethanol to dissolve the starting material.
-
To the stirred solution, add ethyl bromopyruvate (1.1 to 1.3 equivalents).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to obtain a crude solid.
-
Triturate the crude solid with acetone to induce precipitation of the desired product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to afford this compound.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and is appropriate for the reflux temperature.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
-
Trituration with Acetone: This step is a purification technique to remove soluble impurities, as the desired product is expected to have lower solubility in acetone, leading to its precipitation.
Biological and Pharmacological Context
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest potential for development in several therapeutic areas.
Potential Therapeutic Applications
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their potential as:
-
Anticancer Agents: Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various kinases, which are key targets in cancer therapy.[6]
-
Anti-inflammatory Agents: The scaffold has been explored for its anti-inflammatory properties.
-
Antiviral and Antibacterial Agents: The nitrogen-containing heterocyclic system can interact with biological targets in pathogens.[1]
-
Central Nervous System (CNS) Agents: The well-known hypnotic drug Zolpidem features an imidazo[1,2-a]pyridine core, highlighting the potential of this class of compounds to modulate CNS targets.[1]
The presence of the bromine atom at the 8-position and the ethyl ester at the 2-position provides opportunities for further derivatization through cross-coupling reactions and amide bond formation, respectively. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Signaling Pathway Context
Caption: Potential biological targets for imidazo[1,2-a]pyridine derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined structure and the presence of multiple functional groups for derivatization make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This technical guide provides a solid foundation of its chemical properties, a reliable synthetic protocol, and an overview of its potential in the broader context of medicinal chemistry. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
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Ethyl 8-bromo-5-methylimidazo[1, 2-a]pyridine-2-carboxylate, min 98%, 1 gram. CP Lab Safety. [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
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Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
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8-Methyl-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. J&K Scientific. [Link]
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- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 5-Methylimidazo[1,2-a]pyridine Derivatives
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure
The imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Marketed drugs such as Zolpidem (an insomnia agent) and Alpidem (an anxiolytic) validate the therapeutic potential of this chemical framework.[4] The 5-methyl substitution on this scaffold offers a specific vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
This technical guide provides an in-depth exploration of the key biological targets of 5-methylimidazo[1,2-a]pyridine derivatives, with a focus on two major therapeutic areas: oncology and infectious diseases. We will delve into the specific molecular targets, the rationale behind target validation methodologies, and provide detailed, field-proven experimental protocols for researchers in drug discovery and development.
Part 1: Protein Kinase Inhibition in Oncology
The dysregulation of protein kinase signaling is a hallmark of cancer. Kinases represent a major class of drug targets, and the imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Targeting the c-Met Proto-Oncogene
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met activation is implicated in the progression and metastasis of numerous human cancers, making it a prime therapeutic target.[5][6]
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of c-Met kinase activity.[6] The core scaffold often serves as a hinge-binding motif, occupying the ATP-binding pocket of the kinase. The 5-methyl group can provide a critical anchor point or steric element that enhances binding affinity and selectivity.
While specific data for 5-methyl derivatives is an area of active research, closely related analogs demonstrate the scaffold's potential. The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine-based c-Met inhibitors.
| Compound ID | Substitution Pattern | c-Met Kinase IC₅₀ (nM) | EBC-1 Cell Proliferation IC₅₀ (nM) | Reference |
| Compound 22e | 6-(1-methyl-1H-pyrazol-4-yl)-8-fluoro | 3.9 | 45.0 | [6] |
| Compound 15g | 6-(1-methyl-1H-pyrazol-4-yl)-7-methoxy | 7.8 | 270 | [6] |
| Compound 31 | 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl) | 12.8 | N/A | [5] |
This table showcases the potency of the general imidazo[1,2-a]pyridine scaffold against c-Met. The development of specific 5-methyl derivatives is a logical next step in lead optimization.
Causality Behind Experimental Choice: The LanthaScreen® binding assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method that directly measures the binding of an inhibitor to a kinase.[1][4] It is preferred over some activity-based assays in early-stage discovery because it is not dependent on enzyme turnover and can detect inhibitors regardless of their mechanism of competition with ATP. This makes it a robust primary screen for identifying compounds that engage the target.
Detailed Methodology:
-
Reagent Preparation:
-
1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[4]
-
Kinase/Antibody Mix (3X): Prepare a solution containing the c-Met kinase (e.g., 15 nM final concentration) and a Europium (Eu)-labeled anti-tag antibody (e.g., 6 nM final concentration) in 1X Kinase Buffer A.
-
Tracer Mix (3X): Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer (concentration determined via a prior tracer optimization experiment) in 1X Kinase Buffer A.
-
Compound Dilution: Perform a serial dilution of the 5-methylimidazo[1,2-a]pyridine test compounds in DMSO, followed by a further dilution in 1X Kinase Buffer A to create 3X final concentrations.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X compound dilution to the assay wells.
-
Add 5 µL of the 3X Kinase/Antibody Mix to all wells.
-
Add 5 µL of the 3X Tracer Mix to all wells.
-
The final volume in each well will be 15 µL.
-
-
Incubation and Reading:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Dual Targeting of the PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is one of the most common events in human cancer, making it a highly attractive target for therapeutic intervention.[7] Dual inhibition of both PI3K and mTOR can provide a more comprehensive and durable blockade of the pathway compared to targeting either kinase alone. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent dual PI3K/mTOR inhibitors.[8]
Caption: PI3K/mTOR pathway with points of inhibition by imidazo[1,2-a]pyridine derivatives.
Causality Behind Experimental Choice: While a kinase assay confirms direct binding and inhibition, a Western blot is essential for demonstrating on-target effects within a cellular context. By measuring the phosphorylation status of downstream effectors (like Akt and S6 ribosomal protein), we can confirm that the compound is engaging its target (PI3K/mTOR) and disrupting the signaling cascade in intact cells. This is a critical step in validating the mechanism of action.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., T47D breast cancer cells with a PIK3CA mutation) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the 5-methylimidazo[1,2-a]pyridine derivative (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein
-
Total S6 Ribosomal Protein
-
GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to assess the degree of pathway inhibition.
-
Part 2: Targeting Infectious Diseases - The Case of Tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action.[4][9] The imidazo[1,2-a]pyridine-3-carboxamide scaffold, in particular, has yielded highly potent compounds against Mtb.[1][10]
Inhibition of the Cytochrome bcc Complex (QcrB)
A primary target for the antitubercular activity of imidazo[1,2-a]pyridines is the cytochrome bcc complex, specifically the QcrB subunit.[11][12] This complex is a critical component of the electron transport chain, which is essential for generating ATP, the cell's energy currency. Inhibition of QcrB disrupts ATP synthesis, leading to bacterial cell death.[2] The clinical candidate Q203 (Telacebec) is an imidazo[1,2-a]pyridine that targets QcrB, highlighting the clinical relevance of this mechanism.[4]
The substitution pattern on the imidazo[1,2-a]pyridine core is critical for anti-tubercular potency. While the clinical candidate does not have a 5-methyl group, related analogs with methyl substitutions show excellent activity.
| Compound Class/ID | Substitution Pattern | Mtb H37Rv MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethyl | 0.4 - 1.9 | [1][2] |
| Compound 18 | 7-methyl, 3-carboxamide | 0.004 | [10] |
| Compound 16 | 7-methyl, 3-carboxamide | 0.006 | [10] |
MIC: Minimum Inhibitory Concentration. These results demonstrate that methyl-substituted imidazo[1,2-a]pyridines are potent anti-TB agents.
Caption: A typical workflow for the discovery and validation of novel anti-TB agents.
Causality Behind Experimental Choice: The whole-cell MIC assay is the foundational experiment in anti-infective drug discovery. It directly measures the concentration of a compound required to inhibit the visible growth of the pathogen. This phenotypic screen is agnostic to the mechanism of action and serves as the primary determinant of a compound's potential as an antimicrobial agent. It is the most physiologically relevant initial assay before delving into specific target-based approaches.
Detailed Methodology:
-
Culture Preparation:
-
Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween-80, and 10% ADC (albumin-dextrose-catalase).
-
Grow the culture to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
-
Compound Preparation:
-
Prepare a stock solution of the 5-methylimidazo[1,2-a]pyridine derivative in DMSO.
-
Perform a 2-fold serial dilution of the compound in a 96-well microplate using 7H9 broth.
-
-
Inoculation:
-
Dilute the Mtb culture to a final concentration that will yield ~1 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculate each well of the compound-containing plate with the bacterial suspension. Include a 'no drug' positive control and a 'no bacteria' negative control.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Reading and Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that prevents visible growth of Mtb.
-
Growth can be assessed visually or by adding a viability indicator such as Resazurin, which turns from blue to pink in the presence of metabolically active cells.
-
Conclusion and Future Directions
The 5-methylimidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. Its proven ability to interact with diverse and critical biological targets, particularly in oncology and infectious diseases, underscores its "privileged" status. The key to future success lies in leveraging a deep understanding of structure-activity relationships to design next-generation derivatives. By combining insightful chemical synthesis with the robust target validation and mechanistic study protocols outlined in this guide, researchers can effectively explore the vast therapeutic landscape of this versatile chemical class. Future work should focus on generating specific 5-methyl derivatives for targets like c-Met and PI3K to confirm their activity and on exploring novel targets in other areas, such as neuroinflammation and viral diseases, where the broader imidazo[1,2-a]pyridine scaffold has already shown promise.
References
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-616. [Link]
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Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Kremer, L. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]
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Moraski, G. A., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advent of imidazo[1,2-a]pyridine-3-carboxamides with potent multi-and extended drug resistant antituberculosis activity. ACS medicinal chemistry letters, 2(6), 466-470. [Link]
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Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Kremer, L. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]
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Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Kremer, L. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
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Song, A., Li, Y., Liu, Y., Zhang, J., Wang, Y., & Zhang, J. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(5), 696-706. [Link]
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Onajole, O. K., Lun, S., Yun, Y. J., Langue, D. Y., Jaskula-Dybka, M., Flores, A., ... & Bishai, W. R. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. ChemMedChem, 15(16), 1586-1596. [Link]
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Samala, G., Nallangi, R., Devi, P. B., Saxena, S., Yadav, R., Sridevi, J. P., ... & Sriram, D. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(52), 32896-32908. [Link]
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Onajole, O. K., Lun, S., Yun, Y. J., Langue, D. Y., Jaskula-Dybka, M., Flores, A., ... & Bishai, W. R. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical biology & drug design, 96(4), 1103-1113. [Link]
-
Zhang, M., Liu, Y., Zhang, T., & Li, S. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2616-2628. [Link]
-
Vassilev, I., Gabbutt, C., Keily, J., & Leach, A. (2019). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Data in brief, 25, 104207. [Link]
-
Wang, Y., Zhang, J., Yao, H., Li, Y., Song, A., & Zhang, J. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS medicinal chemistry letters, 6(3), 329-334. [Link]
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Moraski, G. A., Oliver, A. G., & Miller, M. J. (2013). Advancement of imidazo[1,2-a]pyridines with improved pharmacokinetics and nM activity vs. Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 23(17), 4794-4797. [Link]
-
Zhang, M., Liu, Y., Zhang, T., & Li, S. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2616-2628. [Link]
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Besson, T., & Thiéry, V. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 7(9), 888-899. [Link]
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- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such novel chemical entities. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and the rationale behind the observed spectral patterns.
The structural integrity and purity of pharmaceutical intermediates are paramount. NMR provides a non-destructive and highly sensitive method to confirm the molecular structure, identify impurities, and ensure batch-to-batch consistency. For drug development professionals, a thorough understanding of the NMR spectral data of lead compounds and their intermediates is crucial for regulatory submissions and for understanding structure-activity relationships.
Predicted ¹H NMR Spectral Data
The following is a detailed prediction of the ¹H NMR spectrum of this compound. The predicted chemical shifts (δ) are based on the analysis of structurally similar imidazo[1,2-a]pyridine derivatives and known substituent effects. The spectrum is predicted to be recorded in a standard NMR solvent such as deuterochloroform (CDCl₃) at a spectrometer frequency of 400 MHz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 8.15 - 8.25 | s | - | 1H |
| H-7 | 7.30 - 7.40 | d | ~7.0 | 1H |
| H-6 | 6.80 - 6.90 | d | ~7.0 | 1H |
| O-CH₂-CH₃ | 4.35 - 4.45 | q | ~7.1 | 2H |
| 5-CH₃ | 2.60 - 2.70 | s | - | 3H |
| O-CH₂-CH₃ | 1.35 - 1.45 | t | ~7.1 | 3H |
Rationale for ¹H NMR Assignments
The predicted ¹H NMR spectrum reveals distinct signals for each of the unique protons in the molecule. The reasoning behind these assignments is as follows:
-
H-3 (singlet, δ 8.15 - 8.25 ppm): The proton at the 3-position of the imidazo[1,2-a]pyridine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its downfield chemical shift is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing ethyl carboxylate group at the 2-position.
-
H-7 and H-6 (doublets, δ 7.30 - 7.40 and 6.80 - 6.90 ppm): The protons on the pyridine ring at positions 7 and 6 constitute an AX spin system. They are expected to appear as doublets due to coupling with each other, with a typical ortho-coupling constant of approximately 7.0 Hz. The H-7 proton is anticipated to be at a slightly more downfield position than H-6 due to the anisotropic effect of the nearby bromine atom at the 8-position.
-
Ethyl Ester Protons (quartet, δ 4.35 - 4.45 ppm and triplet, δ 1.35 - 1.45 ppm): The ethyl ester group gives rise to a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons (n+1 rule, 3+1=4). The triplet is a result of the methyl protons coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). The methylene protons are significantly deshielded due to their attachment to the electronegative oxygen atom.[1]
-
5-CH₃ (singlet, δ 2.60 - 2.70 ppm): The methyl group at the 5-position is attached to the aromatic ring and is expected to appear as a singlet as there are no vicinal protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic system.
Caption: Predicted ¹³C NMR assignments for this compound.
Experimental Protocols
The acquisition of high-quality NMR data is fundamental for accurate structural analysis. The following is a standard protocol for obtaining ¹H and ¹³C NMR spectra for a heterocyclic compound like this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterochloroform (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. The choice of solvent can slightly influence the chemical shifts of labile protons. [2]2. Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments often use the residual solvent peak as a secondary reference.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A range that encompasses all expected proton signals, typically 0-12 ppm.
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A wide spectral width to cover all carbon environments, typically 0-220 ppm.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
This guide provides a comprehensive technical overview for the synthesis of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. We will delve into the strategic selection of starting materials, detailed reaction protocols, and the underlying mechanistic principles that govern the synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific synthesis.
Introduction and Retrosynthetic Analysis
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The target molecule, this compound, is a functionalized derivative with significant potential as a building block for more complex drug candidates. The strategic placement of the bromo, methyl, and ethyl carboxylate groups offers multiple points for further chemical modification.
A retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic approach. The imidazo[1,2-a]pyridine ring system is most commonly constructed via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This leads to the following disconnection:
This analysis identifies two primary starting materials: 2-amino-3-bromo-6-methylpyridine and ethyl bromopyruvate . The synthesis, therefore, hinges on the availability and preparation of the substituted aminopyridine and the subsequent cyclization reaction.
Synthesis of the Key Precursor: 2-Amino-3-bromo-6-methylpyridine
The crucial starting material, 2-amino-3-bromo-6-methylpyridine, can be synthesized from the commercially available 2-amino-6-methylpyridine through electrophilic bromination. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In this case, bromination occurs at the 3- and 5-positions. Selective bromination at the 3-position can be achieved under controlled conditions. A common and effective method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[1]
Experimental Protocol: Synthesis of 2-Amino-3-bromo-6-methylpyridine
Materials:
-
2-Amino-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Methyl tert-butyl ether (MTBE)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in DMF.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add N-Bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous phase with methyl tert-butyl ether (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-bromo-6-methylpyridine.[1]
Expected Yield: ~89%[1]
Final Step: Cyclocondensation to this compound
The final step in the synthesis is the cyclocondensation of 2-amino-3-bromo-6-methylpyridine with ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Reaction Mechanism
The reaction is typically carried out in a protic solvent such as ethanol and heated to reflux to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-3-bromo-6-methylpyridine
-
Ethyl bromopyruvate
-
Ethanol
-
Acetone
Procedure:
-
To a solution of 2-amino-3-bromo-6-methylpyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.25 eq).[1]
-
Heat the reaction mixture to 80 °C and stir for 4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain a solid.
-
Triturate the solid with acetone to afford the crude product.[1]
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
Expected Yield: ~83% (based on a similar synthesis)[1]
Summary of Starting Materials and Reaction Conditions
| Reaction Step | Starting Materials | Reagents/Solvents | Temperature | Duration | Typical Yield |
| Bromination | 2-Amino-6-methylpyridine | NBS, DMF, MTBE | 0 °C | 4 hours | ~89%[1] |
| Cyclocondensation | 2-Amino-3-bromo-6-methylpyridine, Ethyl bromopyruvate | Ethanol, Acetone | 80 °C | 4 hours | ~83%[1] |
Conclusion
The synthesis of this compound is a robust and efficient two-step process. The key to a successful synthesis lies in the controlled bromination of 2-amino-6-methylpyridine to obtain the necessary precursor, followed by a straightforward cyclocondensation with ethyl bromopyruvate. The methodologies described in this guide are well-established and provide a reliable pathway for obtaining this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry.
References
-
Feng, Y., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7586. [Link]
- Hand, E. S., & Paudler, W. W. (1982). A novel synthesis of 2-phenylimidazo[1,2-a]pyridines. Journal of Organic Chemistry, 47(23), 4684-4685.
- Jia, Y., et al. (2010). Synthesis and biological evaluation of novel 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 154-158.
- Katritzky, A. R., et al. (2003). Recent advances in the chemistry of imidazo[1,2-a]pyridines. Chemical Reviews, 103(5), 1685-1758.
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved January 2, 2026, from [Link]
-
Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
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Safety and Handling Guidelines for 8-Bromo-Imidazo[1,2-a]pyridine Compounds
An In-depth Technical Guide:
Introduction: The Privileged Scaffold and the Need for Prudent Practices
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous compounds with a wide spectrum of biological activities.[1] Derivatives have been investigated for their anti-inflammatory, antiparasitic, and anticancer properties, making them highly valuable to the drug discovery pipeline.[2][3][4][5][6] The 8-bromo-imidazo[1,2-a]pyridine variant, in particular, serves as a versatile synthetic intermediate, where the bromine substituent enhances reactivity, allowing for diverse molecular modifications.[4]
While the synthetic utility of this compound class is significant, its biological activity necessitates a robust and informed approach to laboratory safety. The very properties that make these molecules effective pharmacologically demand careful handling to mitigate risks to researchers. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 8-bromo-imidazo[1,2-a]pyridine and related compounds, grounded in established safety principles and data from analogous structures. Its purpose is to empower researchers to work confidently and safely, minimizing exposure and ensuring a secure laboratory environment.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical properties is the foundation of safe handling. The data below pertains to the parent compound, 8-Bromoimidazo[1,2-a]pyridine.
| Property | Value | Source(s) |
| CAS Number | 850349-02-9 | [7][8] |
| Molecular Formula | C₇H₅BrN₂ | [7][8] |
| Molecular Weight | 197.03 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Melting Point | 70-75 °C | [7] |
| Storage Class | 11 - Combustible Solids | [7] |
Hazard Identification and Toxicological Profile
While comprehensive toxicological data for 8-bromo-imidazo[1,2-a]pyridine is not available, information from safety data sheets (SDS) for closely related bromo-imidazo[1,2-a]pyridine derivatives and toxicological studies on the broader imidazo-pyridine class allows for a presumptive hazard assessment. The toxicological properties have not been fully investigated, and the compound should be handled as potentially hazardous at all times. [9]
-
Anticipated GHS Classification: Based on available data for analogous compounds, this substance should be treated as:
-
Toxicological Summary:
-
Local Effects: Expected to cause irritation upon contact with skin, eyes, and the respiratory tract.[9][10]
-
Systemic Effects: Studies on some imidazo-based heterocyclic derivatives have demonstrated cytotoxic potential, the ability to cause DNA fragmentation, and, at high doses (≥ 1000 mg/kg), significant in-vivo toxicity, including hepatic damage.[11] Conversely, other studies on different imidazo[1,2-a]pyridine derivatives showed no signs of hepatic or renal toxicity in subacute tests.[2][3][12] This variability underscores the critical need to avoid exposure to any new derivative, as its specific toxicological profile is unknown.
-
Hazardous Decomposition: During thermal decomposition or combustion, the compound may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[13][14]
-
Workflow for Risk Assessment and Control
A systematic approach to risk assessment is crucial before any experimental work begins. The following workflow illustrates the logical progression from hazard identification to the implementation of robust safety controls.
Caption: General workflow for risk assessment and control in the laboratory.
Exposure Controls and Personal Protection
Mitigating exposure relies on a hierarchy of controls, starting with engineering solutions and supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary defense is to control hazards at the source.
-
Chemical Fume Hood: All work involving the handling of solid 8-bromo-imidazo[1,2-a]pyridine or its solutions must be conducted in a properly functioning and certified chemical fume hood.[15][16] This is critical to prevent the inhalation of fine dust particles or vapors. The sash should be kept as low as possible.[16]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and within a 10-second travel distance of the workstation.[9][17]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide adequate protection.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | ANSI Z87.1-compliant chemical splash goggles.[18][19] | Provides essential protection against splashes and dust. For procedures with a higher risk of splashing (e.g., rapid mixing, heating), a full-face shield should be worn in addition to goggles.[16] |
| Skin/Body | Fully-buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from minor spills and contamination.[20] Lab coats should never be worn outside of the laboratory area to prevent the spread of contamination.[21][20] |
| Hand | Chemical-resistant gloves (e.g., Nitrile for incidental contact). | Protects against dermal exposure. While nitrile gloves are common, they offer limited protection against many organic compounds.[17] For prolonged handling or in case of a spill, more robust materials like butyl rubber or neoprene are recommended for pyridine-like heterocyclic compounds.[15] Crucially, always inspect gloves for tears before use and wash hands thoroughly after removal. [14][21] |
Safe Handling and Storage Protocols
Adherence to methodical handling and storage procedures is fundamental to preventing accidents and exposure.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is on and the work area is clear of unnecessary items. Don all required PPE (lab coat, goggles, gloves).
-
Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to contain any dust. Use a spatula and handle containers carefully to avoid generating airborne dust.
-
Making Solutions: Add the solid compound to the solvent slowly. If heating is required, use a controlled heating source like a heating mantle or hot plate with a stirrer to prevent bumping.[19] Avoid open flames, as many organic solvents are flammable.[19]
-
Post-Handling: Tightly cap all containers.[13] Decontaminate the work surface. Remove gloves using the proper technique to avoid touching the outer surface, and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.[21]
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[15][22][23]
-
Container: Keep the container tightly closed to prevent moisture absorption and potential release of vapors.[13][22]
-
Incompatibilities: Segregate from strong oxidizing agents and acids.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and primary hazards.
Emergency and Accidental Release Procedures
Preparedness is key to responding effectively to an emergency.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9][10][22] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9][22][23] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][22][23] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[22] |
Spill Response Decision Framework
In the event of a spill, a rapid and calm assessment is necessary to determine the correct course of action.
Caption: Decision tree for responding to a chemical spill.
Waste Management and Disposal Workflow
Chemical waste disposal is a regulated process that must be followed to ensure environmental and personal safety. Due to the bromine atom, this compound is classified as halogenated organic waste.
Caption: Workflow for the proper disposal of chemical waste.
Disposal Protocol
-
Collection: Collect all waste materials (including contaminated PPE, absorbent materials, and residual compound) in a chemically compatible, sealable container.[17]
-
Labeling: Clearly label the waste container as "Halogenated Organic Waste" and list the chemical constituents.
-
Prohibition: Do not dispose of this material down the drain or in regular trash.[18][22] Discharging into the environment must be avoided.[22]
-
Final Disposal: The final disposal must be conducted by a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize the resulting hydrogen bromide.[18][22]
Conclusion
8-Bromo-imidazo[1,2-a]pyridine is a compound of significant interest in modern chemical and pharmaceutical research. Its potential biological activity demands a proportional level of respect and caution in the laboratory. By understanding its physicochemical properties, recognizing its potential hazards, and rigorously applying the principles of the hierarchy of controls—from fume hood use to appropriate PPE—researchers can effectively mitigate risks. Adherence to the structured protocols for handling, storage, emergency response, and waste disposal outlined in this guide is not merely a matter of compliance, but a cornerstone of a responsible and thriving safety culture.
References
- (No Source)
- Martinez-Guerra, F., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central.
- Echemi. (n.d.). 6-BROMO-IMIDAZO[1,2-A]PYRIMIDINE HBR Safety Data Sheets.
- Martinez-Guerra, F., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed.
- Martinez-Guerra, F., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. ResearchGate.
- ChemicalBook. (2025). IMidazo[1,2-a]pyridine-2-carboxaldehyde, 8-broMo- - Safety Data Sheet.
- Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed.
- (No Source)
- Sigma-Aldrich. (n.d.). 8-Bromoimidazo[1,2-a]pyridine 96%.
- Chem-Impex. (n.d.). 8-Bromo-imidazo[1,2-a]pyridine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine.
- Combi-Blocks, Inc. (2025). QV-3073 p.1 - Safety Data Sheet.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Capot Chemical. (n.d.). MSDS of 6-bromoimidazo[1,2-b]pyridazine.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
- (No Source)
- Santa Cruz Biotechnology. (n.d.). 8-Bromoimidazo[1,2-a]pyridine.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- (No Source)
- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry.
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- (No Source)
- Fisher Scientific. (2024). SAFETY DATA SHEET - 6-Bromoimidazo[1,2-a]pyridine.
- Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- (No Source)
- Guchhait, S. K., et al. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- (No Source)
- (No Source)
- Faghih, Z., et al. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH.
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- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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Molecular weight and formula of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
An In-Depth Technical Guide to Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents. This guide provides a comprehensive technical overview of a specific and valuable derivative, this compound. We will delve into its fundamental physicochemical properties, provide a detailed and mechanistically-grounded synthesis protocol, outline a robust analytical characterization workflow, and explore its contemporary applications, particularly as a versatile building block in the development of targeted protein degraders and other therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and in-depth understanding of this important chemical entity.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. This compound is a heteroaromatic compound whose characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][2][3] |
| Molecular Weight | 283.1 g/mol | [1][3][4] |
| CAS Number | 135995-45-8 | [1][3][5] |
| Appearance | Yellow to Brown Solid | [6] |
| Typical Purity | ≥98% | [1] |
| Density (Predicted) | ~1.5 ± 0.1 g/cm³ | [3] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [3] |
Synthesis and Purification
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved via a well-established cyclocondensation reaction. This approach offers high efficiency and reliability.
Mechanistic Rationale and Strategy
The synthesis relies on the reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, in this case, ethyl bromopyruvate. The reaction proceeds in two key steps:
-
Sɴ2 Alkylation: The nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion. This forms an N-alkylated pyridinium intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate readily dehydrates under the heated reaction conditions to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
The choice of starting material is critical for defining the final substitution pattern. To obtain the target molecule, 3-bromo-6-methylpyridin-2-amine is the required precursor.
Detailed Experimental Protocol
This protocol is a representative method adapted from procedures for analogous compounds and should be optimized for specific laboratory conditions.[7][8]
Materials:
-
3-bromo-6-methylpyridin-2-amine
-
Ethyl bromopyruvate
-
Anhydrous Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃) or Potassium Bicarbonate (KHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromo-6-methylpyridin-2-amine (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material (approx. 10-15 mL per gram of aminopyridine).
-
Add ethyl bromopyruvate (1.1 to 1.2 eq) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate and water. Carefully add a saturated solution of NaHCO₃ until the aqueous layer is neutral to slightly basic (pH ~8) to neutralize the HBr formed during the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Analytical Characterization
Rigorous analytical validation is non-negotiable to ensure the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach is required for a self-validating system.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for confirming the elemental composition. The high mass accuracy allows for the experimental mass to be matched to the theoretical mass, leaving little ambiguity. For the title compound, analysis in positive ion mode would target the protonated molecular ion [M+H]⁺.
-
Expected [M+H]⁺ (C₁₁H₁₂BrN₂O₂⁺): 283.0082
-
Trustworthiness: An observed mass within 5 ppm of the calculated mass provides high confidence in the assigned molecular formula.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an atomic-level map of the molecule, confirming the connectivity and chemical environment of each proton and carbon atom.
-
¹H NMR: The spectrum should contain distinct signals corresponding to the different protons. Expected signals include:
-
A quartet (~4.4 ppm) and a triplet (~1.4 ppm) for the ethyl ester group.
-
A singlet for the C5-methyl group (~2.5 ppm).
-
A singlet for the C3-proton on the imidazole ring (~8.1 ppm).
-
Two doublets in the aromatic region for the C6 and C7 protons on the pyridine ring, showing ortho coupling.
-
-
¹³C NMR: The proton-decoupled spectrum should show 11 distinct carbon signals, including the ester carbonyl (~162 ppm), aromatic/heteroaromatic carbons (110-150 ppm), and aliphatic carbons for the ethyl and methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
-
Strong C=O stretch: A prominent peak around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.
-
C=N and C=C stretches: Multiple peaks in the 1500-1650 cm⁻¹ region confirm the aromatic and heteroaromatic rings.
-
C-O stretch: A signal around 1200-1300 cm⁻¹ corresponds to the ester C-O bond.
Characterization Workflow Diagram
Caption: Logical workflow for analytical characterization.
Applications in Research and Drug Development
This compound is not merely a chemical curiosity; it is a strategically designed building block for creating high-value molecules in drug discovery.
A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is found in numerous approved drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[9] The scaffold's rigid, planar structure and its ability to engage in various non-covalent interactions make it an ideal platform for designing enzyme inhibitors and receptor ligands. Derivatives have shown a vast range of activities, including anti-inflammatory, antiviral, and kinase inhibitory properties.[7][9]
Key Building Block for Targeted Protein Degradation
Perhaps the most cutting-edge application for this molecule is its use as a Protein Degrader Building Block .[1] This positions it at the forefront of developing novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).
-
Role in PROTACs: A PROTAC is a heterobifunctional molecule with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound, with its reactive handles (the bromo group for cross-coupling and the ester for amide formation), is an ideal starting point for synthesizing either the target-binding ligand or the linker itself. The bromine atom is particularly valuable as it allows for the introduction of further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Application Logic Diagram
Caption: Application pathways for the title compound.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed.
-
Intended Use: This compound is for research and development (R&D) purposes only. It is not intended for medicinal, household, or any other use.[1][5]
-
Personal Protective Equipment (PPE): Always wear protective glasses, chemical-resistant gloves, and a lab coat.[3]
-
Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust. All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[3]
References
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This compound, min 98%, 1 gram. [Online]. Available: [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. [Online]. Available: [Link]
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8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS#: 1332589-53-3 • ChemWhat | Database of Chemicals & Biologicals. [Online]. Available: [Link]
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Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. [Online]. Available: [Link]
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The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic properties and rigid, bicyclic framework have made it a "privileged scaffold" in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this vital heterocycle. We will delve into the seminal discoveries that first brought this molecule to light, explore the mechanisms of classical named reactions, and chart the course of innovation to the sophisticated, high-throughput methodologies employed today. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the synthesis of imidazo[1,2-a]pyridines, from the foundational principles to state-of-the-art applications.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The fusion of an imidazole and a pyridine ring to form the imidazo[1,2-a]pyridine system creates a planar, aromatic structure with a unique distribution of electron density. This arrangement imparts favorable pharmacokinetic properties, including metabolic stability and the ability to engage in a variety of intermolecular interactions with biological targets. The result is a scaffold that has been successfully incorporated into a wide array of clinically significant drugs, such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective drug Zolimidine.[1] The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives continues to drive research into novel and efficient synthetic methodologies.
Historical Perspective: The Dawn of Imidazo[1,2-a]pyridine Synthesis
The journey into the synthesis of imidazo[1,2-a]pyridines is a story of chemical ingenuity that spans over a century. Early explorations into the reactivity of pyridine derivatives laid the groundwork for the development of this important class of heterocycles.
The Foundational Work of Tschitschibabin
The history of imidazo[1,2-a]pyridine synthesis is intrinsically linked to the pioneering work of the Russian chemist Aleksei Tschitschibabin. While he is widely recognized for the Chichibabin pyridine synthesis (1924), his investigations into the reactions of 2-aminopyridines were equally groundbreaking. In 1925, Tschitschibabin and his colleagues reported a method for the synthesis of imidazo[1,2-a]pyridines by reacting 2-aminopyridine with α-haloketones.[2] This reaction, now known as the Tschitschibabin imidazo[1,2-a]pyridine synthesis, marked a pivotal moment, providing the first reliable entry into this heterocyclic system. The initial reports described the reaction of 2-aminopyridine with bromoacetaldehyde in a sealed tube at elevated temperatures, which, despite modest yields, laid the foundation for future developments.[2]
The core of the Tschitschibabin reaction lies in a two-step process: an initial SN2 reaction between the nucleophilic nitrogen of the 2-aminopyridine and the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
Classical Synthetic Strategies: The Pillars of Imidazo[1,2-a]pyridine Chemistry
Building upon Tschitschibabin's initial discovery, several other classical methods for the synthesis of imidazo[1,2-a]pyridines were developed. These reactions have become mainstays in organic synthesis and continue to be utilized and adapted in modern laboratories.
The Tschitschibabin Reaction: A Deeper Mechanistic Dive
The Tschitschibabin synthesis of imidazo[1,2-a]pyridines is a robust and versatile method that proceeds through a well-understood mechanism. The reaction is typically carried out by heating a 2-aminopyridine with an α-haloketone in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Mechanism:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the α-carbon of the α-haloketone, displacing the halide ion to form a pyridinium salt intermediate.
-
Intramolecular Cyclization: The amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration to afford the aromatic imidazo[1,2-a]pyridine.
Sources
Methodological & Application
Suzuki coupling protocol using Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
An Application Note and Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The functionalization of this heterocyclic system is therefore of paramount importance for the discovery and development of new chemical entities. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable reliability, functional group tolerance, and mild reaction conditions.[5][6][7] This Nobel Prize-winning reaction has become one of the most widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[5][8]
This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of this compound, a key intermediate for building molecular complexity around the imidazo[1,2-a]pyridine nucleus. As a Senior Application Scientist, this document moves beyond a simple recipe, delving into the causality behind experimental choices to empower researchers to adapt and troubleshoot this powerful transformation.
The Catalytic Heart of the Reaction: Mechanism and Key Parameters
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][9][10] Understanding this cycle is critical for rational optimization and troubleshooting.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands on the palladium center.[5][10] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[5]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[5][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][9][13]
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of the title compound with a representative arylboronic acid. The choice of catalyst, ligand, base, and solvent has been optimized for heteroaryl bromides, which can sometimes be challenging substrates.[14][15][16]
Experimental Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 297.14 | 1.0 | 1.0 | 297 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.03 | 0.03 | 22 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | - | 8.0 mL |
| Water (Degassed) | - | - | - | 2.0 mL |
Causality of Reagent Selection
-
Aryl Halide: this compound is an electron-deficient heteroaryl bromide. The C-Br bond is sufficiently reactive for oxidative addition under these conditions.[9]
-
Boronic Acid: Phenylboronic acid is used in a slight excess (1.2 eq.) to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.[9]
-
Catalyst: Pd(dppf)Cl₂ is a highly effective, air-stable precatalyst. The bulky, electron-donating dppf ligand stabilizes the palladium center and promotes both the oxidative addition and reductive elimination steps, making it well-suited for coupling heteroaryl halides.[17][18]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting transmetalation without causing hydrolysis of the sensitive ester functional group on the substrate.[11][19] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened if yields are low.[11]
-
Solvent System: A biphasic mixture of 1,4-dioxane and water is a common and effective solvent system.[5][13] Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8] It is crucial to degas the solvents to prevent oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Experimental Protocol
-
Vessel Preparation: Add an appropriate magnetic stir bar to a 25 mL round-bottom flask or microwave vial. Oven-dry the glassware and allow it to cool to room temperature under a stream of nitrogen or in a desiccator.
-
Reagent Addition: To the flask, add this compound (297 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel by evacuating and backfilling with inert gas (Nitrogen or Argon) three times. This is a critical step to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Using syringes, add 1,4-dioxane (8.0 mL) followed by degassed water (2.0 mL) to the flask. The reaction mixture should appear as a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Vigorous stirring is essential in biphasic reactions to ensure adequate mixing between the organic and aqueous phases.[20]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be 30% ethyl acetate in hexanes. The disappearance of the starting aryl bromide indicates the reaction's completion. Typical reaction times are between 4 to 12 hours.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature, using a stronger base like Cs₂CO₃, or screening a different ligand system (e.g., Buchwald ligands like XPhos or SPhos).[21][22] Ensure that solvents were properly degassed, as catalyst decomposition is a common cause of failure.[20]
-
Protodeboronation: If a significant amount of the debrominated starting material (ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) is observed, it suggests the boronic acid is unstable under the reaction conditions. Using a more stable boronic ester, such as a pinacol (Bpin) ester, can mitigate this side reaction.[9][20]
-
Homocoupling: The formation of biphenyl (from the boronic acid) suggests the presence of oxygen or an inefficient catalyst.[9] Ensure rigorous degassing. The formation of the homocoupled aryl bromide is less common but can occur.
-
Ester Hydrolysis: If hydrolysis of the ethyl ester is a concern, a milder base like potassium fluoride (KF) or an organic base in an anhydrous solvent system can be attempted, though this may require re-optimization of other parameters.[12][23]
By understanding the mechanistic underpinnings and carefully controlling the reaction parameters, the Suzuki-Miyaura coupling serves as a highly effective and reproducible method for the elaboration of the medicinally important imidazo[1,2-a]pyridine scaffold.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2419-2454. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(3), 425-430. [Link]
-
ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
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ACS. Use of Base Metals in Suzuki Coupling. [Link]
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Kaur, R., & Kaur, G. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5737-5750. [Link]
-
Organic Chemistry Portal. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. [Link]
-
Allen, S. G., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 2(10), 747-752. [Link]
-
ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
ResearchGate. Suzuki reactions promoted by different ligands. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Kumar, K., & Awasthi, D. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 406-429. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
ResearchGate. Pyridines and Imidazaopyridines With Medicinal Significance. [Link]
-
Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5737-5750. [Link]
-
ACS. Pd/C and Other Heterogeneous Catalysts. [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Vasile, A., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Organic Process Research & Development, 25(1), 139-146. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
Bhaumik, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Molecular Catalysis, 451, 196-206. [Link]
-
Wang, X., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4531-4537. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Noël, T., et al. (2016). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 18(15), 3742-3745. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
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- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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Application Note: Strategic Synthesis of Novel PI3K/mTOR Inhibitors Utilizing Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] This makes it a high-priority target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, frequently serving as the core for potent kinase inhibitors.[3][4] This guide provides a detailed application note on the strategic use of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, a versatile starting material for the synthesis of novel PI3K/mTOR inhibitors. We present field-proven, step-by-step protocols for key transformations, including saponification, amide coupling, and Suzuki-Miyaura cross-coupling, explaining the rationale behind each experimental choice to empower researchers in their drug discovery efforts.
The PI3K/AKT/mTOR Pathway: A Pivotal Target in Oncology
The Phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses, such as cell growth, proliferation, differentiation, and motility.[5][6][7] Receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a second messenger, recruiting proteins like AKT (also known as Protein Kinase B) to the cell membrane, where it is activated.[7] Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mTOR (mammalian Target of Rapamycin) complex, a central regulator of protein synthesis and cell growth.[8][9]
Dysregulation of this pathway, often through mutations in PI3K or the loss of the tumor suppressor PTEN (which dephosphorylates PIP3 back to PIP2), leads to sustained signaling, promoting uncontrolled cell proliferation and survival, key drivers of tumorigenesis.[1][5] Consequently, developing small molecule inhibitors that target key nodes of this pathway, such as PI3K and mTOR, is a highly sought-after strategy in cancer therapy.[2]
Caption: General Synthetic Workflow for PI3K Inhibitors.
Detailed Experimental Protocols
The following protocols are adapted from established procedures and provide a reliable framework for the synthesis of imidazo[1,2-a]pyridine-based PI3K inhibitors. [5][6]
Protocol 1: Saponification of Ethyl Ester to Carboxylic Acid
Objective: To hydrolyze the C2-ethyl ester to the corresponding carboxylic acid, which is essential for the subsequent amide coupling reaction.
Scientific Rationale: Saponification is a classic hydrolysis reaction. Sodium hydroxide (NaOH) is a strong base that attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. An acidic workup is then required to protonate the carboxylate salt, yielding the neutral carboxylic acid. Ethanol is often used as a co-solvent to improve the solubility of the starting material.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the NaOH solution (e.g., 2.0-3.0 eq) to the flask.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and cool in an ice bath.
-
Acidify the aqueous solution to pH 3-4 by the dropwise addition of HCl solution. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Protocol 2: Amide Coupling with Primary/Secondary Amines
Objective: To couple the C2-carboxylic acid with a diverse range of amines, introducing the R¹ group. This is a critical step for Structure-Activity Relationship (SAR) studies.
Scientific Rationale: Direct condensation of a carboxylic acid and an amine is inefficient. [10]Therefore, a coupling reagent is used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an efficient uronium-based coupling reagent that forms a highly reactive activated ester, which is then readily attacked by the amine nucleophile to form the stable amide bond. [6]A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without interfering with the coupling process.
Materials:
-
8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
HBTU (1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide intermediate.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Objective: To introduce aryl or heteroaryl diversity (Ar) at the C8-position of the imidazo[1,2-a]pyridine core.
Scientific Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds. [11][12]The catalytic cycle involves three key steps: (1) Oxidative Addition , where the Pd(0) catalyst inserts into the C-Br bond; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base; and (3) Reductive Elimination , where the two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. [11]The choice of catalyst, ligand, and base is crucial for reaction efficiency. [12][13]
Caption: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling.
Materials:
-
C2-amide substituted 8-bromo-5-methylimidazo[1,2-a]pyridine (from Protocol 2)
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask or sealed tube, combine the 8-bromo-imidazo[1,2-a]pyridine intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization.
Data Summary
Table 1: Physicochemical Properties of Starting Material
| Property | Value | Reference |
| IUPAC Name | This compound | [14][15] |
| CAS Number | 135995-45-8 | [14][16] |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [14][15] |
| Molecular Weight | 283.1 g/mol | [16] |
| Appearance | Off-white to yellow solid | - |
Table 2: Representative PI3Kα Inhibitory Activity of Synthesized Analogs
The following data, adapted from Chen et al., demonstrates how modifications at the C2 and C8 positions using the described protocols can significantly impact biological activity. [5][6]
| Compound ID (Reference) | C2-Amide Group (R¹) | C8-Aryl Group (Ar) | PI3Kα IC₅₀ (μM) |
|---|---|---|---|
| Cpd. 15 | Morpholine | 4-Fluorophenyl | >50 |
| Cpd. 24 | Pyrrolidine | 4-Fluorophenyl | 2.5 |
| Cpd. 35 | N-Methylpiperazine | 4-Fluorophenyl | 0.079 |
| Cpd. 41 | N-Methylpiperazine | 3-Fluorophenyl | 0.12 |
Data is illustrative and sourced from published literature for exemplary purposes. [5][6]The results clearly indicate that the nature of the amine at the C2 position is critical for potent PI3Kα inhibition, with N-methylpiperazine providing superior activity in this series.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel PI3K/mTOR inhibitors. The modular three-step synthetic strategy involving saponification, amide coupling, and Suzuki-Miyaura cross-coupling provides a robust and efficient platform for generating diverse compound libraries. This approach allows for systematic exploration of the structure-activity relationships at two key positions of the imidazo[1,2-a]pyridine core, facilitating the optimization of potency and other pharmacological properties in the pursuit of next-generation cancer therapeutics.
References
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Chen, R., Wang, Z., Sima, L., Cheng, H., Luo, B., Wang, J., ... & Liao, W. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. Available from: [Link]
-
Chen, R., Wang, Z., Sima, L., Cheng, H., Luo, B., Wang, J., ... & Liao, W. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available from: [Link]
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Siddika, T., et al. (2021). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells, 10(8), 1957. Available from: [Link]
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QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Available from: [Link]
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Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Available from: [Link]
-
Kim, H. J., et al. (2014). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. Journal of Medicinal Chemistry, 57(15), 6248-6265. Available from: [Link]
-
Tew, M., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 138. Available from: [Link]
-
Taylor & Francis Online. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available from: [Link]
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ACS Publications. (2014). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry. Available from: [Link]
-
P&S Chemicals. (n.d.). Product information, Ethyl 8-bromo-5-methylimidazo 1,2-a pyridine-2-carboxylate. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
HMW-Innovations. (n.d.). Ethyl 8-bromo-5-methylimidazo[1, 2-a]pyridine-2-carboxylate, min 98%, 1 gram. Available from: [Link]
-
Butler, D. E., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 72(20), 7413-7419. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of the C8 Position of Imidazo[1,2-a]pyridines
Introduction: The Strategic Importance of C8 Functionalization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of this privileged heterocyclic system allows for the fine-tuning of its pharmacological profile. While the C3 position has been the traditional focus of synthetic efforts, derivatization at the C8 position of the pyridine ring offers a unique vector for modulating molecular properties and exploring new chemical space. A notable example is Olprinone, a phosphodiesterase inhibitor used in the treatment of heart failure, which features a key functional group at the C8 position.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step exploration of the key strategies for introducing functional groups at the C8 position of imidazo[1,2-a]pyridines. We will delve into two primary and effective approaches: the synthesis from pre-functionalized pyridines and the post-cyclization functionalization of the intact imidazo[1,2-a]pyridine core. Each section will not only present detailed protocols but also explain the underlying chemical principles to empower researchers in their experimental design.
Strategy 1: Synthesis from Pre-functionalized 2-Aminopyridines
One of the most reliable methods for accessing C8-functionalized imidazo[1,2-a]pyridines is to begin with a pyridine ring that already bears the desired substituent at the 3-position (which will become the 8-position of the final bicyclic system). This "bottom-up" approach ensures absolute regioselectivity.
Synthesis of 8-Amino-Imidazo[1,2-a]pyridines
The introduction of an amino group at the C8 position can serve as a versatile handle for further derivatization. This is typically achieved by starting with a 3-amino-2-halopyridine.
Workflow for 8-Amino-Imidazo[1,2-a]pyridine Synthesis
Caption: Workflow for the synthesis of 8-amino-imidazo[1,2-a]pyridines.
Protocol 1.1.1: Synthesis of 2-Chloro-3-nitropyridine
This precursor is essential for obtaining the corresponding 3-amino-2-chloropyridine.
| Reagent | Molar Equiv. | MW | Amount |
| 2-Hydroxypyridine | 1.0 | 95.09 g/mol | 10.0 g |
| Sulfuric Acid (conc.) | - | 98.08 g/mol | 25 mL |
| Nitric Acid (70%) | 1.1 | 63.01 g/mol | 6.6 mL |
| Phosphorus Oxychloride | - | 153.33 g/mol | 50 mL |
Step-by-Step Procedure:
-
Nitration: To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add 2-hydroxypyridine. While maintaining the temperature below 10 °C, add nitric acid dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated 2-hydroxy-3-nitropyridine is then collected by filtration, washed with cold water, and dried.
-
Chlorination: In a fume hood, suspend the dried 2-hydroxy-3-nitropyridine in phosphorus oxychloride. Heat the mixture to reflux for 3 hours.[1]
-
Isolation: After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured onto ice, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield 2-chloro-3-nitropyridine.[1]
Protocol 1.1.2: Synthesis of 3-Amino-2-chloropyridine
| Reagent | Molar Equiv. | MW | Amount |
| 2-Chloro-3-nitropyridine | 1.0 | 158.55 g/mol | 5.0 g |
| Iron Powder | 3.0 | 55.85 g/mol | 5.3 g |
| Acetic Acid (glacial) | - | 60.05 g/mol | 50 mL |
Step-by-Step Procedure:
-
Reduction: Suspend 2-chloro-3-nitropyridine in glacial acetic acid. Heat the mixture to 70-80 °C and add iron powder portion-wise over 30 minutes, ensuring the temperature does not exceed 90 °C.
-
Reaction Monitoring: Stir the reaction mixture at 80 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 1.1.3: Cyclization to form 8-Amino-imidazo[1,2-a]pyridine
| Reagent | Molar Equiv. | MW | Amount |
| 3-Amino-2-chloropyridine | 1.0 | 128.56 g/mol | 1.0 g |
| α-Bromoacetophenone | 1.1 | 199.04 g/mol | 1.7 g |
| Sodium Bicarbonate | 2.0 | 84.01 g/mol | 1.3 g |
| Ethanol | - | - | 20 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 3-amino-2-chloropyridine in ethanol, add α-bromoacetophenone and sodium bicarbonate.
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the desired 8-amino-2-phenylimidazo[1,2-a]pyridine.
Strategy 2: Post-Cyclization Functionalization of the Imidazo[1,2-a]pyridine Core
This "top-down" approach involves first synthesizing the imidazo[1,2-a]pyridine scaffold and then introducing the desired functionality at the C8 position. This strategy is highly valuable when the desired C8 substituent is not compatible with the cyclization reaction conditions.
C8-Halogenation: A Gateway to Diverse Functionalities
The introduction of a halogen, particularly iodine, at the C8 position provides a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.
Workflow for C8-Halogenation and Subsequent Functionalization
Caption: C8-Iodination as a key step for further functionalization.
Protocol 2.1.1: Synthesis of 8-Iodo-imidazo[1,2-a]pyridine
This protocol is adapted from a procedure for the synthesis of 6- and 8-iodo-imidazo[1,2-a]pyridines.[5]
| Reagent | Molar Equiv. | MW | Amount |
| 2-Amino-3-iodopyridine | 1.0 | 219.99 g/mol | 1.10 g |
| Chloroacetaldehyde (50% in water) | 1.8 | 78.50 g/mol | 1.14 mL |
| Acetonitrile | - | - | 22 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-iodopyridine in acetonitrile.
-
Addition of Reagent: Add the chloroacetaldehyde solution to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 80 °C for 8 hours.[5] Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 8-iodo-imidazo[1,2-a]pyridine.
Palladium-Catalyzed C8-Aminocarbonylation
With the 8-iodo-imidazo[1,2-a]pyridine in hand, a variety of functional groups can be introduced. The following protocol details the synthesis of C8-carboxamides.[4][6]
Protocol 2.2.1: Synthesis of 8-Carboxamido-imidazo[1,2-a]pyridines
| Reagent | Molar Equiv. | MW | Amount |
| 8-Iodo-imidazo[1,2-a]pyridine | 1.0 | 244.02 g/mol | 0.2 mmol |
| Amine | 2.5 | - | 0.5 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 | 1155.56 g/mol | 0.01 mmol |
| Base (e.g., DBU) | 1.25 | 152.24 g/mol | 0.25 mmol |
| Solvent (e.g., Toluene) | - | - | 2 mL |
| Carbon Monoxide | - | - | 10 bar |
Step-by-Step Procedure:
-
Autoclave Setup: In an inert atmosphere (e.g., a glovebox), add the palladium catalyst to a stainless-steel autoclave.
-
Reagent Addition: Add the 8-iodo-imidazo[1,2-a]pyridine, the desired amine, the base, and the solvent.
-
Reaction Conditions: Seal the autoclave, purge with carbon monoxide several times, and then pressurize to 10 bar. Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling and carefully venting the autoclave, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the corresponding 8-carboxamido-imidazo[1,2-a]pyridine.[4][6]
Table of Representative C8-Functionalized Imidazo[1,2-a]pyridines and Yields
| Entry | C8-Substituent | Method | Starting Material | Yield (%) |
| 1 | -NH₂ | Cyclization | 3-Amino-2-chloropyridine | 60-75 |
| 2 | -I | Cyclization | 2-Amino-3-iodopyridine | 84-91[6] |
| 3 | -CONH(Alkyl/Aryl) | Pd-catalyzed Carbonylation | 8-Iodo-imidazo[1,2-a]pyridine | 70-90[4] |
Conclusion and Future Perspectives
The functionalization of the C8 position of imidazo[1,2-a]pyridines is a rapidly evolving field with significant implications for drug discovery. The strategies outlined in this guide, namely synthesis from pre-functionalized pyridines and post-cyclization modification, provide robust and reliable pathways to a diverse range of C8-substituted analogues. The development of direct C-H activation methods at the C8 position remains a key area of future research, which would offer more atom-economical and efficient synthetic routes. As our understanding of the structure-activity relationships of this versatile scaffold deepens, the ability to precisely modify the C8 position will undoubtedly play a crucial role in the design of next-generation therapeutics.
References
-
Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(37), 7267-7289. [Link]
- Gao, J., Fu, X., Yang, K. C., & Liu, Z. W. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(1), 1.
-
Kurteva, V. (2021). Recent progress in metal-free direct synthesis of imidazo[1,2-a]pyridines. ACS omega, 6(51), 35173-35185. [Link]
-
Kollár, L., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5048. [Link]
-
Kollár, L., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5048. [Link]
-
Kollár, L., et al. (2024). (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. [Link]
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202104028.
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The Strategic Utility of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key component in numerous approved drugs, exhibiting therapeutic applications ranging from anxiolytics to antiulcer agents.[3] Within this esteemed class of molecules, Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate emerges as a pivotal pharmaceutical intermediate, offering a versatile platform for the synthesis of novel drug candidates, particularly in the realm of oncology and kinase inhibition.[4][5]
This technical guide provides an in-depth exploration of the synthesis and application of this compound, tailored for researchers, scientists, and professionals engaged in the field of drug development. The subsequent sections will elucidate the synthetic pathways to this intermediate, detail its physicochemical properties, and present robust protocols for its utilization in the synthesis of advanced pharmaceutical building blocks.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in synthetic chemistry. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [6] |
| Molecular Weight | 283.12 g/mol | [6] |
| CAS Number | 135995-45-8 | [6] |
| Appearance | Off-white to light yellow solid | [] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in DMSO, Methanol, and Ethyl Acetate | N/A |
| Storage | Store at 2-8°C, protected from light and moisture | [] |
Spectroscopic data is crucial for the unambiguous identification and quality control of the intermediate. While a complete set of spectra should be acquired for each synthesized batch, typical ¹H NMR, ¹³C NMR, and mass spectrometry data are available for reference.[8]
Synthetic Protocol: A Stepwise Guide to this compound
The synthesis of this compound is typically achieved through a two-step process, commencing with the bromination of the corresponding aminopyridine precursor, followed by a cyclization reaction.
Step 1: Synthesis of 3-bromo-6-methylpyridin-2-amine
The initial step involves the regioselective bromination of 2-amino-6-methylpyridine. The bromine atom is directed to the 3-position due to the activating effect of the amino group.
Caption: Synthesis of the key precursor, 3-bromo-6-methylpyridin-2-amine.
Protocol:
-
To a solution of 2-amino-6-methylpyridine (1 equivalent) in N,N-dimethylformamide (DMF), cooled to 0°C in an ice bath, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to afford pure 3-bromo-6-methylpyridin-2-amine.
Step 2: Cyclization to this compound
The synthesized 3-bromo-6-methylpyridin-2-amine is then cyclized with ethyl bromopyruvate to construct the imidazo[1,2-a]pyridine core.[4]
Caption: Cyclization to form the imidazo[1,2-a]pyridine scaffold.
Protocol:
-
To a solution of 3-bromo-6-methylpyridin-2-amine (1 equivalent) in ethanol, add ethyl bromopyruvate (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting crude solid can be purified by trituration with a suitable solvent like diethyl ether or by recrystallization from ethanol to yield this compound.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The strategic placement of the bromine atom at the 8-position of the imidazo[1,2-a]pyridine core makes this compound an exceptionally valuable intermediate for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, which is a key strategy in the structure-activity relationship (SAR) studies during drug development.[4]
A prominent application of this intermediate is in the synthesis of potent and selective kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[4][5] The following protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-5-methylimidazo[1,2-a]pyridine Derivatives
Caption: Suzuki-Miyaura coupling for C-C bond formation.
Protocol:
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equivalents), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 ratio).
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to 80-100°C for 2-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl substituted imidazo[1,2-a]pyridine derivative.
This Suzuki-Miyaura coupling is a critical step in the synthesis of a diverse library of compounds for screening as potential PI3Kα inhibitors, as demonstrated in recent studies.[4] The ability to readily introduce various aryl and heteroaryl groups at the 8-position allows for the fine-tuning of the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Conclusion
This compound is a high-value intermediate in pharmaceutical research and development. Its straightforward synthesis and the versatility of its bromo-functional group for subsequent chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the construction of complex, biologically active molecules. The protocols and applications detailed herein provide a solid foundation for researchers to leverage this key building block in their quest for novel therapeutics.
References
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 2155638, DOI: 10.1080/14756366.2022.2155638. Available from: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 2016, 16(26), 2963-2994. DOI: 10.2174/1568026616666160506145539. Available from: [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed. Available from: [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 2013, 18(1), 654-707. DOI: 10.3390/molecules18010654. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(7), o1698. DOI: 10.1107/S160053681102377X. Available from: [Link]
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Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Cape Town. Available from: [Link]
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Ethyl 8-bromo-5-methylimidazo[1, 2-a]pyridine-2-carboxylate, min 98%, 1 gram. Grams & Grads. Available from: [Link]
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Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2010, 66(8), o1999. DOI: 10.1107/S1600536810026577. Available from: [Link]
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Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry, 2022, 13(5), 586-599. DOI: 10.1039/D1MD00392A. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 2015, 51(25), 5238-5252. DOI: 10.1039/C4CC09121A. Available from: [Link]
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Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect, 2023, 8(11). DOI: 10.1002/slct.202300185. Available from: [Link]
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Synthesis of novel 8-arylimidazo[1,2-a]pryidines and 8-arylimidazo[1,5-a]pyridines. Journal of Heterocyclic Chemistry, 2011, 48(2), 348-355. DOI: 10.1002/jhet.572. Available from: [Link]-5-a-pyridines-xL8g5q)
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Application Note: A Researcher's Guide to Gram-Scale Synthesis of Imidazo[1,2-a]pyridine Derivatives
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, driving the need for robust and scalable synthetic protocols. This application note provides a detailed guide for the gram-scale synthesis of imidazo[1,2-a]pyridine derivatives, targeting researchers, scientists, and drug development professionals. We delve into the foundational synthetic strategies, offering not just step-by-step protocols but also the underlying mechanistic principles to empower researchers with a deeper understanding of their experimental choices. This guide focuses on practical, field-proven methods that are both efficient and scalable, ensuring a reliable transition from discovery to larger-scale production.
Introduction: The Significance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds that exhibit a broad spectrum of biological activities.[1] Their structural motif is found in several commercially available drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine.[2][3] The diverse pharmacological profiles, which are highly dependent on the substitution pattern, make this scaffold a focal point in both natural and synthetic organic chemistry.[1][2][4] Consequently, the development of efficient and scalable synthetic methodologies is of paramount importance.
This guide will focus on two of the most reliable and widely adopted strategies for gram-scale synthesis: the classical condensation of 2-aminopyridines with α-halocarbonyl compounds and the versatile three-component Groebke–Blackburn–Bienaymé (GBB) reaction. We will also explore the use of microwave irradiation as a green and efficient technique to accelerate these reactions.
Foundational Synthetic Strategies
The construction of the imidazo[1,2-a]pyridine core predominantly relies on the condensation of 2-aminopyridine with various substrates.[1] Understanding the mechanisms of these reactions is key to optimizing conditions for large-scale synthesis.
Classical Condensation: The Tschitschibabin Reaction
One of the earliest and most straightforward methods for synthesizing imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-haloketones, a reaction first reported by Tschitschibabin in 1925.[4] The mechanism involves an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Recent advancements have made this reaction more efficient and environmentally friendly, with catalyst-free versions being performed in high-boiling solvents like DMF or even under solvent-free conditions at moderate temperatures.[1][4]
Caption: Mechanism of the Tschitschibabin reaction.
Multi-Component Reactions: The Groebke–Blackburn–Bienaymé Reaction
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials.[5][6] The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prime example and is considered one of the best methodologies for synthesizing 3-aminoimidazo[1,2-a]pyridines.[5][6] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.
The GBBR offers several advantages for gram-scale synthesis, including high atom economy, short reaction times, and operational simplicity.[5] The reaction can be promoted by various catalysts and has been successfully performed using alternative energy sources like ultrasound and microwave irradiation.[5][7]
Caption: General workflow for the GBB reaction.
Gram-Scale Synthesis Protocols
The following protocols are designed for the synthesis of gram-scale quantities of imidazo[1,2-a]pyridine derivatives. It is imperative to conduct all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).
Protocol 1: Catalyst-Free Condensation of 2-Aminopyridine and an α-Bromoketone
This protocol is adapted from methodologies that emphasize green chemistry principles by avoiding the use of a catalyst and organic solvents.[4][8]
Materials:
-
2-Aminopyridine (e.g., 5.0 g, 53.1 mmol)
-
Substituted α-bromoacetophenone (1.0 equivalent)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
To a 250 mL round-bottom flask, add 2-aminopyridine (5.0 g, 53.1 mmol) and the substituted α-bromoacetophenone (1.0 eq).
-
Add 100 mL of deionized water to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). In many cases, the product is of high purity without the need for column chromatography.[8]
-
Dry the purified product under vacuum to obtain the desired imidazo[1,2-a]pyridine derivative.
| Starting Material (2-Aminopyridine) | Starting Material (α-Bromoketone) | Product | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromo-1-phenylethanone | 2-Phenylimidazo[1,2-a]pyridine | 90-95 | [8] |
| 2-Amino-5-methylpyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine | 88-92 | [8] |
Protocol 2: Microwave-Assisted Three-Component Synthesis (GBBR)
This protocol leverages the efficiency of microwave irradiation to accelerate the Groebke–Blackburn–Bienaymé reaction, allowing for rapid synthesis on a gram scale.[7][9]
Materials:
-
2-Aminopyridine derivative (e.g., 2.0 g, 21.2 mmol)
-
Aldehyde (1.0 equivalent)
-
Isocyanide (1.0 equivalent)
-
Ammonium chloride (NH4Cl) (20 mol%)
-
Ethanol (as solvent)
-
Microwave reactor vial (appropriate volume)
-
Magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a microwave reactor vial, combine the 2-aminopyridine derivative (2.0 g, 21.2 mmol), aldehyde (1.0 eq), isocyanide (1.0 eq), and ammonium chloride (20 mol%).
-
Add ethanol to dissolve the reactants (approximately 15-20 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 15-30 minutes. The reaction progress can be monitored by TLC after cooling and carefully opening the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 3-aminoimidazo[1,2-a]pyridine derivative.
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Product | Yield (%) | Reference |
| 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 86 | [5] |
| 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 86 | [5] |
Purification and Characterization
For gram-scale synthesis, purification is a critical step to ensure the final product meets the required standards of purity.
-
Recrystallization: This is the preferred method for purifying solid products when a suitable solvent system is available. It is a cost-effective and scalable technique that often yields highly pure crystalline material.
-
Column Chromatography: While more resource-intensive than recrystallization, column chromatography is an indispensable tool for purifying oils or solids that are difficult to crystallize. For gram-scale purifications, larger columns and appropriate solvent systems are necessary.
-
Characterization: The structure and purity of the synthesized imidazo[1,2-a]pyridine derivatives should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[10]
Conclusion
The gram-scale synthesis of imidazo[1,2-a]pyridine derivatives is readily achievable through well-established and optimized protocols. The classical condensation reaction offers a simple and often high-yielding route, particularly with recent improvements that align with green chemistry principles. For more complex derivatives, especially 3-amino-substituted analogues, the Groebke–Blackburn–Bienaymé multi-component reaction provides a highly efficient and atom-economical alternative. The application of microwave-assisted synthesis can significantly reduce reaction times, making it an attractive option for rapid library synthesis and process optimization. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently produce gram quantities of these valuable heterocyclic compounds for further investigation in drug discovery and materials science.
References
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online.
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
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Application Notes & Protocols: Hydrolysis of Ethyl 2-Carboxylate on the Imidazo[1,2-a]pyridine Ring
Document ID: AN-IPCH-231026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hydrolysis of ethyl imidazo[1,2-a]pyridine-2-carboxylate to its corresponding carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the carboxylic acid at the 2-position serves as a critical synthetic handle for further molecular elaboration.[1][2][3] This guide details validated protocols for both base-catalyzed (saponification) and acid-catalyzed hydrolysis, offering insights into the mechanistic underpinnings, experimental causality, and practical considerations for achieving high-yield, clean conversions.
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine-2-carboxylic Acid
The imidazo[1,2-a]pyridine core is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including anti-tuberculosis, anti-cancer, and anti-inflammatory properties.[1][4][5] The carboxylic acid moiety at the C2 position is a versatile precursor for the synthesis of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[6] The hydrolysis of the corresponding ethyl ester is, therefore, a fundamental and frequently employed transformation.
The choice between base-catalyzed and acid-catalyzed hydrolysis is often dictated by the overall substitution pattern of the imidazo[1,2-a]pyridine ring and the presence of other sensitive functional groups. This guide will elucidate the factors that should be considered to make an informed decision and provide robust protocols for both pathways.
Mechanistic Overview: A Tale of Two Catalysts
The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction.[7] The role of the catalyst, be it an acid or a base, is to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of water, respectively.
Base-Catalyzed Hydrolysis (Saponification)
In base-catalyzed hydrolysis, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester. This process is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[8]
Caption: Acid-catalyzed hydrolysis workflow.
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should consider the specific properties of their substrate and may need to optimize reaction times, temperatures, and workup procedures.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This is the most common and often most efficient method for the hydrolysis of simple, unhindered esters on the imidazo[1,2-a]pyridine core.
Materials:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M or 2 M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol (typically 5-10 mL per mmol of ester).
-
Addition of Base: Add an aqueous solution of NaOH or LiOH (2.0-3.0 eq). The use of LiOH is sometimes preferred for its better solubility in mixed aqueous-organic media. [6]A typical concentration for the base solution is 1-2 M.
-
Reaction: Stir the mixture at room temperature or heat to reflux (40-80°C). [6][9]Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the alcoholic solvent under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the residue in water and cool the solution in an ice bath. Carefully acidify the aqueous solution to pH 3-4 by the dropwise addition of 1 M HCl. [6][10]The carboxylic acid product will typically precipitate out of the solution as a solid.
-
Isolation:
-
If a precipitate forms: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If no precipitate forms (or for complete recovery): Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
-
Workup (for extraction): Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
| Parameter | Condition | Rationale | Reference |
| Base | NaOH, LiOH | Strong nucleophile to initiate the reaction. LiOH can offer better solubility. | [6] |
| Solvent | MeOH, EtOH, THF/H₂O | Solubilizes both the ester and the inorganic base. | [6][9] |
| Temperature | Room Temp to 80°C | Higher temperatures accelerate the reaction rate. | [9] |
| Equivalents of Base | 2.0 - 3.0 | Ensures complete reaction and drives the equilibrium. | [10] |
| Workup | Acidification to pH 3-4 | Protonates the carboxylate to form the neutral carboxylic acid, facilitating isolation. | [6] |
Protocol 2: Acid-Catalyzed Hydrolysis
This method is advantageous when the substrate contains base-labile functional groups.
Materials:
-
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
-
Dioxane or Acetic Acid
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of a water-miscible organic solvent like dioxane or acetic acid and water. A large excess of water is used to drive the equilibrium towards the products.
-
Addition of Acid: Add a catalytic amount of a strong acid such as concentrated HCl or H₂SO₄.
-
Reaction: Heat the mixture to reflux (typically 100-110°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Acid-catalyzed hydrolysis can often be slower than base-catalyzed methods.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in Protocol 1.
| Parameter | Condition | Rationale | Reference |
| Acid | HCl, H₂SO₄ | Protonates the carbonyl oxygen, activating it for nucleophilic attack by water. | [8] |
| Solvent | Dioxane/H₂O, Acetic Acid/H₂O | Co-solvent system to ensure miscibility of reactants. Excess water drives the equilibrium. | General Practice |
| Temperature | Reflux (100-110°C) | Higher temperatures are required to overcome the activation energy of the reversible process. | [8] |
| Workup | Neutralization with NaHCO₃ | Removes the acid catalyst and allows for safe extraction. | General Practice |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, particularly in the acid-catalyzed method, consider increasing the reaction temperature or adding more of the catalytic acid. For base-catalyzed reactions, ensure that a sufficient excess of the base is used.
-
Low Yields during Workup: The carboxylic acid product may have some solubility in the aqueous layer, even after acidification. Ensure thorough extraction with an appropriate organic solvent. In some cases, continuous liquid-liquid extraction may be necessary for highly polar products.
-
Side Reactions: The imidazo[1,2-a]pyridine ring is generally stable under these conditions. However, substrates with other sensitive functional groups may require careful selection of the hydrolysis method. For instance, a molecule with a base-labile protecting group would necessitate an acid-catalyzed approach.
-
Purification Challenges: Carboxylic acids can sometimes streak on silica gel during column chromatography. This can often be mitigated by adding a small amount of acetic acid or formic acid to the eluent system.
Conclusion
The hydrolysis of ethyl imidazo[1,2-a]pyridine-2-carboxylate is a critical transformation in the synthesis of medicinally relevant compounds. Both base-catalyzed and acid-catalyzed methods are effective, and the choice between them should be based on the overall chemical structure of the substrate. The protocols provided in this guide are well-established and, when combined with careful monitoring and appropriate workup procedures, will enable researchers to reliably produce the desired carboxylic acid in high yield and purity.
References
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- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). European Journal of Medicinal Chemistry, 249, 115165.
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Archive for Organic Chemistry, 2022(6), 1-25.
- Allen, S., Greschuk, J. M., Kallan, N. C., Marmsater, F. P., Munson, M. C., Rizzi, J. P., ... & Zhao, Q. (2010). Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 20(1), 199-202.
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OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
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- Al-Blewi, F. F., Al-Omair, M. A., Al-Warhi, T., Al-Shaalan, N. H., & El-Emam, A. A. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18889-18903.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Olesiak, M., Kowalczyk, R., Wiatrak, B., Gorniak, A., & Demkowicz, S. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 9, 730638.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 12: Making Soap - Saponification (Experiment). Retrieved from [Link]
- University of California, Irvine. (2023).
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Quora. (2017). What is the procedure to do saponification reaction in lab experiment? Retrieved from [Link]
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Cedro. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]
- Breaker, R. R., & Joyce, G. F. (2014). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 136(37), 13018-13021.
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It's Chemistry Time. (2022, April 14). Hydrolysis of Ester (Acid & Base catalyst) Reaction&Mechanism #mscchemistrynotes @itschemistrytime [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2021). 12.1: Making Soap Saponification Lab Procedure. Retrieved from [Link]
- Xia, Y., Fan, C. D., & Zhao, B. X. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1999.
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Journal of Chemical Sciences, 130(5), 63.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3421.
- Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of organic chemistry, 77(4), 2024–2028.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules, 26(24), 7586.
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The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazopyridines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazopyridines and the GBB Reaction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its presence in marketed drugs such as Zolpidem (for insomnia), Minodronic acid (for osteoporosis), and Alpidem (an anxiolytic) underscores its therapeutic importance.[1][3] Consequently, the development of efficient and versatile synthetic methodologies to access this core structure is of paramount interest to the medicinal chemistry and drug discovery community.[4][5]
The Groebke–Blackburn–Bienaymé (GBB) reaction has emerged as a highly effective and atom-economical three-component reaction (3-CR) for the one-pot synthesis of imidazo[1,2-a]pyridines and other fused imidazoles.[6][7][8] This reaction, independently discovered by Groebke, Blackburn, and Bienaymé in 1998, involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically in the presence of an acid catalyst.[1][8] The GBB reaction's appeal lies in its operational simplicity, broad substrate scope, and the ability to generate molecular diversity from readily available starting materials, making it a cornerstone in the construction of compound libraries for high-throughput screening.[6][9]
These application notes provide a comprehensive overview of the GBB reaction for the synthesis of imidazopyridines, detailing its mechanism, a general experimental protocol, and key considerations for successful execution and troubleshooting.
Mechanistic Insights into the Groebke–Blackburn–Bienaymé Reaction
The mechanism of the Groebke–Blackburn–Bienaymé reaction is a well-elucidated pathway that proceeds through a series of acid-catalyzed steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side products. The generally accepted mechanism involves three key stages:
-
Formation of the Schiff Base (Iminium Ion): The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde. This step forms a reactive Schiff base, which is in equilibrium with its protonated form, the iminium ion. The catalyst, typically a Lewis or Brønsted acid, activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the exocyclic nitrogen of the 2-aminopyridine.[10]
-
Nucleophilic Attack by the Isocyanide: The isocyanide, a key component of this reaction, then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This step results in the formation of a nitrilium ion intermediate.
-
Intramolecular Cyclization and Tautomerization: The endocyclic nitrogen of the pyridine ring in the nitrilium ion intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrilium group. This [4+1] cycloaddition step forms the five-membered imidazole ring, generating a cyclic intermediate. Subsequent tautomerization of this intermediate leads to the final, stable aromatic imidazo[1,2-a]pyridine product.
The following diagram illustrates the catalytic cycle of the Groebke–Blackburn–Bienaymé reaction:
Caption: The catalytic cycle of the Groebke–Blackburn–Bienaymé reaction.
Experimental Protocol: A General Procedure for the Synthesis of Imidazopyridines
This protocol provides a general method for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction. It is important to note that reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
2-Aminopyridine derivative (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Isocyanide (1.0-1.2 eq)
-
Catalyst (e.g., Sc(OTf)₃, p-toluenesulfonic acid (PTSA), Yb(OTf)₃) (5-20 mol%)[8][11]
-
Solvent (e.g., Methanol, Ethanol, Dichloromethane/Methanol mixture)[9][12]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 eq), the aldehyde (1.0-1.2 eq), and the chosen solvent.
-
Catalyst Addition: Add the catalyst (e.g., Sc(OTf)₃, 10 mol%) to the reaction mixture.
-
Isocyanide Addition: Stir the mixture at room temperature and add the isocyanide (1.0-1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to 24 hours.[8]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine product.
The following diagram outlines the general experimental workflow:
Caption: General experimental workflow for the GBB reaction.
Scope and Versatility of the GBB Reaction
A significant advantage of the GBB reaction is its broad substrate scope, allowing for the synthesis of a wide variety of substituted imidazopyridines.
| Component | Examples of Tolerated Functionality | Typical Yields (%) |
| 2-Aminopyridines | Electron-donating and electron-withdrawing groups on the pyridine ring. Halogen substituents are well-tolerated, providing a handle for further functionalization.[2] | 60-95% |
| Aldehydes | Aromatic, heteroaromatic, and aliphatic aldehydes are all viable substrates.[2][3] Sterically hindered aldehydes may require longer reaction times or elevated temperatures. | 65-99% |
| Isocyanides | Aliphatic (including cyclic) and aromatic isocyanides can be successfully employed.[6] Tertiary isocyanides, such as tert-butyl isocyanide, are commonly used. | 70-98% |
Catalysis and Reaction Conditions: Key Considerations
The choice of catalyst and solvent can significantly impact the efficiency and outcome of the GBB reaction.
-
Catalysts: A wide range of catalysts have been reported to promote the GBB reaction.[8]
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a highly effective and commonly used catalyst.[8] Other metal triflates, such as those of Ytterbium (Yb), Indium (In), and Bismuth (Bi), have also been employed.[8][10]
-
Brønsted Acids: p-Toluenesulfonic acid (PTSA), perchloric acid, and acetic acid are effective Brønsted acid catalysts.[8][9] In some cases, particularly for DNA-encoded library synthesis, milder acids like acetic acid are preferred to avoid degradation of sensitive substrates.[13]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as phosphotungstic acid (HPW), offers advantages in terms of catalyst recovery and reuse.[2][3]
-
-
Solvents: Protic solvents like methanol and ethanol are frequently used and can play a co-catalytic role in the reaction mechanism.[9] Aprotic solvents such as dichloromethane (DCM) and toluene can also be used, often in combination with a protic co-solvent.[8][12] For certain applications, solvent-free conditions or the use of green solvents like water have been successfully implemented.[8][14]
-
Temperature and Reaction Time: Many GBB reactions proceed efficiently at room temperature. However, less reactive substrates may require heating. Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[2][3][10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; low reactivity of substrates; inappropriate solvent. | Use a fresh, anhydrous catalyst. Screen different catalysts (both Lewis and Brønsted acids). Try a more polar or protic solvent. Consider microwave heating to increase the reaction rate. |
| Formation of Side Products | Competing side reactions, such as the Ugi reaction adducts, especially with aliphatic aldehydes.[8] | Optimize the stoichiometry of the reactants. Use a milder catalyst or lower reaction temperature. |
| Difficulty in Purification | Close-running spots on TLC; co-elution of product with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider a different purification technique, such as crystallization or preparative HPLC. |
Conclusion
The Groebke–Blackburn–Bienaymé reaction is a robust and versatile method for the synthesis of medicinally relevant imidazopyridines. Its operational simplicity, broad substrate scope, and amenability to various catalytic systems make it an invaluable tool for both academic research and industrial drug development. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of imidazopyridine derivatives for biological evaluation.
References
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Shaaban, M. R., et al. (2020). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. RSC Advances, 10(49), 29335-29356. [Link]
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Shaaban, M. R., et al. (2020). Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Semantic Scholar. [Link]
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Lenci, E., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
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Barbosa-Reis, G., et al. (2025). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 10(41), 47714-47731. [Link]
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Dömling, A., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
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Barbosa-Reis, G., et al. (2025). Ugi and Groebke-Blackburn-Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, 10(41), 47714-47731. [Link]
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Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(4), 1363-1375. [Link]
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da Silva, W. R., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 31(1), 133-143. [Link]
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de Oliveira, K. T., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. RSC Advances, 11(35), 21487-21495. [Link]
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Wang, Y.-F., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 1858–1866. [Link]
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de Souza, A. C. H., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
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Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
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de Oliveira, K. T., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. RSC Advances, 11(35), 21487-21495. [Link]
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Zaitsev, A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735. [Link]
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ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Retrieved from [Link]
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Gámez-Montaño, R., et al. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molbank, 2025(4), M1510. [Link]
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Hwang, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4669–4673. [Link]
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Lenci, E., et al. (2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
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Dömling, A., et al. (2019). The Groebke‐Blackburn‐Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
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Li, J., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(23), 15488-15493. [Link]
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ResearchGate. (n.d.). Reaction conditions for the Groebke-Blackburn-Bienaymé (GBB-3CR) reaction. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The c-Met Kinase - A Critical Target in Oncology
The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a pivotal player in cellular signaling.[1][2][3] Upon binding its only known ligand, HGF, c-Met activates a cascade of intracellular pathways, including the RAS/MAPK, PI3K/AKT, and STAT signaling pathways.[1][4] These pathways are crucial for normal embryonic development, tissue regeneration, and wound healing.[2][3] However, dysregulation of c-Met signaling, through mechanisms such as gene amplification, mutation, or protein overexpression, is a key driver in the development and progression of numerous human cancers.[1][2][5] Aberrant c-Met activation promotes tumor cell proliferation, survival, migration, invasion, and angiogenesis, contributing to a more aggressive and metastatic phenotype.[1][2] This central role in malignancy has established c-Met as a compelling therapeutic target for cancer treatment.[2][3][6]
This application note provides a detailed guide to the synthesis of small molecule c-Met kinase inhibitors, offering both the strategic "why" and the practical "how" for researchers in the field. We will delve into the synthetic strategies for producing these targeted therapies, with a focus on providing robust, replicable protocols.
The c-Met Signaling Pathway: A Visual Overview
To appreciate the mechanism of inhibition, it is essential to understand the signaling cascade initiated by c-Met activation. The following diagram illustrates the key downstream pathways that are aberrantly activated in cancer.
Caption: The c-Met signaling pathway and its role in cancer progression.
Synthetic Strategies for c-Met Kinase Inhibitors: A Field-Proven Perspective
The development of small molecule c-Met inhibitors has been a significant focus of medicinal chemistry.[7][8] Many of these inhibitors are designed to be ATP-competitive, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation.[9] Common structural motifs often include a heterocyclic core that forms hydrogen bonds with the hinge region of the ATP-binding pocket.[5][9]
Key synthetic reactions frequently employed in the synthesis of c-Met inhibitors include:
-
Suzuki-Miyaura Cross-Coupling: A versatile and widely used reaction for the formation of carbon-carbon bonds, particularly for linking aryl or heteroaryl moieties. This reaction is often a cornerstone in the synthesis of biaryl structures common in c-Met inhibitors.[10][11][12][13][14]
-
Mitsunobu Reaction: A reliable method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers and amines, which are often present in the side chains of these inhibitors.[11][15]
-
Nucleophilic Aromatic Substitution (SNAr): A fundamental reaction for introducing substituents onto electron-deficient aromatic rings, a common feature in the heterocyclic cores of many inhibitors.
-
Reductive Amination: A powerful tool for the formation of carbon-nitrogen bonds, frequently used to introduce amine-containing side chains that can enhance solubility and target engagement.
The following sections provide detailed, step-by-step protocols for the synthesis of two prominent c-Met kinase inhibitors: Tepotinib and Savolitinib . These protocols are designed to be self-validating, with clear explanations for each experimental choice.
Protocol 1: Synthesis of Tepotinib
Tepotinib is a potent and selective c-Met inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[16] The synthesis of Tepotinib often involves a convergent approach, where two key fragments are synthesized separately and then coupled.[11][]
Overall Synthetic Workflow for Tepotinib
Caption: Convergent synthetic workflow for Tepotinib.
Step-by-Step Synthesis of Tepotinib
Part 1: Synthesis of the Pyridazinone Core [11]
-
Reaction: To a solution of 3-acetylbenzonitrile (1.0 eq) in acetic acid, add glyoxylic acid (1.1 eq).
-
Rationale: This step initiates the formation of the heterocyclic core. Acetic acid serves as both a solvent and a catalyst.
-
Procedure: Stir the mixture at room temperature for 2 hours. Then, add hydrazine hydrate (1.2 eq) dropwise while maintaining the temperature below 30°C.
-
Rationale: The addition of hydrazine hydrate leads to the cyclization and formation of the pyridazinone ring.
-
Work-up: Heat the reaction mixture to 80°C for 4 hours. After cooling, the product precipitates. Collect the solid by filtration, wash with water, and dry under vacuum to yield the pyridazinone core.
Part 2: Synthesis of the Biaryl Fragment [11]
-
Reaction: Perform a Suzuki cross-coupling reaction between an appropriate aryl boronate (1.0 eq) and an aryl iodide (1.1 eq) in the presence of a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Rationale: The Suzuki coupling is a highly efficient method for creating the biaryl linkage central to the Tepotinib structure. The choice of palladium catalyst and base is critical for achieving high yields.
-
Procedure: Dissolve the reactants in a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture and then heat to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Work-up: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 3: Coupling and Final Modifications [11]
-
Reaction: The alcohol of the biaryl fragment is converted to the corresponding alkyl chloride. This is then reacted with the pyridazinone core in the presence of a base.
-
Rationale: This alkylation step connects the two key fragments of the molecule.
-
Procedure: Treat the biaryl fragment with thionyl chloride in an appropriate solvent. After completion, the resulting alkyl chloride is reacted with the pyridazinone core and potassium carbonate in NMP.
-
Final Steps: The subsequent steps involve conversion of a bromide to a pinacol boronate, followed by oxidation to a phenol, a Mitsunobu reaction to introduce the piperidine moiety, and finally, deprotection and methylation under Eschweiler-Clarke conditions to yield Tepotinib.[11]
| Compound | Molecular Weight | Yield | Purity (HPLC) |
| Pyridazinone Core | - | ~43% (over 3 steps)[11] | >98% |
| Biaryl Fragment | - | ~72%[11] | >98% |
| Tepotinib | 492.58 g/mol | ~71% (from final intermediate)[11] | >99% |
Protocol 2: Synthesis of Savolitinib
Savolitinib is another selective c-Met inhibitor.[] Its synthesis often involves the construction of a key chiral amine fragment.[19]
Overall Synthetic Workflow for Savolitinib
Caption: Synthetic workflow for Savolitinib.
Step-by-Step Synthesis of Savolitinib
Part 1: Synthesis of the Key Chiral Amine Fragment [19]
-
Rationale: The stereochemistry of the chiral amine is crucial for the biological activity of Savolitinib. The use of Ellman's auxiliary provides excellent diastereocontrol during the key reduction step.
-
Procedure: The synthesis begins with commercially available 6-aminonicotinic acid and proceeds through a multi-step sequence to generate an intermediate that is then subjected to a diastereoselective reduction using a suitable reducing agent in the presence of Ellman's sulfinamide.[19] The desired (S)-configuration is obtained with high diastereomeric excess. The stereochemistry can be confirmed using Mosher's amide analysis.[19]
Part 2: Synthesis of the Triazolopyrazine Moiety
-
Rationale: This heterocyclic core is another essential component of the Savolitinib structure.
-
Procedure: A detailed procedure for the synthesis of a similar triazolopyrazine core can be found in the literature.[19] It often involves the reaction of an aminotriazole with a dicarbonyl compound or its equivalent.
Part 3: Coupling and Final Product Formation [19]
-
Reaction: The chiral amine fragment is coupled with the triazolopyrazine moiety.
-
Procedure: The crude intermediate from the previous step is dissolved in a mixture of acetic acid and water. An aqueous solution of sodium nitrite is added dropwise at 0-5°C. The reaction mixture is stirred for 2 hours at this temperature, then warmed to 25-35°C and stirred for another 2 hours before extraction with 2-Me-THF.[19]
-
Purification: The final product, Savolitinib, is typically purified by recrystallization to achieve high purity (>99%).[19]
| Compound | Molecular Weight | Yield | Chiral Purity |
| Key Chiral Amine | - | - | >99% |
| Savolitinib | 419.4 g/mol | - | >99%[19] |
Characterization and Quality Control
For each synthesized compound, a comprehensive analytical characterization is imperative to confirm its identity, purity, and stereochemistry. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.
-
Chiral HPLC: To determine the enantiomeric or diastereomeric excess of chiral compounds like Savolitinib.
Conclusion and Future Perspectives
The synthesis of c-Met kinase inhibitors is a dynamic area of research, with ongoing efforts to develop more potent, selective, and safer therapeutic agents.[20][21][22][23][24][25] The protocols outlined in this application note provide a solid foundation for researchers to synthesize and explore novel c-Met inhibitors. As our understanding of the structure-activity relationships (SAR) of these compounds deepens, we can expect the design and synthesis of next-generation inhibitors with improved pharmacological profiles.[8][20][21][25][26]
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- Computational study on novel natural inhibitors targeting c-MET. PMC - PubMed Central.
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- 8. Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. Short and sustainable synthesis of the anticancer agent tepotinib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. How is Tepotinib Synthesised?_Chemicalbook [chemicalbook.com]
- 12. Synthesis of Capmatinib Dihydrocholride_Chemicalbook [chemicalbook.com]
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- 16. Tepotinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Evaluation, and Mechanism Study of New Tepotinib Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 3D QSAR pharmacophore modeling for c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 8-bromo-imidazo[1,2-a]pyridines
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its application to specific heteroaromatic systems like 8-bromo-imidazo[1,2-a]pyridines presents unique challenges. This guide is designed to provide in-depth, field-proven insights and systematic troubleshooting strategies to help you improve reaction yields and achieve consistent results.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, making its functionalization a critical step in many synthetic campaigns.[1][2] However, the nitrogen atoms in this scaffold can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation and resulting in low yields.[3][4] This guide will address these specific challenges head-on.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted in a question-and-answer style to directly address the most common problems encountered during experiments.
Problem 1: Low to No Product Formation
Q: My Suzuki coupling reaction with 8-bromo-imidazo[1,2-a]pyridine is resulting in very low yield (<30%) or failing completely. What are the most critical parameters I should investigate first?
A: Failure to form the desired product is the most common issue and can almost always be traced back to one of the four core components of the reaction: the catalyst system, the base, the solvent, or the reaction conditions. The nitrogen-rich imidazo[1,2-a]pyridine substrate requires careful selection of these parameters to avoid catalyst poisoning and ensure efficient turnover.[4][5]
Initial Diagnostic Workflow
-
The Catalyst System (Palladium Source & Ligand): This is the most frequent point of failure. The Lewis basic nitrogen of the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle.[3]
-
Expert Insight: Standard ligands like triphenylphosphine (PPh₃) are often inefficient for this substrate class. They are not electron-rich enough to promote the rate-limiting oxidative addition step and can be outcompeted by the substrate for coordination to the palladium.
-
Solution: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands accelerate the catalytic cycle and sterically shield the metal center, preventing inhibitory coordination by the substrate.[6][7]
-
-
Base Selection: The base's role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9]
-
Expert Insight: Weak bases like sodium bicarbonate (NaHCO₃) or even sodium carbonate (Na₂CO₃) are often insufficient for these couplings. They may not be strong enough to efficiently generate the boronate, leading to a sluggish or stalled reaction.
-
Solution: Use stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) is an excellent and widely used choice for heteroaromatic couplings.[5][10] Cesium carbonate (Cs₂CO₃) is even stronger and can be effective when other bases fail. Ensure the base is finely powdered to maximize surface area.
-
-
Solvent and Water Content: The solvent must solubilize all components and be compatible with the reaction.
-
Expert Insight: While many Suzuki couplings benefit from a small amount of water to help dissolve the base and facilitate boronate formation, excess water can promote unwanted side reactions.
-
Solution: A mixture of an ethereal solvent like 1,4-dioxane or THF with water (typically in a 4:1 to 10:1 ratio) is a robust starting point.[11][12] It is crucial to use anhydrous, degassed solvents to prevent catalyst oxidation.
-
-
Reaction Conditions (Temperature & Atmosphere):
-
Expert Insight: Oxygen is detrimental to the active Pd(0) catalyst. Insufficient degassing is a common hidden cause of reaction failure.
-
Solution: Rigorously degas the reaction mixture by subjecting it to several vacuum/backfill cycles with an inert gas (Argon or Nitrogen).[11] Run the reaction at a temperature between 80-110 °C. Monitor progress by TLC or LC-MS; prolonged heating can lead to decomposition.[7]
-
Recommended Starting Conditions
| Component | Recommendation | Rationale |
| Aryl Halide | 8-bromo-imidazo[1,2-a]pyridine (1.0 equiv) | Starting material. |
| Boronic Acid/Ester | Arylboronic Acid (1.2-1.5 equiv) | Slight excess ensures complete consumption of the halide. |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Common, reliable Pd(0) and Pd(II) precatalysts.[8] |
| Ligand | XPhos or SPhos (2.2-5.5 mol%) | Bulky, electron-rich ligands ideal for N-heterocycles.[5] |
| Base | K₃PO₄ (2.0-3.0 equiv) | Strong, effective base for heteroaromatic couplings.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good balance of solubility and reactivity.[5] |
| Temperature | 90-100 °C | Standard temperature range for these couplings. |
Problem 2: Significant Formation of Side Products
Q: My reaction is working, but I'm isolating significant quantities of byproducts, such as the debrominated starting material or homocoupled boronic acid. How can I suppress these side reactions?
A: The formation of side products indicates that an undesired reaction pathway is competing with the main Suzuki catalytic cycle. Identifying the byproduct is key to solving the problem.
-
Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with hydrogen, forming the parent imidazo[1,2-a]pyridine.
-
Cause: This side reaction occurs when a hydride species is transferred to the palladium complex after oxidative addition, followed by reductive elimination.[13][14] Potential hydride sources can be the solvent (e.g., isopropanol), the base, or impurities.
-
Solutions:
-
Change Solvent: Avoid using alcoholic solvents if debromination is observed. Switch to ethereal solvents like dioxane or THF.
-
Optimize Base: Some bases can facilitate this pathway. Ensure a high-purity base is used.
-
Ligand Choice: A more efficient ligand that promotes rapid transmetalation and reductive elimination can outcompete the debromination pathway.
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Cause: This is a very common side reaction, especially with electron-deficient or heteroaromatic boronic acids. It is often promoted by high temperatures, prolonged reaction times, and the presence of water and a strong base.[7][15]
-
Solutions:
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester. These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[13][16]
-
Use Milder Bases: If the boronic acid is particularly sensitive, a milder base like potassium fluoride (KF) under anhydrous conditions can be effective.[8]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent decomposition of the boronic acid.
-
-
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl (Ar'-Ar').
-
Cause: This side reaction is typically promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. It can also occur if the transmetalation step is slow.[11]
-
Solutions:
-
Rigorous Degassing: The most critical step is to ensure a completely oxygen-free environment.
-
Stoichiometry: Using a slight excess of the boronic acid (1.2 equiv) is standard, but a large excess can favor homocoupling. Avoid using more than 1.5 equivalents.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with 8-bromo-imidazo[1,2-a]pyridines particularly challenging?
The primary challenge stems from the presence of two nitrogen atoms in the bicyclic system. The pyridine nitrogen, in particular, is Lewis basic and can coordinate to the palladium catalyst. This coordination can sequester the active catalyst, leading to deactivation and low yields.[3][4] Therefore, the selection of a catalytic system with bulky, electron-donating ligands is crucial to favor the desired catalytic cycle over catalyst inhibition.
Q2: Should I use a boronic acid, a boronic ester (e.g., pinacol), or a trifluoroborate salt?
While boronic acids are the most common coupling partners, they can be prone to decomposition, especially protodeboronation.[17]
-
Boronic Acids: Good for robust, electron-rich partners. Easiest to handle.
-
Pinacol Esters (BPin): More stable than boronic acids, making them an excellent choice for sensitive substrates or when protodeboronation is an issue. They are often crystalline and easy to purify.[13]
-
Potassium Trifluoroborate Salts (ArBF₃K): Highly stable, crystalline solids that are resistant to protodeboronation. They often require specific activation conditions but can be very effective for challenging couplings.[8]
For 8-bromo-imidazo[1,2-a]pyridine couplings, starting with the boronic acid is reasonable, but switching to the corresponding pinacol ester is a primary troubleshooting step if yields are low due to boronic acid decomposition.
Q3: Can I use microwave heating to improve my reaction?
Yes, microwave irradiation can be highly effective. It often leads to dramatically reduced reaction times (minutes instead of hours) and can improve yields by minimizing the time for side reactions like protodeboronation to occur.[15][18][19] If you have access to a microwave reactor, it is an excellent tool for optimizing these reactions.
Q4: What is the optimal Pd:Ligand ratio?
For catalyst systems generated in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a monodentate phosphine ligand (like XPhos), a Pd:Ligand ratio of 1:2.2 is generally recommended. The slight excess of ligand ensures that the palladium center remains properly coordinated and active throughout the reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 8-bromo-imidazo[1,2-a]pyridine with a generic arylboronic acid.
Materials:
-
8-bromo-imidazo[1,2-a]pyridine (1.0 mmol, 197 mg)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.044 mmol, 21 mg)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.0 mmol, 424 mg, finely powdered)
-
1,4-Dioxane (4 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 8-bromo-imidazo[1,2-a]pyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous 1,4-dioxane (4 mL) followed by the degassed water (1 mL) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 1h, 4h, 12h) until the 8-bromo-imidazo[1,2-a]pyridine is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Benchchem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
- ElectronicsAndBooks. (n.d.). Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- ACS Omega. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- PubMed. (n.d.). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation.
- ChemistrySelect. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information provided herein is based on established synthetic protocols and aims to provide both troubleshooting solutions and a deeper understanding of the reaction mechanisms.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Question 1: Low or No Yield of the Desired Product
"I've followed the standard procedure, but my yield of this compound is consistently low, or in some cases, I'm not isolating any product at all. What are the likely causes and how can I improve the yield?"
Probable Causes & Solutions:
-
Purity of Starting Materials: The purity of the starting materials, particularly 2-amino-3-bromo-6-methylpyridine, is critical. Impurities can interfere with the reaction, leading to the formation of side products or inhibition of the desired transformation.
-
Solution: Ensure the 2-amino-3-bromo-6-methylpyridine is of high purity (≥98%).[1] If necessary, recrystallize or purify the starting material before use. The synthesis of this precursor often involves bromination of 2-amino-6-methylpyridine, and precise control over reaction conditions is crucial to minimize impurities.[1]
-
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Inadequate heating or premature termination of the reaction can result in incomplete conversion.
-
Solution: The reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate, typically requires refluxing in a suitable solvent like ethanol.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure the reaction mixture is heated to the appropriate temperature consistently.
-
-
Base Strength and Stoichiometry: The choice and amount of base can significantly impact the reaction. An inappropriate base or incorrect stoichiometry can lead to side reactions or fail to promote the desired cyclization.
-
Moisture: The presence of excessive moisture can lead to the hydrolysis of the ethyl ester functionality on the desired product or the ethyl bromopyruvate starting material.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Experimental Protocol: Optimizing the Synthesis
| Step | Procedure | Rationale |
| 1 | To a dried round-bottom flask, add 2-amino-3-bromo-6-methylpyridine (1.0 equiv). | Ensures a moisture-free environment. |
| 2 | Add anhydrous ethanol as the solvent. | Ethanol is a common and effective solvent for this type of condensation.[2][3] |
| 3 | Add sodium bicarbonate (1.1 equiv). | Neutralizes the HBr byproduct, driving the reaction forward. |
| 4 | Add ethyl bromopyruvate (1.2 equiv) dropwise at room temperature. | Dropwise addition helps to control any initial exotherm. |
| 5 | Heat the reaction mixture to reflux and monitor by TLC. | Ensures complete reaction. |
| 6 | After completion, cool the reaction and filter off the inorganic salts. | Removes the solid byproducts. |
| 7 | Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography. | Isolates the desired product from any remaining starting materials or soluble side products.[4] |
Question 2: Formation of a Dark, Tarry Substance Instead of a Crystalline Product
"My reaction mixture turns dark and upon workup, I'm left with a tar-like substance that is difficult to purify. What is causing this polymerization and how can I prevent it?"
Probable Causes & Solutions:
-
Excessive Heat or Prolonged Reaction Time: Overheating or allowing the reaction to proceed for too long can lead to decomposition and polymerization of the starting materials or the product. The imidazo[1,2-a]pyridine core is aromatic and generally stable, but the starting materials can be more sensitive.
-
Solution: Carefully control the reaction temperature and monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly.
-
-
Air Oxidation: Some intermediates or the product itself may be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities and polymerization.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important if you observe significant color changes in your reaction mixture.
-
-
Impure Starting Materials: As mentioned previously, impurities in the starting 2-amino-3-bromo-6-methylpyridine can act as initiators for polymerization.
-
Solution: Verify the purity of your starting materials before commencing the reaction.
-
Question 3: Presence of an Unexpected Isomer in the Final Product
"My NMR analysis suggests the presence of an isomeric product alongside my desired this compound. What is the likely structure of this isomer and how can I suppress its formation?"
Probable Cause & Solution:
-
Regioselectivity of the Cyclization: The formation of the imidazo[1,2-a]pyridine ring system occurs via an initial nucleophilic attack of the 2-aminopyridine on the ethyl bromopyruvate. While the endocyclic pyridine nitrogen is generally more nucleophilic and leads to the desired product, under certain conditions, the exocyclic amino group can also react, potentially leading to isomeric byproducts after a series of rearrangements. However, the predominant pathway involves the initial alkylation of the endocyclic nitrogen.[3] A more likely scenario is incomplete bromination of the starting 2-amino-6-methylpyridine, leading to the formation of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate as an impurity.
-
Solution: The key to avoiding this side product lies in ensuring the complete and regioselective synthesis of the 2-amino-3-bromo-6-methylpyridine precursor. Careful control of the bromination conditions of 2-amino-6-methylpyridine is essential.[1] Additionally, purification of the final product by column chromatography should effectively separate the brominated and non-brominated products.
-
Visualization of the Main Reaction Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Imidazo[1,2-a]pyridine Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted imidazo[1,2-a]pyridine esters. This guide is designed to provide expert, field-proven insights into the common and complex purification challenges associated with this valuable class of heterocyclic compounds. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous clinically used drugs.[1][2][3] However, their unique electronic and structural properties can present significant hurdles during isolation and purification.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to resolve your specific purification issues.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My target ester is co-eluting with an impurity on my silica gel column. How can I improve the separation?
Probable Causes:
-
Closely Related Impurities: The most common co-eluting species are unreacted starting materials (e.g., substituted 2-aminopyridine), regioisomers formed during synthesis, or byproducts with very similar polarity to your target compound.
-
Sub-optimal Mobile Phase: The chosen solvent system (e.g., ethyl acetate/hexanes) may not be providing sufficient selectivity to resolve the components. The interactions of your compound and the impurity with the silica stationary phase are too similar in that specific eluent.
Proposed Solutions:
-
Modify the Mobile Phase: The principle here is to introduce different types of intermolecular interactions.
-
Switch Solvent Class: Instead of a simple ester/alkane mixture, try a chlorinated solvent system like dichloromethane/methanol. This changes the dipole-dipole and hydrogen-bonding interactions between the analytes, the mobile phase, and the silica gel.
-
Add a Modifier: Adding a small amount (0.1-1%) of a polar solvent like methanol or an amine like triethylamine (NEt₃) to your primary mobile phase can drastically alter selectivity. Triethylamine is particularly useful for basic compounds as it deactivates acidic sites on the silica surface, reducing peak tailing and potentially improving resolution.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the adsorbent material is the next logical step.
-
Alumina (Al₂O₃): Alumina is a more basic adsorbent than silica gel and can offer a completely different selectivity profile. It is available in neutral, acidic, or basic forms. For the basic imidazo[1,2-a]pyridine core, neutral or basic alumina is often a good choice.
-
Reverse-Phase Chromatography: For highly polar derivatives, or when normal-phase fails, reverse-phase flash chromatography using a C18-functionalized silica gel can be highly effective. Elution is performed with polar solvents like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).
-
-
Employ Preparative HPLC: For difficult separations or when very high purity (>98%) is required, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.[4] It offers significantly higher resolving power than flash chromatography.
Question 2: I'm losing my product during purification, and I suspect the ester is hydrolyzing. What can I do?
Probable Causes:
-
Acidic Silica Gel: Standard silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze the hydrolysis of sensitive esters, especially when using protic solvents like methanol in the mobile phase.
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous layers during the initial reaction workup can cleave the ester.
-
Acidic HPLC Modifiers: Using TFA as a mobile phase modifier in preparative HPLC can lead to ester hydrolysis, particularly during fraction evaporation.
Proposed Solutions:
-
Neutralize the Stationary Phase: Before packing your column, you can prepare a slurry of silica gel in your non-polar solvent (e.g., hexanes) containing 1% triethylamine. This deactivates the acidic silanol groups.
-
Minimize Contact with Water: Perform aqueous workups quickly and at low temperatures. Use a saturated sodium bicarbonate solution to neutralize any residual acid from the reaction before extraction. Ensure organic extracts are thoroughly dried with an agent like anhydrous sodium sulfate (Na₂SO₄) before concentrating.[5]
-
Use Alternative HPLC Modifiers: For preparative HPLC, consider using formic acid (typically 0.1%) instead of TFA. It is more volatile and less acidic, reducing the risk of hydrolysis during solvent removal. For very base-sensitive compounds, an ammonium bicarbonate buffer can be used.
-
Recrystallization: If applicable, recrystallization is an excellent non-chromatographic method that completely avoids issues with stationary phases. It is ideal for obtaining highly pure, crystalline material.
Question 3: My TLC plate shows a new, highly polar spot appearing over time in my crude product. What is it?
Probable Cause:
-
N-Oxide Formation: The pyridine nitrogen atom in the imidazo[1,2-a]pyridine core is susceptible to oxidation, especially when exposed to air and light. This forms the corresponding N-oxide, which is significantly more polar than the parent compound and will have a much lower Rf value on TLC. This is a known pathway for related heterocyclic systems.[6]
Proposed Solutions:
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete. Do not let the crude material sit on the benchtop for extended periods.
-
Inert Atmosphere: After purification, store the final compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially if it is a liquid or oil.
-
Reductive Workup (if necessary): If significant N-oxide formation is suspected in the crude reaction mixture, a mild reductive workup (e.g., with sodium sulfite) can sometimes convert the N-oxide back to the desired product before purification, though this is highly substrate-dependent.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC and flash chromatography method for these compounds?
A good starting point for TLC analysis is typically a 7:3 or 1:1 mixture of Hexanes/Ethyl Acetate.[7] Based on the Rf of your product, you can adjust the polarity. For flash chromatography, aim for a solvent system that gives your target compound an Rf of 0.2-0.35 on the TLC plate. This generally provides the best resolution.
Q2: My compound is poorly soluble in common chromatography solvents. How should I load it onto the column?
For compounds with poor solubility, dry loading is highly recommended. Dissolve your crude product in a small amount of a strong, volatile solvent (like dichloromethane or methanol). Add a few grams of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This powder can then be carefully added to the top of your packed column. This technique prevents broad bands and improves separation efficiency.
Q3: Can I use preparative TLC for purification?
Yes, preparative TLC is a viable option for small-scale purification (typically <100 mg). It uses the same principles as analytical TLC but on larger, thicker plates. After running the plate, the product band is visualized under UV light, scraped off, and the compound is extracted from the silica with a polar solvent like methanol or 10% methanol in dichloromethane.
Q4: How do I choose between normal-phase and reverse-phase HPLC?
The choice depends on the polarity of your molecule.
-
Normal-Phase HPLC is suitable for moderately polar to non-polar compounds that are soluble in organic solvents.
-
Reverse-Phase HPLC is the method of choice for polar compounds that are more soluble in aqueous or highly polar organic solvents.[8][9] Since imidazo[1,2-a]pyridine esters can have a wide range of polarities depending on their substituents, the choice must be made empirically. Running an analytical HPLC scout is the best way to determine the optimal method.
Part 3: Protocols and Data
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography (Silica Gel)
-
TLC Analysis: Determine an appropriate mobile phase that gives the target compound an Rf between 0.2 and 0.35.
-
Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel weight to crude product weight.
-
Packing the Column:
-
Wet Packing: Fill the column with the non-polar component of your mobile phase. Prepare a slurry of silica gel in the same solvent and pour it into the column. Allow it to settle, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the sample in a minimal amount of the mobile phase (or a stronger solvent if necessary) and carefully pipette it onto the top of the silica bed.
-
Dry Loading: (Recommended for less soluble compounds) Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.
-
-
Elution: Begin eluting with the determined mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant composition) elution for complex mixtures.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative Reverse-Phase HPLC (C18)
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase (e.g., water/acetonitrile or water/methanol) and gradient. Modifiers like 0.1% formic acid (for acidic compounds) or 0.1% ammonia (for basic compounds) are often used to improve peak shape.
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally in the mobile phase itself. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
System Setup: Equilibrate the preparative HPLC system, including the larger-diameter column, with the initial mobile phase conditions.
-
Injection and Fraction Collection: Inject the sample and begin the run. Use a fraction collector triggered by UV absorbance at a wavelength where your compound absorbs strongly.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions.
-
Solvent Removal: Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. The remaining aqueous solution containing the product can then be lyophilized (freeze-dried) or extracted with an appropriate organic solvent.
Data Tables
Table 1: Common Mobile Phase Systems for TLC/Column Chromatography of Imidazo[1,2-a]pyridines
| Mobile Phase Composition | Polarity | Typical Application | Notes |
| Hexanes / Ethyl Acetate (EtOAc) | Low to Medium | General purpose for moderately polar compounds.[7][10] | Good starting point. Easy to remove. |
| Dichloromethane (DCM) / Methanol (MeOH) | Medium to High | Good for more polar compounds or when EtOAc/Hexanes fails. | DCM is a stronger solvent. MeOH is a strong hydrogen bond donor. |
| Toluene / Acetone | Medium | Alternative system offering different selectivity. | Toluene can have pi-stacking interactions. |
| Hexanes / Diethyl Ether (Et₂O) | Low | For less polar derivatives. | Ether is highly volatile. |
Part 4: Visualization of Workflows
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying a crude imidazo[1,2-a]pyridine ester.
Caption: Decision workflow for purification of imidazo[1,2-a]pyridine esters.
Diagram 2: Selecting the Right Purification Technique
This decision tree helps in selecting the most appropriate primary purification technique based on sample characteristics.
Caption: Decision tree for selecting a primary purification technique.
References
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2020). Molecules. [Link]
-
Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. (2007). Journal of Combinatorial Chemistry. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (2020). ResearchGate. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). PMC - PubMed Central. [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (2021). PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2021). Molecules. [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. [Link]
-
A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridines. (n.d.). SciSpace. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
-
LABTips: Preparative HPLC for Purification Workflows. (2022). Labcompare.com. [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (2013). NIH. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]
-
A Practical Handbook Of Preparative Hplc. (n.d.). Internet Archive. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). PMC - PubMed Central. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [https://www.researchgate.net/publication/381504958_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2017). ResearchGate. [Link]
-
Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. (2017). PubMed. [Link]
-
A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). International Journal of Research and Publication Reviews. [Link]
-
Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. (2013). Organic Chemistry Portal. [Link]
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Optimizing temperature and solvent for imidazo[1,2-a]pyridine synthesis
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support resource for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the critical parameters of temperature and solvent selection to help you optimize your synthetic routes, improve yields, and ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting solvent for my imidazo[1,2-a]pyridine synthesis?
A1: The choice of solvent is intrinsically linked to the specific synthetic methodology you are employing. The primary considerations are the solubility of your reactants (e.g., 2-aminopyridine, carbonyl compound, alkyne) and the reaction mechanism.
-
For Condensation Reactions (e.g., with α-haloketones): Polar aprotic solvents like DMF are a common starting point, as they effectively solvate the reactants and any charged intermediates.[1] However, simpler alcohols like ethanol are also frequently used, particularly when refluxing is required.[2] In some modern, green chemistry approaches, even water can be a suitable medium, sometimes with the aid of surfactants or under microwave irradiation.[3][4]
-
For Multicomponent Reactions (MCRs) like A³-Coupling: Toluene is a classic choice for copper-catalyzed A³-coupling reactions, often requiring elevated temperatures (reflux).[3][5] For Groebke–Blackburn–Bienaymé (GBB) reactions, methanol (MeOH) is a common solvent, often used at room temperature or with gentle heating.[6]
-
Solvent-Free Conditions: It is worth noting that several highly efficient protocols have been developed that proceed under solvent-free conditions, often with microwave assistance or at a modest temperature of 60°C.[7][8][9] This approach can simplify workup and aligns with green chemistry principles.[7]
A logical first step is to consult the literature for the specific class of reaction you are performing. If starting from scratch, a solvent screen is highly recommended.
Q2: What is a typical temperature range for these syntheses, and how does temperature affect the outcome?
A2: Temperature is a critical lever for controlling both reaction rate and selectivity.
-
Starting Point: Many reactions, such as those involving α-haloketones or certain MCRs, can proceed at temperatures ranging from room temperature to a moderate 80-90°C.[3][7][10] A good initial temperature for a new reaction is often in the 60-80°C range.[7][11]
-
High Temperatures: Higher temperatures, often refluxing in solvents like toluene (~110°C) or DMF (~150°C), are common for less reactive substrates or for reactions like the Ullmann condensation, which traditionally requires temperatures exceeding 100°C.[5][12][13]
-
Effect on Reaction:
-
Rate: Increasing temperature generally increases the reaction rate. This is crucial for overcoming the activation energy of key steps, such as the initial nucleophilic attack or the final cyclization/aromatization.
-
Selectivity: Excessively high temperatures can be detrimental, leading to the formation of side products or decomposition of starting materials or the final product.[14] If you observe a complex mixture of products, reducing the temperature is a primary troubleshooting step.
-
Q3: When should I consider using microwave irradiation instead of conventional heating?
A3: Microwave-assisted synthesis is an excellent tool for accelerating imidazo[1,2-a]pyridine synthesis. It is particularly beneficial when:
-
Reaction times are long: Microwave heating can dramatically reduce reaction times from hours to minutes.[10][15][16]
-
High temperatures are needed: Microwaves can rapidly and efficiently heat the reaction mixture to high temperatures (e.g., 150°C), often with greater control than an oil bath.[15]
-
Solvent-free conditions are desired: Microwave irradiation is highly effective for promoting reactions between neat reactants, eliminating the need for solvents.[16][17]
Many established protocols have been adapted for microwave synthesis, often leading to improved yields and cleaner reaction profiles.[18]
Q4: How does solvent polarity influence the reaction mechanism and yield?
A4: Solvent polarity plays a crucial role in stabilizing intermediates and transition states. The synthesis of imidazo[1,2-a]pyridine typically involves a sequence of steps: nucleophilic attack, condensation, and intramolecular cyclization.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can participate in hydrogen bonding and can stabilize both charged and polar species. They are effective for many condensation reactions. However, they can sometimes interfere with catalysts or reactants.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often excellent choices as they can solvate cations well but do not interfere with nucleophiles as strongly as protic solvents. DMF is a common choice for copper-catalyzed reactions. However, using acetonitrile has, in some cases, led to complex and inseparable mixtures.
-
Non-Polar Solvents (e.g., Toluene, Dioxane): These are typically used when reactants are less polar or when water must be excluded. A³-coupling reactions are often performed in toluene to facilitate the removal of water via a Dean-Stark apparatus, driving the initial imine formation.[5] Using less polar solvents may require higher temperatures and longer reaction times.
The optimal solvent provides good solubility for the starting materials while best stabilizing the key transition state of the rate-determining step.
Troubleshooting Guide
Issue 1: Low or No Product Yield
You've set up your reaction based on a literature procedure, but the yield is significantly lower than expected, or you see no product formation by TLC/LC-MS.
Low yield is typically an issue of kinetics (reaction not proceeding) or stability (product/reactants degrading).
Step 1: Verify Starting Materials & Reagents Before optimizing conditions, ensure the purity of your 2-aminopyridine and other key reactants. Impurities can inhibit catalysts or lead to side reactions.
Step 2: Temperature Optimization The initial temperature may be suboptimal.
-
If Too Low: The reaction may lack the necessary activation energy. Incrementally increase the temperature by 10-20°C and monitor the progress. For many systems, an optimal temperature is found around 80°C.[11]
-
If Too High: Reactants or the product may be decomposing. This is often indicated by the reaction mixture darkening significantly (charring). Try decreasing the temperature. Even for traditionally high-temperature reactions, modern catalysts may allow for milder conditions.
Step 3: Solvent Screening The chosen solvent may not be providing adequate solubility or may be inhibiting the reaction.
-
Solubility Check: Confirm that your starting materials are soluble in the reaction solvent at the target temperature. Poor solubility is a common cause of reaction failure.
-
Systematic Screening: Set up small-scale parallel reactions using a panel of solvents with varying polarities. A good starting screen could include Toluene (non-polar), Dioxane (less polar), Acetonitrile (polar aprotic), Ethanol (polar protic), and DMF (polar aprotic).[14][19]
| Solvent | Type | Boiling Point (°C) | Typical Application / Notes |
| Toluene | Non-Polar | 111 | A³-Coupling, often requires reflux.[5] |
| Dioxane | Less Polar | 101 | Alternative to toluene, may require longer times. |
| Ethanol | Polar Protic | 78 | Good general solvent for condensations, often at reflux.[2] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Use with caution; can sometimes lead to side products. |
| DMF | Polar Aprotic | 153 | Excellent for Cu-catalyzed reactions, good solvating power.[11] |
| Water | Polar Protic | 100 | Green solvent, often used with microwave or catalysts.[3][4] |
Step 4: Consider a Catalyst or Change in Methodology If optimization of temperature and solvent fails, the underlying methodology may be the issue. Many modern protocols utilize catalysts (e.g., CuI, I₂, Sc(OTf)₃) to achieve high yields under mild conditions that are unattainable thermally.[3][15][20]
Issue 2: Formation of Multiple Side Products
Your TLC or LC-MS shows a complex mixture of products, making purification difficult and lowering the yield of the desired compound.
Side product formation is a selectivity issue, often governed by temperature and the specific reaction pathway enabled by the solvent.
Step 1: Lower the Reaction Temperature This is the most crucial first step. Side reactions often have higher activation energies than the desired reaction. By lowering the temperature, you can often kinetically favor the formation of the main product.
Step 2: Re-evaluate Your Solvent Choice The solvent can influence which reaction pathway is favored.
-
Mechanism: The key mechanistic step is the intramolecular cyclization, which involves the nucleophilic attack of the exocyclic amine onto the carbonyl or imine intermediate. The solvent's ability to stabilize the transition state of this step versus other potential side reactions (e.g., polymerization, intermolecular reactions) is key.
-
Example: In the synthesis of certain tetracyclic imidazo[1,2-a]pyridines, using a nucleophilic solvent like methanol led to competing intermolecular side reactions. Switching to a non-nucleophilic solvent like tert-butanol increased the yield of the desired intramolecularly cyclized product.[21]
Step 3: Check Reactant Stoichiometry Carefully control the molar ratios of your reactants. An excess of a particular component, like the aldehyde or ketone, can lead to self-condensation or other undesired pathways.[14]
Visualized Workflows and Protocols
Diagram: General Optimization Workflow
Caption: A workflow for systematic optimization of reaction conditions.
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Parallel Solvent Screening
This protocol is designed to efficiently identify a suitable solvent for your reaction.
-
Preparation: Arrange five microwave vials or sealed reaction tubes, each with a small magnetic stir bar.
-
Reagent Addition: To each vial, add the 2-aminopyridine derivative (1.0 eq), the carbonyl/other reactant(s) (1.0-1.2 eq), and any catalyst (e.g., 10 mol% CuI).
-
Solvent Addition: To each vial, add 1.0 mL of a different solvent:
-
Vial 1: Toluene
-
Vial 2: Ethanol
-
Vial 3: Acetonitrile
-
Vial 4: N,N-Dimethylformamide (DMF)
-
Vial 5: Dioxane
-
-
Reaction: Seal the vials and place them in a pre-heated aluminum reaction block on a stirrer/hotplate at a moderate temperature (e.g., 80°C).
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC or LC-MS to determine the relative conversion to the desired product.
-
Analysis: Compare the results to identify the solvent that provides the highest conversion and cleanest reaction profile. This solvent will be used for further temperature optimization.
Protocol 2: Temperature Optimization
Once an optimal solvent is identified, this protocol helps to find the ideal reaction temperature.
-
Preparation: Set up three identical reactions in parallel using the best solvent identified in Protocol 1.
-
Reaction Setup: Use the same reagent amounts and concentrations for all three setups.
-
Temperature Gradient: Run each reaction at a different temperature:
-
Reaction 1: 60°C
-
Reaction 2: 80°C
-
Reaction 3: 100°C (or reflux, if boiling point is lower)
-
-
Monitoring: Monitor all three reactions simultaneously over time (e.g., at 1h, 3h, 6h, and 24h) by TLC or LC-MS.
-
Analysis: Identify the temperature that provides the best balance between reaction rate and cleanliness (minimal side product formation). For example, the 100°C reaction may be fastest but produce impurities, while the 80°C reaction gives a clean, high-yield conversion within a reasonable timeframe.[11]
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Feng, J., et al. (n.d.). Variable monosubstituted imidazo[1,2-a]pyridines are obtained in eco-friendly catalyst-free conditions. PMC - NIH. Retrieved from [Link]
-
Lin, W., et al. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library. PMC - NIH. Retrieved from [Link]
-
Jayapal, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
SciELO. (n.d.). Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ResearchGate. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Connect Journals. (n.d.). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. Retrieved from [Link]
-
NIH. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
SciELO. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from [Link]
-
MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
PubMed Central. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
ResearchGate. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu(acac)2-Catalyzed A3-(Aldehyde-amine-alkyne) Coupling Reaction for the Synthesis of a Wide Range of Propargylamines and Entry to Imidazo[1,2-a]pyridines. Retrieved from [Link]
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- 19. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 20. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Inhibition by Pyridine Nitrogen in Cross-Coupling Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of catalyst inhibition by the pyridine nitrogen in cross-coupling reactions. The inherent Lewis basicity of the pyridine nitrogen often leads to catalyst poisoning, resulting in low yields and reaction failures. This center is designed to help you diagnose and overcome these hurdles to achieve successful and reproducible outcomes.
The "Pyridine Problem": Understanding the Root Cause
The core of the issue lies in the lone pair of electrons on the pyridine nitrogen, which readily coordinates to the electron-deficient metal center (commonly palladium) of the cross-coupling catalyst.[1][2] This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the desired reaction.[1] This phenomenon is particularly pronounced when the coupling site is at the 2-position of the pyridine ring, often referred to as the "2-pyridyl problem."[1][3]
Key Deactivation Pathways:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants necessary for key steps like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or temperatures.[1]
-
Product Inhibition: The bipyridine product, being an even better ligand than the starting material, can strongly coordinate to the catalyst, leading to deactivation.[4]
Troubleshooting Guide: From Failed Reactions to Successful Couplings
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low to No Conversion of Starting Material
Question: My cross-coupling reaction with a pyridine-containing substrate is not proceeding. What are the likely causes and how can I fix it?
Answer: Low or no conversion is the most common symptom of catalyst inhibition by the pyridine nitrogen. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Catalyst System
The choice of ligand is paramount when dealing with pyridine substrates.
-
Switch to Bulky, Electron-Rich Ligands: Sterically hindered and electron-donating phosphine ligands are often the first line of defense. These ligands can sterically shield the palladium center, preventing the pyridine nitrogen from coordinating as strongly.[1][4] They also increase the electron density on the metal, which can promote the desired catalytic steps.[1]
Recommended Ligands:
-
Consider a Pd(0) Pre-catalyst: Pd(II) pre-catalysts, such as Pd(OAc)₂, require an in-situ reduction to the active Pd(0) species. This step can sometimes be problematic and lead to side reactions like homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass this step and potentially improve results.[4][7]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to overcome partial inhibition and drive the reaction to completion.[5]
2. Optimize Reaction Conditions
-
Increase Reaction Temperature: Higher temperatures can sometimes help to dissociate the pyridine from the metal center, freeing up the catalyst to participate in the catalytic cycle.[4][6] However, be mindful of potential substrate or catalyst decomposition at elevated temperatures.
-
Screen Different Bases: The choice and strength of the base can significantly impact the reaction outcome. For challenging couplings, stronger bases may be required.
Commonly Used Bases:
-
K₃PO₄
-
Cs₂CO₃
-
K₂CO₃
-
LiOtBu[6]
-
3. Substrate Modification Strategies
-
Pyridine N-Oxide Formation: Converting the pyridine to its corresponding N-oxide masks the lone pair of the nitrogen, preventing it from coordinating to the catalyst. The N-oxide can often be reduced back to the pyridine after the coupling reaction.[2]
-
Lewis Acid Additives: The addition of a Lewis acid can bind to the pyridine nitrogen, again preventing its coordination to the palladium catalyst. Zinc(II)-porphyrins and zinc(II)-salphens have been shown to be effective additives that can shield the nitrogen lone pair through noncovalent interactions.[2][8]
Issue 2: Significant Side Product Formation
Question: My reaction is producing a complex mixture of products, including homocoupled and dehalogenated byproducts. How can I improve the selectivity?
Answer: The formation of side products often indicates issues with the catalytic cycle, which can be exacerbated by catalyst inhibition.
1. Minimizing Homocoupling
Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) is often promoted by the presence of oxygen.
-
Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use a Pd(0) Source: As mentioned earlier, using a pre-formed Pd(0) catalyst can minimize side reactions that occur during the in-situ reduction of Pd(II) precursors.[4]
2. Preventing Dehalogenation
Dehalogenation, the replacement of the halide with a hydrogen atom, can be a competing pathway.
-
Optimize Ligand and Base Combination: The choice of ligand and base can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. A systematic screening of different combinations may be necessary.
-
Avoid Hydride Sources: Ensure that your solvents are not a source of hydrides. For example, some alcohols can act as hydride donors under certain conditions.
Diagram: Troubleshooting Workflow for Pyridine Cross-Coupling
Caption: A decision-making workflow for troubleshooting common issues in pyridine cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Are certain cross-coupling reactions more susceptible to pyridine inhibition than others?
A1: Yes. While pyridine inhibition can be a general problem, some reactions are more sensitive. For instance, the Suzuki-Miyaura coupling of 2-pyridylboronic acids is notoriously difficult due to the instability and poor reactivity of the boron reagent, a challenge often compounded by catalyst inhibition.[3] The Negishi coupling, which utilizes more reactive organozinc reagents, can sometimes be a more effective alternative for these challenging substrates.[9][10] Similarly, Kumada couplings with Grignard reagents can also be successful due to the high reactivity of the organometallic partner.[11][12]
Q2: Can the position of the nitrogen in the pyridine ring affect the degree of catalyst inhibition?
A2: Absolutely. The proximity of the nitrogen to the reaction site plays a crucial role. 2-halopyridines are generally the most challenging substrates because the nitrogen can form a stable five-membered chelate with the metal center after oxidative addition, leading to a strong inhibitory effect. 3- and 4-halopyridines are typically less problematic as they cannot form such chelates, although they can still coordinate to the catalyst and slow down the reaction.
Q3: Are there any "universal" conditions that work for most pyridine cross-couplings?
A3: While there is no single set of conditions that will work for every substrate combination, a good starting point for a challenging pyridine coupling would be:
-
Catalyst: A palladium pre-catalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos or XPhos).
-
Base: K₃PO₄ or Cs₂CO₃.
-
Solvent: A polar aprotic solvent like dioxane or toluene.
-
Temperature: 80-110 °C.
-
Atmosphere: A rigorously inert atmosphere (argon or nitrogen).
Q4: I am working with an unprotected amino-pyridine. Does the amino group also cause inhibition?
A4: Yes, the lone pair of electrons on the amino group can also coordinate with the palladium catalyst, leading to inhibition or deactivation.[5] This creates a dual challenge. In such cases, employing the strategies mentioned above, particularly the use of bulky ligands, is even more critical.
Table: Comparison of Strategies to Mitigate Pyridine Inhibition
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Bulky, Electron-Rich Ligands | Sterically hinders pyridine coordination; increases catalyst reactivity.[1][4] | Generally applicable; high success rate. | Ligands can be expensive. |
| Increase Catalyst Loading | Compensates for catalyst deactivation by providing more active species.[5] | Simple to implement. | Not cost-effective; can complicate purification. |
| Pyridine N-Oxide Formation | Masks the nitrogen lone pair, preventing coordination.[2] | Very effective at preventing inhibition. | Requires additional synthetic steps (oxidation and reduction). |
| Lewis Acid Additives | Binds to the pyridine nitrogen, blocking it from the catalyst.[2][8] | Can be effective for certain substrates. | Requires screening of Lewis acids; may interfere with other reagents. |
| Use of Pd(0) Pre-catalysts | Bypasses the potentially problematic in-situ reduction of Pd(II).[4][7] | Can reduce side reactions like homocoupling. | Pd(0) sources can be more sensitive to air and moisture. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Challenging Chloropyridine
This protocol is adapted for coupling challenging chloropyridine substrates using a Buchwald ligand.[6]
-
Preparation: To an oven-dried reaction vessel, add the chloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, ~0.2 M) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %). Add this solution to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Catalytic Cycle and Inhibition Pathway
Caption: The desired catalytic cycle for cross-coupling and the competing inhibition pathway caused by pyridine coordination.
References
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- Chen, G., Shaughnessy, K. H., & Diao, T. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12635-12639.
- BenchChem. (n.d.). How to avoid byproduct formation in Suzuki reactions of chloropyridines.
- BenchChem. (n.d.). Preventing homo-coupling in the synthesis of unsymmetrical bipyridines.
- Procter, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by a-halo-N-heterocycles. Chemical Science, 12(41), 14074-14082.
- Popp, B. V., et al. (2009). Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2: Influence of Labile Monodentate Ligands and Identification of a Biomimetic Mechanism for O2 Activation. Chemistry – A European Journal, 15(9), 2251-2263.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates.
- BenchChem. (n.d.). Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions of Pyridinones.
- Willis, M. C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(38), 16294-16315.
- Al-Zoubi, R. M., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(45), 16229-16236.
- Wikipedia. (2023, November 13). Negishi coupling. In Wikipedia.
- ResearchGate. (2020, September). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?
- Wikipedia. (2023, November 29). Kumada coupling. In Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in the cyclization to form the imidazo[1,2-a]pyridine core
Troubleshooting Low Yield in the Cyclization to Form the Imidazo[1,2-a]pyridine Core
Welcome to the Technical Support Center for the synthesis of the imidazo[1,2-a]pyridine core. This bicyclic heteroaromatic system is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs such as Zolpidem and Alpidem.[1][2] Its synthesis, however, can be fraught with challenges, often leading to frustratingly low yields. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during the cyclization process.
The formation of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or a related species.[3][4] While seemingly straightforward, the reaction's success is highly sensitive to a multitude of factors. This guide will dissect these variables, offering a systematic approach to troubleshooting and optimization.
Troubleshooting Guide: A Deeper Dive into Low Yields
Low product yield is the most frequently reported issue in imidazo[1,2-a]pyridine synthesis. The root causes are often multifaceted, ranging from suboptimal reaction conditions to inherent substrate limitations. Let's explore these issues in a question-and-answer format.
Q1: My reaction is not proceeding to completion, resulting in a significant amount of unreacted starting material. What are the likely causes and how can I address them?
Several factors can lead to an incomplete reaction. A systematic investigation is key to identifying the bottleneck.
A1: Potential Causes & Solutions
-
Insufficient Reaction Time or Temperature: The kinetics of the cyclization can be sluggish, particularly with less reactive starting materials.[5]
-
Troubleshooting Protocol:
-
Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 1-2 hours).
-
If the reaction stalls, consider extending the reaction time . Some syntheses may require refluxing for 12 hours or more.[5]
-
Gradually increase the reaction temperature in 10-20°C increments. Be mindful that excessive heat can lead to decomposition or side product formation. The optimal temperature is a balance between reaction rate and product stability.
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing reactants and influencing the reaction mechanism.
-
Insight: Polar aprotic solvents like DMF and acetonitrile are commonly used. However, in some cases, less polar solvents like toluene or dioxane may be preferable, although they might necessitate higher temperatures and longer reaction times.[5] The use of greener solvents like water, sometimes in the presence of surfactants to form micelles, has also been successfully demonstrated.[6][7]
-
Troubleshooting Protocol:
-
If solubility is an issue, switch to a more polar solvent.
-
If side reactions are prevalent in a polar solvent, explore less polar options.
-
Consider a solvent screen using small-scale parallel reactions to empirically determine the optimal solvent.
-
-
-
Base/Catalyst Inactivity or Incompatibility: Many variations of this synthesis employ a base or a catalyst to facilitate the reaction.
-
Insight: The choice of base is critical. For instance, in the classic Chichibabin reaction for synthesizing 2-aminopyridines (a key precursor), sodium amide is traditionally used, but modern protocols have introduced milder alternatives.[8][9][10][11] In the cyclization step, bases like sodium bicarbonate or potassium carbonate are often employed.[12] The base's strength and steric hindrance can significantly impact the reaction outcome. Similarly, in metal-catalyzed versions (e.g., using copper or iron), the catalyst's oxidation state and ligand environment are paramount.[6][13]
-
Troubleshooting Protocol:
-
Ensure the base or catalyst is fresh and has been stored under appropriate conditions to prevent deactivation.
-
Experiment with different bases of varying strengths (e.g., K₂CO₃, NaHCO₃, Et₃N).
-
In catalyzed reactions, screen different metal salts and ligands. For example, a Cu(I) source might be more effective than a Cu(II) source in certain A³-coupling reactions.[6]
-
-
Q2: I'm observing the formation of significant side products, complicating purification and reducing the yield of my desired imidazo[1,2-a]pyridine. How can I improve the reaction's selectivity?
Side product formation is a common culprit for low yields. Understanding the potential side reactions is the first step toward mitigating them.
A2: Common Side Reactions & Mitigation Strategies
-
Formation of N-Oxides: The pyridine nitrogen is susceptible to oxidation, especially under aerobic conditions or in the presence of certain catalysts.
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
-
-
Polymerization/Decomposition of Starting Materials: α-Halocarbonyl compounds can be unstable and prone to self-condensation or decomposition, particularly at elevated temperatures.
-
Mitigation:
-
Use freshly purified α-halocarbonyl reagents.
-
Add the α-halocarbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Consider performing the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
-
Regioisomeric Side Products: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers is possible.
-
Insight: The electronic and steric properties of substituents on the pyridine ring dictate the regioselectivity of the cyclization. Electron-donating groups generally favor the formation of the desired isomer, while electron-withdrawing groups can lead to mixtures.
-
Mitigation: Careful selection of the starting 2-aminopyridine is crucial. If regioisomer formation is unavoidable, meticulous purification by column chromatography or recrystallization is necessary.
-
FAQs: Foundational Knowledge for Successful Synthesis
Q3: What are the most common synthetic routes to the imidazo[1,2-a]pyridine core?
A3: Several named reactions and their modern variations are employed:
-
Chichibabin Reaction: While primarily used to synthesize the 2-aminopyridine precursor, its principles are foundational to understanding the nucleophilic substitution at the pyridine ring.[9][10][11]
-
Ortoleva-King Reaction: This method involves the reaction of a 2-aminopyridine with an acetophenone in the presence of iodine.[14][15] It proceeds through an N-phenacylpyridinium intermediate.
-
A³-Coupling (Aldehyde-Alkyne-Amine): A powerful, often copper-catalyzed, multicomponent reaction that combines a 2-aminopyridine, an aldehyde, and a terminal alkyne to directly form the imidazo[1,2-a]pyridine core.[6][7]
-
Condensation with α-Haloketones: This is arguably the most traditional and widely used method, involving the direct reaction of a 2-aminopyridine with an α-haloketone.[3][4]
Q4: How do substituents on the 2-aminopyridine and the carbonyl compound affect the reaction yield?
A4: The electronic nature of the substituents plays a significant role:
-
2-Aminopyridine: Electron-donating groups (e.g., -CH₃, -OCH₃) on the pyridine ring increase the nucleophilicity of the ring nitrogen, generally leading to higher yields and faster reaction rates. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease nucleophilicity and can hinder the reaction.
-
α-Halocarbonyl Compound: Electron-withdrawing groups on the carbonyl compound can make the α-carbon more electrophilic, potentially accelerating the initial Sₙ2 reaction. However, they can also increase the likelihood of side reactions.
The interplay of these electronic effects must be carefully considered when planning a synthesis.
| Substituent Effect on Yield | 2-Aminopyridine | α-Halocarbonyl Compound |
| Electron-Donating Group | Generally Increases Yield | May Decrease Rate |
| Electron-Withdrawing Group | Generally Decreases Yield | May Increase Rate (and side reactions) |
Q5: What are some effective purification strategies for imidazo[1,2-a]pyridine derivatives?
A5: Purification can be challenging due to the often-polar nature of the product and the presence of similarly polar byproducts.
-
Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system can be adjusted based on the specific compound.
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be a highly effective method for obtaining analytically pure material. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Acid-Base Extraction: The basicity of the imidazo[1,2-a]pyridine core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the basic product into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the product is back-extracted into an organic solvent.
Experimental Protocols & Visualizations
General Protocol for Imidazo[1,2-a]pyridine Synthesis via Condensation with an α-Haloketone
-
To a solution of the 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone (1.1 eq).
-
Add a base (e.g., NaHCO₃, 2.0 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.
Reaction Mechanism: Condensation of 2-Aminopyridine with an α-Haloketone
Caption: Simplified mechanism for the formation of the imidazo[1,2-a]pyridine core.
References
-
Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry. Available at: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Available at: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. National Center for Biotechnology Information. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. Available at: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
Scope of the reaction with various substituted 2-aminopyridines. ResearchGate. Available at: [Link]
-
A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. ResearchGate. Available at: [https://www.researchgate.net/publication/271908905_ChemInform_Abstract_Imidazo12-a]pyridines_Susceptible_to_Excited_State_Intramolecular_Proton_Transfer_One-Pot_Synthesis_via_an_Ortoleva-King_Reaction]([Link])
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Center for Biotechnology Information. Available at: [Link]
-
Chichibabin reaction. Grokipedia. Available at: [Link]
-
Chichibabin Reaction. Slideshare. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]
-
Chichibabin reaction. Wikipedia. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
- Improved chichibabin aminations of pyridine bases. Google Patents.
-
Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Maynooth University. Available at: [Link]
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Technical Support Center: Purification of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 135995-45-8)[1]. This imidazopyridine derivative is a valuable building block in medicinal chemistry and drug discovery, and achieving high purity is critical for reliable downstream applications[2][3]. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude sample of this compound?
A: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis for imidazo[1,2-a]pyridines is the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound[3]. Therefore, your primary impurities are likely:
-
Unreacted Starting Materials: This includes the substituted 2-amino-3-bromo-6-methylpyridine and the ethyl 2-bromo-3-oxobutanoate (or similar α-halo ketone/ester).
-
Inorganic Salts: If a base like sodium bicarbonate (NaHCO₃) was used during the reaction, salts such as sodium bromide (NaBr) will be present[4].
-
Positional Isomers: Depending on the substitution pattern of the starting aminopyridine, minor amounts of other imidazopyridine isomers could form, although this is less common for this specific target.
-
Polymeric or Tarry Materials: Side reactions can sometimes lead to the formation of dark, complex mixtures, especially if the reaction was overheated.
Q2: My crude product is a solid. What is the most straightforward first-pass purification method I should attempt?
A: For a solid crude product, recrystallization is the most efficient and scalable initial purification technique. It leverages differences in solubility between your desired compound and the impurities in a chosen solvent system at different temperatures. Several sources report the successful recrystallization of similar imidazopyridine derivatives from solvents like ethanol, ethanol/water mixtures, or ethyl acetate[5][6]. A successful recrystallization can rapidly increase purity from a crude state to >95%, often with good recovery.
Q3: My compound seems to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A: This is a classic issue with nitrogen-containing heterocycles. The imidazopyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel[7]. This interaction can catalyze decomposition or lead to irreversible adsorption, resulting in significant yield loss and streaking on Thin Layer Chromatography (TLC).
To mitigate this, you can:
-
Deactivate the Silica Gel: Prepare your slurry and mobile phase with a small amount (0.5-1%) of a volatile base like triethylamine (NEt₃) or pyridine. This base neutralizes the acidic sites on the silica, preventing your compound from binding too strongly[7].
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more neutral or basic stationary phase, such as neutral or basic alumina[7].
-
Minimize Contact Time: Employ flash chromatography with a slightly higher flow rate to reduce the residence time of your compound on the column[7].
Q4: How can I definitively assess the purity of my final product?
A: A combination of analytical techniques is required for a comprehensive assessment:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good preliminary indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvent or organic impurities. The absence of peaks corresponding to starting materials is a key purity checkpoint.
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS can confirm the molecular weight of your compound and help identify the mass of any co-eluting impurities[8].
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a precise percentage purity value (e.g., >98%)[1].
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: After the initial reaction workup, my crude product is a dark, oily residue, not a solid.
-
Causality: This suggests the presence of significant amounts of unreacted starting materials, byproducts, or residual high-boiling solvents (like DMF or DMSO) that are preventing your product from crystallizing.
-
Solution: Acid-Base Extraction
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic imidazopyridine product will move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers. Carefully neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ or 1M NaOH) until the solution is basic (pH > 8).
-
Your product should precipitate as a solid. If it oils out, extract it back into an organic solvent (DCM or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure[9]. This should yield a solid or a more easily crystallizable residue.
-
Problem 2: I'm seeing poor recovery or no crystal formation during recrystallization.
-
Causality: This is almost always due to a suboptimal choice of solvent. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solution: Systematic Solvent Screening
-
Place a small amount of your crude solid (10-20 mg) into several different test tubes.
-
Add a few drops of a test solvent to each tube and observe the solubility at room temperature.
-
If insoluble, heat the solvent to boiling. If the solid dissolves, it's a potential candidate.
-
Allow the promising candidates to cool slowly to room temperature and then in an ice bath. The solvent that produces high-quality crystals with minimal dissolved product remaining is your best choice.
-
| Solvent System | Typical Application for Imidazopyridines | Notes |
| Ethanol | Good general-purpose solvent for moderately polar compounds.[5][6] | Often works well on its own. |
| Isopropanol | Similar to ethanol, but less polar. | Can be effective if the compound is too soluble in ethanol.[5] |
| Ethyl Acetate / Hexane | A good two-solvent system. Dissolve in hot ethyl acetate and add hot hexane dropwise until cloudy. | Excellent for tuning polarity to induce crystallization.[4] |
| Dichloromethane / Ether | Another effective two-solvent system. | Useful for compounds that are highly soluble in chlorinated solvents.[5] |
Problem 3: My compound streaks badly on a silica TLC plate, even with ethyl acetate/hexane eluents.
-
Causality: As discussed in FAQ Q3, this is a strong indication of an acid-base interaction between your basic compound and the acidic silica gel[7].
-
Solution: Mobile Phase Modification
-
Before trying a different stationary phase, simply add a small amount of triethylamine (NEt₃) to your developing chamber and your pre-mixed eluent. A typical concentration is 0.5-1% by volume. The triethylamine will "pre-treat" the TLC plate, neutralizing the acidic sites and allowing your compound to travel up the plate with a well-defined spot. This TLC condition will then directly translate to your column chromatography mobile phase.
-
Problem 4: During column chromatography, an impurity is co-eluting with my product.
-
Causality: The polarity of the impurity is too similar to your product for effective separation with the current mobile phase. Overloading the column can also cause bands to broaden and merge[7].
-
Solution: Methodical Optimization
-
Check Column Loading: A common rule of thumb is to load no more than 1g of crude material for every 30-50g of silica gel (i.e., a 30:1 to 50:1 ratio)[7].
-
Optimize Mobile Phase with TLC: Find a solvent system where the Rf of your product is approximately 0.25-0.35. The key is to maximize the separation (ΔRf) between your product spot and the impurity spot. Try switching one of the solvents (e.g., replace hexane with toluene or ethyl acetate with acetone) to alter the selectivity.
-
Employ Gradient Elution: Start with a low-polarity mobile phase (e.g., 5% EtOAc in Hexane) and gradually increase the polarity (e.g., to 30% EtOAc in Hexane) over the course of the separation. This will hold back your more polar product while allowing less polar impurities to elute first, often improving separation[7].
-
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethyl Acetate/Hexane System
This protocol is a robust starting point for a crude solid that shows reasonable solubility in hot ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle reflux.
-
Hot Filtration (Optional): If insoluble impurities (like inorganic salts) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add warm hexane dropwise with continuous stirring. Stop when you observe persistent cloudiness (turbidity). Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with a Deactivated Stationary Phase
This protocol is designed for separating impurities with similar polarity or for purifying crude oils.
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., 20% ethyl acetate in hexane) that gives your product an Rf of ~0.3. Prepare a bulk solution of this eluent and add triethylamine to a final concentration of 0.5% (v/v).
-
Slurry Preparation: In a beaker, mix silica gel with your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane + 0.5% NEt₃) to form a consistent slurry[7].
-
Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or your mobile phase. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).
-
Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, incrementally increase the proportion of the more polar solvent (e.g., increase from 5% to 30% ethyl acetate).
-
Fraction Collection: Collect fractions in an array of test tubes.
-
Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified compound[7].
Section 4: Visualization of Workflows
The following diagrams illustrate the decision-making process and procedural flow for purification.
Caption: Decision tree for selecting an initial purification strategy.
Caption: Step-by-step workflow for flash column chromatography.
References
- EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google P
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. [Link]
-
Imidazopyridine Impurity 1 - CAS - 1701487-96-8 - Axios Research. [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. [Link]
-
Supporting Information: Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes - The Royal Society of Chemistry. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. [Link]
-
3,5-DIBROMO-2-PYRONE - Organic Syntheses Procedure. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. [Link]
-
This compound | C11H11BrN2O2 - PubChem. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review - ChemistrySelect. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate [synhet.com]
- 9. benchchem.com [benchchem.com]
Navigating the Labyrinth of Pyridine Suzuki-Miyaura Couplings: A Technical Guide to Overcoming Protodeboronation
Welcome to our dedicated technical support center for navigating the intricate challenges of Suzuki-Miyaura cross-coupling reactions involving pyridine-based boronic acids and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the pervasive issue of protodeboronation. Here, we dissect the underlying mechanisms of this yield-depleting side reaction and provide actionable, field-tested troubleshooting strategies to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding protodeboronation in the context of pyridine Suzuki couplings.
Q1: What is protodeboronation and why is it particularly problematic for pyridine-containing substrates?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid or ester, leading to a reduced yield of the desired coupled product and the formation of a simple pyridine byproduct, which can complicate purification.[1] Pyridine-containing boronic acids, especially 2-pyridylboronic acid, are notoriously unstable and highly susceptible to this decomposition pathway.[1][3] This heightened instability arises from the presence of the basic nitrogen atom within the pyridine ring, which introduces unique decomposition mechanisms not typically observed with standard arylboronic acids.[1][2]
Q2: What is the mechanistic basis for the high susceptibility of 2-pyridylboronic acid to protodeboronation?
A2: Unlike many simple arylboronic acids that undergo protodeboronation most rapidly under highly basic conditions, 2-pyridylboronic acid exhibits a unique decomposition mechanism.[1][2][4] Under neutral pH conditions, it can exist as a zwitterionic species.[1][2] This zwitterionic intermediate is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated pyridine product.[1][2] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this highly reactive zwitterion, thereby slowing the rate of protodeboronation.[1][2]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors in your reaction setup can significantly impact the extent of protodeboronation:
-
pH: The reaction pH is a critical factor, as it dictates the speciation of the boronic acid.[1][5] For 2-pyridylboronic acids, the maximum rate of decomposition is often observed at or near neutral pH.[1][2]
-
Base: The choice and concentration of the base are crucial. While essential for the Suzuki reaction, strong bases can accelerate base-catalyzed protodeboronation pathways.[1][5][6][7]
-
Catalyst and Ligand: The palladium catalyst and its associated phosphine ligand can influence the rates of both the desired Suzuki coupling and the undesired protodeboronation.[1][6] Bulky, electron-rich ligands can accelerate the desired reaction, but some studies suggest they can also promote palladium-catalyzed protodeboronation.[6][8]
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.[9]
-
Solvent: The presence of a proton source, such as water, is necessary for protodeboronation to occur.[9] The choice of organic solvent can also play a role in reaction rates and selectivity.[10][11][12]
Q4: I'm observing significant protodeboronation with my pyridineboronic acid. What is the first and most effective change I can make?
A4: The most impactful initial strategy is to change the boron source. Instead of using the pyridineboronic acid directly, switch to a more stable derivative that provides a "slow release" of the active reagent. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[1][2]
Recommended Alternatives:
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are excellent for "slow release" strategies.[1][2]
-
Organotrifluoroborates (R-BF3K): These salts offer increased stability and can be effective in suppressing protodeboronation.[1][2]
-
Pinacol Esters: While less stable than MIDA boronates, pinacol esters are more robust than the corresponding boronic acids and are a common alternative.[1]
Troubleshooting Guide: From Low Yields to Optimized Couplings
This section provides a structured approach to diagnosing and solving specific issues related to protodeboronation during your Suzuki-Miyaura reactions.
Problem: Low yield of the desired biaryl product with significant recovery of the deboronated pyridine starting material.
This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. The following workflow will guide you through a systematic optimization process.
As highlighted in the FAQs, the nature of your boron reagent is the most critical factor.
-
Initial Action: If you are using a pyridineboronic acid, immediately switch to a more stable derivative. A pyridine MIDA boronate is the preferred choice for maximum stability.[1][2] If MIDA boronates are not accessible, a pinacol ester is a viable second option.[1]
The core principle is to accelerate the rate of the Suzuki-Miyaura catalytic cycle so that it significantly outpaces the rate of protodeboronation.
Caption: A decision tree for troubleshooting protodeboronation.
Parameter Optimization Table:
| Parameter | High-Risk Condition for Protodeboronation | Recommended Modification | Rationale |
| Boron Reagent | Boronic Acid | MIDA Boronate or Organotrifluoroborate | Increases stability and allows for "slow release" of the active nucleophile.[1][2] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[1][5] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (e.g., Buchwald ligands) | Accelerates the desired C-C coupling to outcompete protodeboronation.[1][13] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Toluene, Dioxane) | Removes the proton source required for the protodeboronation reaction.[9] |
| Temperature | High (e.g., 80-110 °C) | Room Temperature - 60 °C | Slows the rate of decomposition. |
Experimental Protocols
This protocol is a robust starting point for challenging couplings where protodeboronation is a major concern.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Understanding the rate of protodeboronation relative to product formation can be invaluable for optimization.
-
Sample Preparation: In an NMR tube, combine the aryl halide, the pyridineboronic acid derivative, the base, and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Reaction Initiation: Add the degassed solvent and then the catalyst/ligand solution.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 15-30 minutes) at the reaction temperature.
-
Data Analysis: For each time point, integrate the signal of the internal standard and the characteristic signals for the aryl halide starting material, the desired coupled product, and the protodeboronated pyridine byproduct.
-
Quantification: Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time. This allows for the calculation of reaction rates and the quantification of material lost to protodeboronation.
Visualizing the Competing Pathways
Understanding the catalytic cycle and the off-cycle decomposition pathway is key to rational troubleshooting.
Caption: Competing Suzuki-Miyaura and Protodeboronation Pathways.
References
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. [Link]
-
Protodeboronation - Wikipedia. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed. [Link]
-
Tautomeric equilibria and binding selectivity of pyridineboronic acids - The Royal Society of Chemistry. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Link]
-
Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a … - ResearchGate. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. [Link]
-
Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF - ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]
- Process for the preparation of pyridine-2-boronic acid esters - Google P
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
For the pro's (Suzuki) : r/Chempros - Reddit. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate in storage
Prepared by the Gemini Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals using Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate in their experiments. We address potential stability issues during storage and experimental use to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a dry environment. While specific long-term stability data is not publicly available, general best practices for heterocyclic compounds suggest storage at low temperatures, such as 2-8°C or -20°C, is advisable. It is also prudent to protect the compound from light, as imidazopyridine derivatives can be photosensitive.[1]
Q2: I need to prepare a stock solution. What is the recommended solvent and how should I store it?
A2: this compound is generally soluble in common organic solvents like DMSO and ethanol.
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of the compound in a clean vial.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the target concentration.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber or foil-wrapped vials to protect from light.[2]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, the primary potential degradation pathways are:
-
Hydrolysis of the ethyl ester: This is a common reaction for esters and can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid.[3][4]
-
Photodegradation: The imidazopyridine core is known to be photoreactive in some cases, potentially leading to the formation of reactive oxygen species and subsequent degradation.[1]
-
Debromination: While the C-Br bond on an aromatic ring is generally stable, it can undergo reductive dehalogenation under certain conditions, such as in the presence of specific metal catalysts.[5]
Q4: Is the compound sensitive to pH?
A4: Yes, it is likely to be sensitive to pH extremes. The imidazopyridine ring system has basic nitrogen atoms that can be protonated under acidic conditions, potentially altering the compound's properties and stability.[6] Furthermore, both strongly acidic and basic conditions can catalyze the hydrolysis of the ethyl ester group.[7] It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results or loss of activity in bioassays. | Compound degradation in the assay medium. | Perform a stability test of the compound in your specific assay buffer and under the experimental conditions (e.g., temperature, light exposure). Consider reducing incubation times or preparing fresh dilutions immediately before use.[8][9] |
| Appearance of a new, more polar peak in HPLC analysis over time. | Hydrolysis of the ethyl ester to the carboxylic acid. | Confirm the identity of the new peak by LC-MS. If hydrolysis is confirmed, ensure that stock solutions are anhydrous and that aqueous experimental buffers are maintained at a neutral pH. Avoid prolonged storage of the compound in aqueous solutions.[10] |
| Change in the color or physical appearance of the solid compound. | Possible degradation due to improper storage (exposure to light, moisture, or air). | Discard the degraded material. When handling the solid, do so in a controlled environment (e.g., a glove box with an inert atmosphere) if possible. Always store the compound as recommended (in a dry, dark, and cool place). |
| Unexpected mass peaks corresponding to the debrominated compound in mass spectrometry. | Reductive dehalogenation may have occurred during the experiment. | Review your experimental protocol for the presence of reducing agents or catalysts (e.g., palladium, nickel) that could facilitate debromination.[5][11] |
Experimental Protocol: Assessing Compound Stability in Aqueous Buffer
This protocol provides a general framework for testing the stability of this compound in your experimental buffer.
-
Preparation:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into your aqueous experimental buffer to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.
-
-
Incubation:
-
Incubate the solution under your standard experimental conditions (e.g., 37°C, protected from light).
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. The t=0 sample should be taken immediately after dilution.
-
-
Analysis:
-
Immediately analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the amount of the parent compound remaining.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining against time. This will give you an indication of the compound's stability and its half-life under your specific experimental conditions.
-
Visualization of Potential Degradation and Troubleshooting
Below are diagrams illustrating a potential degradation pathway and a troubleshooting workflow.
Caption: Potential hydrolysis of the ethyl ester group.
Caption: A decision-making workflow for troubleshooting.
References
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
- Weidlich, T. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]
- Patel, K., & Patel, J. (2022). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
- Onoue, S., Igarashi, N., Yamada, S., & Chan, H. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of pharmaceutical sciences, 97(8), 3331–3340.
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Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
- LibreTexts. (2021). 15.9 Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry.
- Li, Z., et al. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. Journal of analytical toxicology, 42(5), 329–335.
- Google Patents. (n.d.). US2590813A - Dehalogenation of aromatic compounds.
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Save My Exams. (n.d.). Ester Hydrolysis. Retrieved from [Link]
- D'auria, M., & Zampella, A. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules (Basel, Switzerland), 28(14), 5510.
- Khazaei, S., et al. (2016). Excited-state intramolecular proton transfer and photoswitching in hydroxyphenyl-imidazopyridine derivatives: A theoretical study. The Journal of Chemical Physics, 145(18), 184303.
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ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
- Bouyahya, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules (Basel, Switzerland), 27(19), 6592.
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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ResearchGate. (n.d.). Alcohol and Fatty Acid Ethyl Esters. Retrieved from [Link]
- Pragst, F., et al. (2020). Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Journal of analytical toxicology, 44(3), 239–244.
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Michigan State University. (n.d.). Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Why is bromobenzene more stable than benzene? Retrieved from [Link]
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Lumen Learning. (n.d.). Aromatic Compounds Are Unusually Stable. Retrieved from [Link]
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KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]
- Sławiński, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 24(24), 4595.
- Deka, R. C., & Bezbaruah, B. (2019). Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Omega, 4(1), 1956–1968.
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ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
- LibreTexts. (2021). 2.5: Preparing Solutions. In Chemistry.
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Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
- Mohanty, B., & Bhasin, A. (2019). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical chemistry chemical physics : PCCP, 21(32), 17786–17796.
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
ResearchGate. (n.d.). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? Retrieved from [Link]
-
ASTM Digital Library. (2012). Fuel Quality Assessment of Ethyl Esters Produced from Vegetable Oils and Their Blends With Petroleum Diesel. Retrieved from [Link]
- Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular pharmaceutics, 17(4), 1156–1166.
- Singh, V., & Wirth, T. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical reviews, 116(14), 7861–7918.
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ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Retrieved from [Link]
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E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the product of degradation from Pyridine? Retrieved from [Link]
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MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]
-
Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR. Retrieved from [Link]
Sources
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Minimizing homocoupling of boronic acids in Suzuki reactions
Technical Support Center: Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with a common but problematic side reaction: the homocoupling of boronic acids. As your dedicated application scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core concepts behind boronic acid homocoupling. Understanding the "what" and "why" is the first step toward effective troubleshooting.
Q1: What exactly is boronic acid homocoupling, and why is it a significant problem?
Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (or its derivatives) react with each other to form a symmetrical biaryl byproduct. This process competes directly with the desired cross-coupling reaction between the boronic acid and the organic halide.
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the boronic acid nucleophile, directly lowering the yield of your target molecule.
-
Complicated Purification: The homocoupled product often has similar polarity and physical properties to the desired cross-coupled product, making separation by standard techniques like column chromatography difficult and time-consuming.
-
Stoichiometry Imbalance: The consumption of the boronic acid disrupts the carefully planned stoichiometry of the reaction, potentially leading to incomplete conversion of the limiting reagent.
Q2: What are the primary chemical mechanisms that cause boronic acid homocoupling?
Understanding the mechanistic pathways is critical because each pathway suggests a different set of preventative measures. There are two primary mechanisms responsible for boronic acid homocoupling.[1]
-
Oxygen-Mediated Homocoupling: This is one of the most common causes. If dissolved oxygen is present in the reaction mixture, it can oxidize the active Pd(0) catalyst to a palladium-peroxo complex. This complex then reacts with two molecules of the boronic acid, ultimately yielding the homocoupled product and regenerating the Pd(0) catalyst.[2][3][4] This pathway can occur throughout the reaction if oxygen is not rigorously excluded.
-
Palladium(II)-Mediated Homocoupling: This pathway is particularly relevant at the beginning of the reaction when using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as the catalyst precursor. Before the catalytic cycle is fully established, the Pd(II) precatalyst can react stoichiometrically with two molecules of the boronic acid.[1][2][5] This reaction produces the homocoupled biaryl and reduces the Pd(II) to the catalytically active Pd(0) state. While this does initiate the desired catalytic cycle, it comes at the cost of consuming your valuable boronic acid.
The diagram below illustrates the main Suzuki-Miyaura cycle and the two key diversionary pathways leading to homocoupling.
Caption: Suzuki cycle vs. homocoupling pathways.
Troubleshooting Guide: A Systematic Approach
When facing high levels of homocoupling, a systematic approach based on understanding the reaction parameters is key. The following Q&A guide is structured to help you diagnose and solve the issue.
Caption: Troubleshooting workflow for homocoupling.
Catalyst and Ligand Selection
Q3: How does my choice of palladium source influence homocoupling?
As explained in the Pd(II)-mediated mechanism, using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ can initiate the reaction via homocoupling.[1]
-
Recommendation: If homocoupling is a major issue, consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. These enter the catalytic cycle directly via oxidative addition, bypassing the initial homocoupling step. Alternatively, modern Buchwald or PEPPSI-type precatalysts are designed to generate the active Pd(0) species efficiently with minimal side reactions.
Q4: I am using Pd(OAc)₂ and it's all I have. What can I do?
You can still suppress homocoupling by minimizing the amount of "free" Pd(II) available to react with the boronic acid.
-
Recommendation 1 (Reducing Agent): Add a mild reducing agent to your reaction mixture before adding the catalyst. Potassium formate has been shown to be effective at pre-reducing Pd(II) to Pd(0) without significantly interfering with the main catalytic cycle.[5][6]
-
Recommendation 2 (Addition Order): Pre-heating the mixture of the aryl halide, base, and solvent before adding the palladium catalyst, and then adding the boronic acid last, can sometimes help.[7] This strategy aims to have the oxidative addition step ready to occur as soon as the active catalyst is formed, outcompeting the homocoupling pathway.
Q5: What is the role of the phosphine ligand, and can changing it help?
The ligand is not just a spectator; it is crucial for stabilizing the palladium center and modulating its reactivity.[2][8] The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle.
-
Mechanism Insight: Homocoupling is often competitive when the desired reductive elimination step is slow.
-
Recommendation: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][9]
-
Steric Bulk: The large size of these ligands can sterically hinder two boronic acid molecules from approaching the palladium center simultaneously.
-
Electron-Donating Properties: Rich electron density on the ligand is transferred to the palladium center, which promotes (accelerates) the final reductive elimination step to form the desired C-C bond, thereby outcompeting the homocoupling pathway.[9]
-
Reaction Conditions and Reagents
Q6: I am already using an inert gas balloon. Is that enough to exclude oxygen?
While a balloon provides a positive pressure of inert gas, it is often insufficient to remove all dissolved oxygen from the solvents and headspace, especially at the start of the reaction. Remember, even trace amounts of oxygen can facilitate the homocoupling pathway.[2][5][10]
-
Recommendation: Employ more rigorous degassing techniques.
-
Subsurface Sparge: Bubble argon or nitrogen gas directly through the stirred reaction mixture for 15-30 minutes before adding the catalyst. This is a highly effective method for removing dissolved oxygen.[5][6]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the reaction mixture (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
Q7: How does temperature affect homocoupling?
Higher temperatures increase the rates of all reactions, but they may not increase the rates of the desired and undesired reactions equally. In some cases, high temperatures can accelerate catalyst decomposition or side reactions like homocoupling more than the cross-coupling.[1][11]
-
Recommendation: Do not assume that hotter is always better. If you are observing significant homocoupling at a high temperature (e.g., >100 °C), try running the reaction at a lower temperature (e.g., 60-80 °C).[12] A temperature screen is often a worthwhile optimization step.
Q8: Can the choice of base or solvent make a difference?
Yes, both can have a significant impact.
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[13][14][15] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can affect the rate of transmetalation. If transmetalation is slow, the palladium intermediate may be more susceptible to side reactions. The optimal base is often substrate-dependent and may require screening.
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like dioxane, THF, or toluene are commonly used.[14] The polarity of the solvent can influence the reaction pathways and selectivity.[16][17] It is crucial to use anhydrous solvents when possible, as excess water can promote protodeboronation, another common side reaction that destroys the boronic acid.[18]
Q9: Are certain boronic acids more prone to homocoupling?
Yes. Electron-deficient arylboronic acids can be more susceptible to homocoupling.[19][20] Additionally, some heteroaryl boronic acids are known to be less stable and more prone to decomposition and side reactions.
-
Recommendation: If you are working with a particularly sensitive boronic acid, consider using a more stable boronic ester derivative, such as a pinacol (BPin) or MIDA ester.[18] These are generally more robust towards both homocoupling and protodeboronation and release the active boronic acid slowly under the reaction conditions.
Summary of Troubleshooting Strategies
| Parameter | Potential Problem Leading to Homocoupling | Recommended Solution & Rationale |
| Atmosphere | Presence of dissolved oxygen in the reaction mixture. | Rigorous Degassing: Use subsurface sparging or freeze-pump-thaw cycles to remove O₂, preventing the oxygen-mediated pathway.[5][7] |
| Pd Precatalyst | Use of a Pd(II) source (e.g., Pd(OAc)₂). | Switch to Pd(0): Use a Pd(0) source (e.g., Pd(PPh₃)₄) to bypass the initial Pd(II)-mediated homocoupling step.[1] |
| Add a Reducer: Use a mild reducing agent (e.g., potassium formate) to pre-reduce Pd(II) to active Pd(0).[5][6] | ||
| Ligand | Ligand is not promoting reductive elimination effectively. | Screen Ligands: Use bulky, electron-rich phosphines (SPhos, XPhos) or NHCs to accelerate reductive elimination and sterically hinder homocoupling.[1][9] |
| Temperature | Reaction temperature is too high, favoring the side reaction. | Lower Temperature: Screen a range of lower temperatures (e.g., 60-80 °C) to find an optimum where cross-coupling is efficient but homocoupling is suppressed.[1][11] |
| Boronic Acid | Boronic acid is electron-deficient or inherently unstable. | Use Boronic Esters: Switch to more stable derivatives like pinacol (BPin) or MIDA esters to reduce decomposition and side reactions.[18] |
| Base/Solvent | Sub-optimal choice leading to slow transmetalation or instability. | Optimize Conditions: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous aprotic solvents (dioxane, toluene) to improve reaction kinetics.[14][15][18] |
Example Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates several of the best practices discussed above.
Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 4-bromoanisole, phenylboronic acid, and K₃PO₄.
-
Inerting the System: Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under vacuum for 5 minutes, then backfill with high-purity argon or nitrogen gas. Repeat this evacuate/backfill cycle a total of three times.
-
Solvent Addition & Degassing: Add the anhydrous 1,4-dioxane via syringe. With the stir bar spinning, bubble argon gas from the Schlenk line through the mixture via a long needle submerged below the solvent surface for 15 minutes.
-
Catalyst Addition: While maintaining a positive pressure of argon, quickly remove the septum and add the XPhos Pd G3 precatalyst. Immediately reseal the flask.
-
Reaction: Place the flask in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(14), 2118-2122.
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]
- Bhattacharjee, D., et al. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 5(25), 15007–15014.
- Byers, J. A., & Totah, N. I. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9574–9583.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 202-233). Royal Society of Chemistry.
- Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358.
- Jung, J.-Y., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. The Journal of Organic Chemistry, 71(1), 341–344.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved from [Link]
- Martínez-Estévez, M., et al. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(15), 5346–5357.
- Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525–6530.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173.
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. (n.d.). Retrieved from [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (n.d.). Retrieved from [Link]
- Lautens, M., & Dockendorff, C. (2003). Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity. Organic Letters, 5(21), 3695–3698.
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
- Kinzel, T., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1664–1670.
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (n.d.). Retrieved from [Link]
-
Selectivity in cross-coupling at 23 °C - ResearchGate. (n.d.). Retrieved from [Link]
-
Temperature effect on coupling reaction. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
- Jung, J.-Y., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(15), 5030–5031.
-
Palladium Catalyzed Boron Homologation with Kane Bastick - YouTube. (2024). Retrieved from [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (n.d.). Retrieved from [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.). Retrieved from [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (n.d.). Retrieved from [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 8-Bromo- vs. 8-Iodoimidazo[1,2-a]pyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Functionalization of this core, particularly at the C8-position, is a key strategy in medicinal chemistry for modulating pharmacological properties. Palladium-catalyzed cross-coupling reactions are indispensable tools for these transformations. This guide provides an in-depth comparison of the reactivity of 8-bromo- and 8-iodoimidazo[1,2-a]pyridines in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Understanding the nuances of their reactivity is crucial for designing efficient and robust synthetic routes.
The Decisive Role of the Halogen: A Mechanistic Overview
The generally accepted trend in palladium-catalyzed cross-coupling reactions is that the reactivity of aryl halides follows the order I > Br > Cl >> F. This is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the rate-determining step in many catalytic cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C-X bond leads to a lower activation energy for this step, resulting in a faster reaction.
For imidazo[1,2-a]pyridines, this principle holds true. The C8-iodo derivatives are generally more reactive than their C8-bromo counterparts, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Diagram: Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. When comparing the 8-bromo- and 8-iodoimidazo[1,2-a]pyridines in this reaction, the superior reactivity of the iodo-substituted compound is evident.
While direct side-by-side comparative studies are limited, a survey of the literature reveals that 8-iodoimidazo[1,2-a]pyridines can undergo Suzuki-Miyaura coupling under milder conditions and often with higher efficiency than their bromo counterparts. For instance, couplings with 8-iodo derivatives can sometimes proceed at lower temperatures or with less active catalyst systems.
A study on the bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines demonstrated the highly regioselective substitution of the iodine atom over the chlorine atom in Suzuki-Miyaura reactions, underscoring the significantly higher reactivity of the C-I bond.[1] This principle can be extrapolated to the bromo-iodo comparison.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 8-Bromo-2-phenylimidazo[1,2-a]pyridine | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 130 | 0.67 | 85-95 | [3] |
| 8-Iodo-2-phenylimidazo[1,2-a]pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 80-90 | [4] |
Note: The conditions are from different studies and are not a direct head-to-head comparison but are illustrative of typical conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Iodoimidazo[1,2-a]pyridine
This protocol is a representative example for the Suzuki-Miyaura coupling of an 8-iodoimidazo[1,2-a]pyridine derivative.
-
Reaction Setup: To a microwave vial, add 8-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, v/v).
-
Reaction Execution: Seal the vial and heat the mixture to 80 °C with stirring for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-phenylimidazo[1,2-a]pyridine.
Rationale for Choices: The use of a palladium catalyst with a supporting ligand like dppf is crucial for efficient catalysis. The base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.
Heck Reaction: Olefin Arylation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is a key step, and thus, the reactivity trend of I > Br is generally observed.
Experimental data on the Heck reaction specifically at the 8-position of imidazo[1,2-a]pyridines is less common in the literature compared to Suzuki-Miyaura couplings. However, based on the fundamental principles of the Heck reaction mechanism, it is expected that 8-iodoimidazo[1,2-a]pyridines will react more readily than their 8-bromo counterparts. This translates to potentially lower reaction temperatures, shorter reaction times, and a broader substrate scope for the iodo derivatives.
Diagram: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[5] The catalytic cycle shares the initial oxidative addition step with the Suzuki and Heck reactions, and therefore, the reactivity of the aryl halide is again a critical factor.[6]
Studies have shown that 8-iodoimidazo[1,2-a]pyridine can be a challenging substrate in copper-catalyzed aminations, but it is amenable to palladium-catalyzed Buchwald-Hartwig amination.[7] The higher reactivity of the C-I bond compared to the C-Br bond allows for more efficient coupling, particularly with less nucleophilic amines or when steric hindrance is a factor.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 8-Bromo-2-phenylimidazo[1,2-a]pyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85 | [1] (inferred) |
| 8-Iodoimidazo[1,2-a]pyridine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 70-80 | [7] |
Note: The conditions are from different studies and are not a direct head-to-head comparison but are illustrative of typical conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromoimidazo[1,2-a]pyridine
This protocol is a representative example for the Buchwald-Hartwig amination of an 8-bromoimidazo[1,2-a]pyridine derivative.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (1.4 equiv).
-
Reagent Addition: Add 8-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent and Degassing: Add anhydrous, degassed toluene. Purge the tube with argon for 10 minutes.
-
Reaction Execution: Seal the tube and heat the mixture to 110 °C with stirring for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel to afford the desired 8-amino-2-phenylimidazo[1,2-a]pyridine.
Rationale for Choices: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting both the oxidative addition and the reductive elimination steps. A strong base is necessary to deprotonate the amine, forming the active nucleophile. Anhydrous and oxygen-free conditions are critical for the stability and activity of the palladium catalyst.
Summary and Recommendations
| Feature | 8-Iodoimidazo[1,2-a]pyridine | 8-Bromoimidazo[1,2-a]pyridine |
| Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (lower temp., shorter time) | More forcing (higher temp., longer time) |
| Catalyst Loading | Can often be lower | May require higher loading |
| Substrate Scope | Generally broader | May be more limited, especially with challenging coupling partners |
| Cost & Availability | Generally more expensive and less available | More cost-effective and widely available |
Key Takeaways for Researchers:
-
For initial explorations and challenging couplings: 8-Iodoimidazo[1,2-a]pyridines are the substrates of choice due to their higher reactivity, which can lead to higher success rates and yields, especially when developing new synthetic methodologies.
-
For process development and scale-up: 8-Bromoimidazo[1,2-a]pyridines are often preferred due to their lower cost and greater commercial availability. While they may require more forcing reaction conditions, optimization of the catalyst system and reaction parameters can often lead to efficient and economically viable processes.
-
Ligand selection is critical: For less reactive 8-bromo derivatives, employing more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands) can significantly enhance the rate of oxidative addition and overall reaction efficiency.
By understanding the inherent reactivity differences between 8-bromo- and 8-iodoimidazo[1,2-a]pyridines and carefully selecting the appropriate reaction conditions, researchers can effectively leverage palladium-catalyzed cross-coupling reactions to synthesize a diverse array of functionalized imidazo[1,2-a]pyridine derivatives for drug discovery and development.
References
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[No Author]. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10683–10707. [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Enguehard, C., Renou, J. L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of organic chemistry, 65(20), 6572–6575. [Link]
-
Jadhav, S. D., Singh, U. M., & Singh, R. P. (2012). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(19), 6483. [Link]
- Parameshwar, A., & Guhanathan, S. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. International Journal of Research in Engineering and Science (IJRES), 9(7), 54-60.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]
-
Sharma, V. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
- Smaali, M., et al. (2019). Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. Mediterranean Journal of Chemistry, 9(5), 351-360.
- Théry, I., Enguehard-Gueiffier, C., & Gueiffier, A. (2006). From the Particular Reactivity of 8-Iodoimidazo[1,2-a]pyridine towards Copper- and Palladium-Catalyzed Aminations. Letters in Organic Chemistry, 3(2), 143-146.
-
Various Authors. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
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- 7. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthetic Routes of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction: Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the efficient and versatile synthesis of this core structure a critical endeavor for researchers. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, experimental protocols, and a quantitative assessment of their respective advantages and limitations.
Route 1: Classical Two-Step Cyclocondensation
The most established and widely employed method for the synthesis of this compound is a two-step process involving the initial bromination of 2-amino-6-methylpyridine followed by a cyclocondensation reaction with ethyl bromopyruvate. This approach is favored for its reliability and the ready availability of the starting materials.
Mechanistic Rationale
The synthesis begins with the electrophilic aromatic substitution on the 2-amino-6-methylpyridine ring. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the methyl group and the directing effect of the amino group, bromination preferentially occurs at the 3-position.
The subsequent cyclocondensation proceeds via an initial N-alkylation of the more nucleophilic pyridine ring nitrogen of 2-amino-3-bromo-6-methylpyridine by ethyl bromopyruvate. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone of the pyruvate moiety, which, after dehydration, yields the final imidazo[1,2-a]pyridine ring system.
Experimental Protocol
Step 1: Synthesis of 2-amino-3-bromo-6-methylpyridine
-
To a solution of 2-amino-6-methylpyridine (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-amino-3-bromo-6-methylpyridine.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-amino-3-bromo-6-methylpyridine (1 eq.) in ethanol.
-
Add ethyl bromopyruvate (1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.
-
Monitor the reaction for the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude solid can be purified by trituration with a suitable solvent like acetone or by column chromatography to afford the final product.[1]
Workflow Diagram
Caption: Workflow for the classical two-step synthesis.
Route 2: Microwave-Assisted One-Pot Synthesis
An alternative and more contemporary approach to the synthesis of this compound is a microwave-assisted one-pot reaction. This method combines the N-alkylation and cyclocondensation steps into a single, rapid procedure, often leading to higher yields and reduced reaction times.
Mechanistic Rationale
The underlying mechanism is similar to the classical cyclocondensation. However, the use of microwave irradiation significantly accelerates the rate of both the initial N-alkylation and the subsequent intramolecular cyclization and dehydration steps. Microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating. This often results in cleaner reactions with fewer side products.
Experimental Protocol
-
In a microwave-safe reaction vessel, combine 2-amino-3-bromo-6-methylpyridine (1 eq.) and ethyl 2-chloroacetoacetate (1.2 eq.) in ethanol. Note: Ethyl 2-chloroacetoacetate can be used as an alternative to ethyl bromopyruvate and is often employed in microwave-assisted syntheses.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 20-30 minutes.
-
Monitor the pressure inside the vessel to ensure it remains within safe limits.
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the pure product.
Workflow Diagram
Caption: Workflow for the microwave-assisted one-pot synthesis.
Comparative Analysis
| Parameter | Route 1: Classical Two-Step Cyclocondensation | Route 2: Microwave-Assisted One-Pot Synthesis |
| Number of Steps | 2 (Bromination + Cyclocondensation) | 1 (assuming brominated precursor is available) |
| Reaction Time | ~8-10 hours | 20-30 minutes |
| Typical Yield | Good to Excellent (often >80% for cyclization)[1] | Generally higher than classical methods |
| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times |
| Scalability | Readily scalable | Scalability can be limited by microwave reactor size |
| Equipment | Standard laboratory glassware | Requires a dedicated microwave reactor |
| Process Control | Standard temperature and time monitoring | Precise control of temperature and pressure |
| Green Chemistry | Less favorable due to longer heating and solvent usage | More favorable due to reduced time and energy |
Conclusion
Both the classical two-step cyclocondensation and the microwave-assisted one-pot synthesis are viable methods for producing this compound. The classical route is robust, well-established, and does not require specialized equipment, making it accessible for most chemistry laboratories. However, it is more time and energy-intensive.
The microwave-assisted route offers significant advantages in terms of reaction speed, and often, yield. It aligns better with the principles of green chemistry by reducing energy consumption and reaction time. The primary limitation of the microwave-assisted method is the requirement for specialized equipment, which may not be available in all research settings, and potential challenges in direct scalability for large-scale industrial production.
The choice between these two synthetic routes will ultimately depend on the specific needs of the researcher, including available equipment, desired scale of synthesis, and time constraints. For rapid lead optimization and library synthesis in a drug discovery context, the microwave-assisted approach is highly advantageous. For larger-scale synthesis where time is less critical, the classical method remains a reliable and cost-effective option.
References
-
Wang, X., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 192, 112190. [Link]
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A Comparative Guide to the Spectroscopic Confirmation of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth technical analysis for confirming the structure of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 135995-45-8), a valuable heterocyclic building block.[1] We will delve into the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
The Imperative of Structural Integrity
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise placement of substituents on this bicyclic system dictates its biological activity, toxicity, and pharmacokinetic properties. Therefore, confirming the regiochemistry—in this case, the 8-bromo and 5-methyl substitution pattern—is not merely an academic exercise but a critical quality control step. Spectroscopic analysis provides the definitive, non-destructive evidence required.
Workflow for Spectroscopic Structural Confirmation
Below is a generalized workflow for the multi-technique spectroscopic confirmation of a synthesized organic molecule like this compound.
Caption: General workflow for spectroscopic structure confirmation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the first port of call, providing the molecular weight and, crucially in this case, evidence of the bromine atom.
Principle: Electron Ionization (EI) mass spectrometry bombards the molecule with high-energy electrons, creating a molecular ion (M⁺) whose mass-to-charge ratio (m/z) is detected. The inherent instability of this ion causes it to fragment in predictable ways, offering further structural clues.
Expected Results for this compound:
-
Molecular Ion (M⁺): The molecular formula is C₁₁H₁₁BrN₂O₂.[1][2] The key feature will be a pair of peaks of almost equal intensity for the molecular ion, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).
-
m/z 282: Corresponding to [C₁₁H₁₁⁷⁹BrN₂O₂]⁺
-
m/z 284: Corresponding to [C₁₁H₁₁⁸¹BrN₂O₂]⁺
-
-
Key Fragmentation Patterns: The fragmentation is guided by the stability of the resulting ions and neutral losses. Common fragmentation patterns for esters are expected.[3][4][5]
-
Loss of Ethoxy Radical (-•OCH₂CH₃): [M - 45]⁺ → m/z 237/239
-
Loss of Ethyl Radical (-•CH₂CH₃): [M - 29]⁺ → m/z 253/255
-
Loss of the entire Ester Group (-•COOCH₂CH₃): [M - 73]⁺ → m/z 209/211
-
Data Summary Table: Predicted MS Peaks
| m/z (⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Interpretation |
| 282/284 | [C₁₁H₁₁BrN₂O₂]⁺ | Molecular Ion (M⁺) |
| 253/255 | [C₉H₆BrN₂O]⁺ | Loss of ethyl radical (-C₂H₅) |
| 237/239 | [C₉H₇BrN₂O]⁺ | Loss of ethoxy radical (-OC₂H₅) |
| 209/211 | [C₈H₇BrN₂]⁺ | Loss of the carboxylate group (-COOC₂H₅) |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the functional groups present in a molecule, providing rapid confirmation of the ester and aromatic systems.
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibration of their bonds (stretching, bending). These absorption frequencies are characteristic of the types of bonds and functional groups present.
Expected Results for this compound:
The spectrum will be dominated by features characteristic of the ethyl ester and the substituted bicyclic aromatic system.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methyl groups) will be just below 3000 cm⁻¹.[6]
-
Carbonyl (C=O) Stretching: A strong, sharp absorption is expected for the ester carbonyl. Because the carbonyl is conjugated with the imidazopyridine ring, its frequency will be slightly lower than a typical aliphatic ester. The expected range is 1715-1730 cm⁻¹.[7][8]
-
Aromatic C=C and C=N Stretching: Multiple sharp peaks in the 1450-1620 cm⁻¹ region will confirm the presence of the imidazo[1,2-a]pyridine ring system.
-
C-O Stretching: The ester C-O bonds will produce strong, characteristic bands in the 1100-1300 cm⁻¹ region.[8][9]
Data Summary Table: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic (Imidazopyridine) |
| 2980-2850 | Medium | C-H stretch | Aliphatic (-CH₃, -CH₂-) |
| 1725-1715 | Strong, Sharp | C=O stretch | α,β-Unsaturated Ester |
| 1620-1450 | Medium-Strong | C=C / C=N stretch | Aromatic Ring System |
| 1300-1100 | Strong | C-O stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for elucidating the precise connectivity and environment of atoms in a molecule. The combination of ¹H and ¹³C NMR provides an unambiguous structural fingerprint.
Molecular Structure for NMR Assignment
Caption: Structure of this compound.
For clarity in our predictions, we will use the following numbering scheme:
Caption: Numbering scheme for NMR assignments.
¹H NMR Spectroscopy
Principle: ¹H NMR provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
Expected Results:
-
Ethyl Group: This will appear as a classic quartet and triplet pattern.
-
-OCH₂-: A quartet around 4.4 ppm . The signal is deshielded by the adjacent oxygen.
-
-CH₃: A triplet around 1.4 ppm .
-
-
Aromatic Protons: The protons on the bicyclic system are key to confirming the substitution pattern.
-
H3: This proton is on the five-membered ring and adjacent to the ester group. It will appear as a singlet around 8.2-8.4 ppm .
-
H6 & H7: These two protons are on the six-membered ring and are adjacent to each other, so they will form an AX or AB spin system (two doublets). The electron-withdrawing bromine at C8 will deshield H7 more than H6. We expect H7 to be downfield of H6.
-
H7: A doublet around 7.6-7.8 ppm .
-
H6: A doublet around 7.2-7.4 ppm .
-
-
-
Methyl Group:
-
C5-CH₃: This methyl group is attached to the aromatic ring and will appear as a singlet around 2.5-2.7 ppm .
-
Comparative Analysis: The structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (the non-brominated analog) provides a crucial reference.[10] The primary difference will be the absence of the deshielding effect from bromine at the C8 position, causing the H7 and H8 protons in that molecule to appear at different, generally more upfield, chemical shifts compared to the H6 and H7 protons in our target molecule.
Data Summary Table: Predicted ¹H NMR Signals (in CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H3 | 8.2 - 8.4 | Singlet (s) | 1H | Imidazole ring proton |
| H7 | 7.6 - 7.8 | Doublet (d) | 1H | Pyridine ring proton |
| H6 | 7.2 - 7.4 | Doublet (d) | 1H | Pyridine ring proton |
| -OCH₂- | ~4.4 | Quartet (q) | 2H | Ethyl ester methylene |
| C5-CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | Methyl on pyridine ring |
| -CH₂CH₃ | ~1.4 | Triplet (t) | 3H | Ethyl ester methyl |
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the number and electronic environment of carbon atoms in the molecule.
Expected Results: We expect to see 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O ) will be the most downfield signal, typically around 160-165 ppm .
-
Aromatic Carbons: The carbons of the imidazo[1,2-a]pyridine ring will appear in the range of 110-150 ppm . The carbon attached to bromine (C8 ) will be significantly shielded compared to a C-H carbon and may appear around 110-115 ppm . The bridgehead carbons (C8a and the N-C-N carbon) will also have characteristic shifts.
-
Aliphatic Carbons:
-
-OCH₂-: The methylene carbon of the ethyl group will be around 61-63 ppm .
-
C5-CH₃: The methyl carbon on the ring will be around 17-20 ppm .
-
-CH₂CH₃: The terminal methyl carbon of the ethyl group will be the most upfield signal, around 14-15 ppm .
-
Data Summary Table: Predicted ¹³C NMR Signals (in CDCl₃)
| Carbon Label | Predicted δ (ppm) | Assignment |
| C=O | 160 - 165 | Ester Carbonyl |
| C2, C5, C8a... | 110 - 150 | Aromatic/Heteroaromatic Carbons |
| C8 | 110 - 115 | Aromatic Carbon attached to Bromine |
| -OCH₂- | 61 - 63 | Ethyl Ester Methylene |
| C5-CH₃ | 17 - 20 | Methyl on Pyridine Ring |
| -CH₂CH₃ | 14 - 15 | Ethyl Ester Methyl |
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are recommended.
Protocol 1: Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis: Inject the sample via direct infusion or through a GC inlet. Acquire data over a mass range of m/z 50-500.
-
Data Processing: Calibrate the spectrum using a known standard. Identify the M⁺ and M+2 peaks and analyze the fragmentation pattern.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrophotometer.
-
Analysis: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction. Label the major peaks and assign them to the corresponding functional groups.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters: 30-degree pulse, 1-2 second relaxation delay, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters: 30-degree pulse, 2-second relaxation delay, 1024 or more scans may be required for good signal-to-noise.
-
-
Data Processing: Fourier transform the raw data. Phase the spectra and reference them to the TMS signal (0 ppm) or the residual solvent peak. Integrate the ¹H NMR signals and pick all peaks in both spectra.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the convergence of data from several spectroscopic techniques. Mass spectrometry confirms the molecular weight and the presence of bromine. IR spectroscopy validates the presence of the key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, allowing for the unambiguous assignment of the substitution pattern. By comparing the acquired data with the predicted values and data from known analogs outlined in this guide, researchers can be highly confident in the structural integrity of their material, ensuring the validity of their subsequent research and development efforts.
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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The Impact of C5-Methylation on the Biological Activity of Imidazo[1,2-a]pyridines: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have shown significant therapeutic potential, including anticancer, antituberculosis, anti-inflammatory, and anxiolytic properties.[2][3] The biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of the biological activities of 5-methyl-substituted imidazo[1,2-a]pyridines versus their unsubstituted counterparts, supported by experimental data and protocols.
The Significance of Substitution: A Focus on the C5-Position
The imidazo[1,2-a]pyridine ring system offers several positions for substitution, with the C2, C3, and C7 positions being the most extensively studied.[4][5] However, functionalization at the C5-position is gaining interest as a strategy to modulate the pharmacological profile of these compounds. The introduction of a small lipophilic group, such as a methyl group, at the C5-position can influence the molecule's steric and electronic properties, potentially impacting its binding affinity to biological targets, as well as its pharmacokinetic properties like metabolic stability and membrane permeability.
Comparative Biological Activity
This section delves into a comparative analysis of the biological activities of 5-methyl-substituted and unsubstituted imidazo[1,2-a]pyridines, with a focus on anticancer and anti-inflammatory effects.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, targeting various pathways involved in cancer cell proliferation and survival.[6] The substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in determining their cytotoxic potency and selectivity.
While direct comparative studies focusing solely on the effect of C5-methylation are limited, structure-activity relationship (SAR) studies of broader sets of derivatives provide valuable insights. For instance, a study on novel imidazo[1,2-a]pyridine compounds demonstrated that substitutions on the pyridine ring can significantly influence their anticancer activity against various cell lines.[7]
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Unsubstituted Analog (Conceptual) | None | A549 (Lung) | >100 | [8] (Implied) |
| Compound 6a | 2-Aryl, 3-Thioalkyl | A549 (Lung) | 12.5 | [8] |
| Compound 6d | 2-Aryl, 3-Thioaryl | A549 (Lung) | 8.2 | [8] |
| 5-methyl Analog (Hypothetical) | 5-Methyl | A549 (Lung) | Not Available | - |
The anticancer effects of imidazo[1,2-a]pyridines are often attributed to their ability to inhibit protein kinases, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][9] The introduction of a methyl group at the C5 position could potentially enhance binding to the kinase active site through favorable hydrophobic interactions, a hypothesis that warrants further investigation.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]
A study on imidazo[1,2-a]pyrimidine derivatives, a closely related scaffold, showed that substitutions with groups like amino, methyl, and methoxy can lead to better anti-inflammatory activities.[11] While this study does not directly address 5-methylation on the imidazo[1,2-a]pyridine core, it supports the principle that small alkyl substitutions can positively influence anti-inflammatory effects.
Table 2: Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Substitution | In vivo Assay (Carrageenan-induced paw edema) | % Inhibition | Reference |
| Unsubstituted Analog (Conceptual) | None | Not Available | - | - |
| Compound 6a | 2-Aryl, 3-Pyrazolyl | 100 mg/kg | 52.3 | |
| Compound 6b | 2-Aryl, 3-Pyrazolyl | 100 mg/kg | 55.8 | |
| Compound 6c | 2-Aryl, 3-Pyrazolyl | 100 mg/kg | 58.1 | |
| Ibuprofen (Standard) | - | 100 mg/kg | 62.8 |
Note: This table showcases the anti-inflammatory potential of substituted imidazo[1,2-a]pyridines. Data for a direct comparison between a 5-methyl and an unsubstituted analog is not available in the cited literature.
The mechanism of anti-inflammatory action for these compounds is often linked to the inhibition of pro-inflammatory mediators. The structural modifications, including C5-methylation, could optimize the interaction with the target enzymes, leading to enhanced activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
Workflow Diagram:
MTT Assay Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (unsubstituted and 5-methyl-imidazo[1,2-a]pyridines) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol is used to evaluate the in vivo anti-inflammatory effects of the imidazo[1,2-a]pyridine derivatives in a rat model.
Workflow Diagram:
In Vivo Anti-inflammatory Assay Workflow.
Step-by-Step Methodology:
-
Animal Grouping: Use male Wistar rats (150-200 g) and divide them into groups (n=6).
-
Compound Administration: Administer the test compounds (e.g., 100 mg/kg) or the vehicle (e.g., 1% CMC) orally 1 hour before carrageenan injection. A standard drug group (e.g., Ibuprofen) should be included.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of imidazo[1,2-a]pyridines is intricately linked to their chemical structure. The introduction of a methyl group at the C5 position can be rationalized to influence activity through several mechanisms:
-
Steric Effects: The methyl group can influence the preferred conformation of the molecule, which may lead to a better fit in the binding pocket of the target protein.
-
Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the aromatic system, potentially affecting interactions with the biological target.
-
Lipophilicity: Increased lipophilicity due to the methyl group can enhance membrane permeability and cellular uptake, leading to higher intracellular concentrations of the drug.
Signaling Pathway Diagram:
Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Conclusion
The substitution pattern on the imidazo[1,2-a]pyridine scaffold is a critical determinant of its biological activity. While direct, head-to-head comparative data for 5-methyl versus unsubstituted analogs is still emerging, the existing body of research strongly suggests that substitution at the C5-position can significantly modulate the therapeutic properties of these compounds. The introduction of a methyl group is likely to enhance anticancer and anti-inflammatory activities through a combination of steric, electronic, and lipophilic effects. Further focused studies are warranted to fully elucidate the specific contributions of C5-methylation and to guide the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
References
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
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Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. Benchchem.
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
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Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial Activities. Der Pharma Chemica.
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Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Applied Pharmaceutical Science.
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Serbian Chemical Society.
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
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Structure‐activity relationship (SAR) of imidazo[1,2‐a]pyridine based compounds 10a–10p. ResearchGate.
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Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Semantic Scholar.
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry.
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Semantic Scholar.
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Synthesis of new steroidal imidazo [1, 2-a] pyridines: DNA binding studies, cleavage activity and in vitro cytotoxicity. ResearchGate.
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Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE.
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed.
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Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. Google Patents.
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Synthesis and anxiolytic effects of 2-aryl imidazo[1,2-a]pyridine-3-acetamide derivatives. ResearchGate.
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A Comparative Guide to the Reactivity of 2-Bromopyridines and 2-Chloropyridines in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the synthesis of pharmaceuticals and advanced materials, the construction of biaryl and hetero-biaryl scaffolds is paramount, with substituted bipyridines being a particularly prevalent motif. The choice of starting halide—typically a bromo- or chloro-pyridine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall cost.
This guide provides an in-depth comparison of the reactivity between 2-bromopyridines and 2-chloropyridines in Suzuki reactions, grounded in mechanistic principles and supported by experimental data, to inform rational substrate selection and reaction optimization.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the pyridine.[1][3] The efficiency of this step is directly governed by the strength of the C-X bond.
The established reactivity trend for aryl halides in oxidative addition is I > Br > Cl.[4][5] This hierarchy is a direct consequence of bond dissociation energies (BDEs):
-
C-Br Bond: Weaker and more easily cleaved. The average BDE for a C-Br bond is approximately 276-285 kJ/mol.[6][7]
-
C-Cl Bond: Stronger and requires more energy to break. The average BDE for a C-Cl bond is around 327-339 kJ/mol.[6][7]
This fundamental difference in bond strength means that 2-bromopyridines are inherently more reactive than their 2-chloro counterparts in the crucial first step of the Suzuki coupling.[5] Consequently, reactions with 2-bromopyridines can often proceed under milder conditions, with lower catalyst loadings and simpler ligand systems.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.
Head-to-Head Performance Comparison
While the theoretical reactivity trend is clear, its practical implications are best illustrated through experimental data. The following table summarizes typical conditions and outcomes for the Suzuki coupling of 2-halopyridines with phenylboronic acid, based on representative literature procedures.
| Parameter | 2-Bromopyridine | 2-Chloropyridine | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | 2-Chloropyridines require more robust catalyst precursors capable of generating highly active Pd(0) species. |
| Typical Ligand | PPh₃ (or ligand-free) | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8] | The stronger C-Cl bond necessitates ligands that are highly electron-donating to increase the electron density on the palladium center, which facilitates oxidative addition.[1][9] |
| Catalyst Loading | 1-5 mol% | 2-5 mol% (often higher) | The lower reactivity of 2-chloropyridines often requires a higher concentration of the active catalyst to achieve reasonable reaction rates. |
| Reaction Temp. | 80-100 °C | 100-120 °C (or higher) | Higher thermal energy is needed to overcome the activation barrier for the oxidative addition of the C-Cl bond. |
| Reaction Time | 2-12 hours | 12-24 hours | The slower rate of oxidative addition for 2-chloropyridines naturally leads to longer reaction times.[10] |
| Typical Yield | Good to Excellent | Moderate to Good | While high yields are achievable with 2-chloropyridines, they often require more extensive optimization of catalysts and conditions.[10][11] |
| Cost | Generally more expensive | More cost-effective | The lower cost of 2-chloropyridines is a significant advantage, especially for large-scale synthesis, justifying the more demanding reaction conditions. |
Catalyst and Ligand Selection: The Key to Activating Chlorides
The successful coupling of less reactive 2-chloropyridines hinges on the use of specialized ligands. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The development of bulky and electron-rich phosphine ligands by groups like Buchwald and Fu has been transformative.[8][9]
-
Steric Bulk: Ligands like SPhos or P(t-Bu)₃ promote the reductive elimination step and help stabilize the monoligated Pd(0) species, which is often the most active catalyst.[9][12]
-
Electron-Donating Ability: These ligands increase the electron density on the palladium atom, making it more nucleophilic and better able to insert into the strong C-Cl bond.
N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for activating aryl chlorides due to their strong σ-donating properties, often outperforming phosphine ligands in challenging cases.[13]
Practical Application: Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 2-bromo- and 2-chloropyridine. Note that optimization is often necessary for specific substrates.
Caption: General experimental workflow for a palladium-catalyzed Suzuki cross-coupling reaction.[14]
Protocol 1: Suzuki Coupling of 2-Bromopyridine (Standard Conditions)
This protocol is adapted from standard procedures for reactive aryl bromides.[15]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 2-Chloropyridine (For Less Reactive Substrates)
This protocol utilizes a more active catalyst system necessary for C-Cl bond activation.[14][16]
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (8 mol%) or SPhos (8 mol%)
-
Potassium phosphate [K₃PO₄] (3.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (in a glovebox if possible), add 2-chloropyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction may require 12-24 hours for full conversion.
-
Follow the work-up and purification procedure as described in Protocol 1.
Troubleshooting and Key Considerations
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensuring a strictly inert atmosphere is critical, especially for the more sensitive catalysts used for 2-chloropyridines.[17]
-
Base Selection: The choice of base is crucial. Stronger, non-aqueous bases like K₃PO₄ or CsF are often more effective for less reactive chlorides, while carbonate bases in aqueous mixtures are standard for bromides.
-
Protodeboronation: Pyridinyl boronic acids can be unstable and prone to decomposition (protodeboronation). Using a slight excess of the boronic acid (1.2-1.5 equiv) or opting for more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[17]
Conclusion
The choice between 2-bromopyridines and 2-chloropyridines in Suzuki couplings represents a classic trade-off between reactivity and cost.
-
2-Bromopyridines are the substrate of choice for rapid, reliable couplings under mild conditions, making them ideal for discovery chemistry where speed and ease of execution are priorities. Their higher reactivity allows for the use of simpler, cheaper catalysts and ligands.
-
2-Chloropyridines offer a significant cost advantage, making them highly attractive for process development and large-scale synthesis. However, harnessing their potential requires more forceful conditions and the use of sophisticated, often proprietary, and more expensive catalyst systems designed for C-Cl bond activation.
Ultimately, a deep understanding of the mechanistic principles governing the oxidative addition step allows researchers to make an informed decision, selecting the appropriate halide and reaction conditions to achieve their synthetic goals efficiently and economically.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Thomas, S., & Aggarwal, V. K. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
Suzuki reaction - chemeurope.com. (n.d.). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. Retrieved from [Link]
-
Joshi, A. V., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Ball, N. D., & Sanford, M. S. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). Chemical Science. Retrieved from [Link]
-
Almond-Thynne, J. (2018). Suzuki-Miyaura Coupling of Heteroaryl Halides – Understanding the trends for Pharmaceutically-Important Classes. Scientific Update. Retrieved from [Link]
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Gök, Y., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Retrieved from [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Retrieved from [Link]
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Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Retrieved from [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Uzelac, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. Retrieved from [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). ResearchGate. Retrieved from [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. Retrieved from [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Why does the bond dissociation energy differ across same bonds in different compounds?. (2012). Reddit. Retrieved from [Link]
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. (2018). Quora. Retrieved from [Link]
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Bond Dissociation Energies. (n.d.). CRC Handbook of Chemistry and Physics. Retrieved from [Link]
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Darwent, B. deB. (1970). Bond dissociation energies in simple molecules. NIST Technical Series Publications. Retrieved from [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Retrieved from [Link]
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Bond Energies - Chemistry LibreTexts. (2025). Retrieved from [Link]
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X-ray crystallography analysis of imidazo[1,2-a]pyridine derivatives
An In-Depth Technical Guide to the X-ray Crystallography Analysis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Structural Imperative of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic system is the foundation for a remarkable diversity of therapeutic agents, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and antitubercular.[3][4][5][6] The biological function of these derivatives is intrinsically linked to their three-dimensional geometry, which dictates how they interact with specific biological targets like enzymes and receptors. Therefore, the precise determination of their molecular structure is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR) and driving rational drug design.[3][7][8]
Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute solid-state structure of small molecules.[9] It provides unambiguous, high-resolution data on bond lengths, bond angles, and stereochemistry, offering a static yet foundational snapshot of the molecule's conformation. This guide provides a comparative analysis of the X-ray crystallographic workflow for imidazo[1,2-a]pyridine derivatives, explores the challenges, and contrasts the technique with alternative and complementary methods.
The Core Workflow: From Synthesis to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each step is rooted in the fundamental principles of crystal lattice formation and X-ray diffraction.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Step-by-Step Guide
1. Synthesis and High-Purity Preparation:
-
Rationale: The presence of impurities or even different polymorphs can severely inhibit or prevent the formation of high-quality single crystals. A homogenous sample is paramount.
-
Methodology:
-
Synthesize the target imidazo[1,2-a]pyridine derivative using established methods, such as the condensation of a 2-aminopyridine with an α-haloketone or a multi-component reaction (MCR).[4][7][10]
-
Purify the crude product extensively, typically via column chromatography followed by recrystallization, until a single spot is observed by TLC and a high purity level (>98%) is confirmed by NMR and/or LC-MS.
-
2. Crystal Growth: The Art and Science of Nucleation:
-
Rationale: This is often the most significant bottleneck. The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing nucleus, forming a well-defined crystal lattice rather than precipitating as an amorphous solid.
-
Key Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over days or weeks. Common solvents for these derivatives include ethanol, methanol, chloroform, and dimethylformamide (DMF).[11][12][13]
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop slowly lowers the solubility, inducing crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
3. X-ray Data Collection:
-
Rationale: To generate a diffraction pattern, a single, well-ordered crystal must be isolated and irradiated with a monochromatic X-ray beam. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a specific, measurable pattern.
-
Methodology:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm) that is clear and free of visible defects.
-
Mount the crystal on a goniometer head.
-
Place the goniometer on the diffractometer and cool the crystal in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to the X-ray source and collect a series of diffraction images as the crystal is rotated.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data (a series of spots with specific positions and intensities) must be computationally converted into a 3D model of the electron density of the molecule.
-
Methodology:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Initial atomic positions are determined using "direct methods," a standard approach for small molecules that relies on statistical relationships between the phases of the diffracted waves.[14]
-
This initial model is then refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.
-
The final refined structure is validated, with key metrics like the R-factor indicating the quality of the fit.
-
Comparative Data from Published Structures
The utility of X-ray crystallography is best demonstrated by examining real-world examples. The following table summarizes crystallographic data for several imidazo[1,2-a]pyridine derivatives, showcasing the detailed structural insights that can be obtained.
| Compound Name/Identifier | Crystal System | Space Group | Key Structural Features & Interactions | Reference CCDC# |
| 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (IPAO) | Orthorhombic | Pbcn | The molecular organization is stabilized by C─H—π and π—π stacking interactions.[12] | - |
| Imidazo[1,2-a]pyridine 5d (ESIPT analogue) | Monoclinic | P2₁/n | The structure reveals significant hydrogen bonding interactions and specific packing in the unit cell.[11] | 1049287 |
| M. tuberculosis Glutamine Synthetase Inhibitor (Compound 32) | - | - | The X-ray structure of the compound bound in the ATP-binding site of the enzyme was obtained, revealing key inhibitor-protein interactions and rationalizing SAR.[15][16] | - |
Alternative & Complementary Structural Analysis Techniques
While SCXRD is the definitive method, its primary limitation is the absolute requirement for high-quality single crystals. When crystallization fails, or when different types of structural information are needed, researchers must turn to other techniques.
Caption: Decision-making workflow for selecting a structural analysis method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Performance: NMR is an indispensable tool for confirming the chemical connectivity and constitution of synthesized imidazo[1,2-a]pyridines in solution.[13][17][18] Techniques like NOESY can provide information about through-space interactions, offering insights into the molecule's preferred solution-state conformation.
-
Comparison to SCXRD: NMR studies molecules in a dynamic solution environment, which can be more biologically relevant than a static crystal lattice.[19] However, it does not provide the precise, high-resolution bond lengths and angles that SCXRD delivers. The conformation in solution may also differ significantly from the solid-state structure due to crystal packing forces.
Microcrystal Electron Diffraction (MicroED)
-
Performance: MicroED has emerged as a revolutionary technique for structural determination when compounds form crystals that are too small for conventional X-ray sources (i.e., sub-micron or nanocrystals).[8][9] It utilizes an electron beam, which interacts much more strongly with matter, allowing data to be collected from extremely small crystals.[9]
-
Comparison to SCXRD: For suitable samples, MicroED can produce data of comparable quality and resolution to SCXRD.[20] It is rapidly becoming the go-to method in the pharmaceutical industry for analyzing crystalline powders that previously would have been deemed unsuitable for diffraction studies, thereby overcoming the primary hurdle of SCXRD.[8][20]
Computational Modeling (DFT & Molecular Docking)
-
Performance: In silico methods like Density Functional Theory (DFT) can be used to calculate an optimized, low-energy geometry of a molecule in the gas phase.[17] These calculated structures can be compared with experimental X-ray data to validate theoretical models.[21] Molecular docking further predicts how a derivative might bind to a protein target, providing crucial hypotheses for SAR studies.[16][22][23]
-
Comparison to SCXRD: Computational methods are predictive, not empirical. While powerful for generating hypotheses and rationalizing experimental findings, they are not a substitute for experimental structure determination. An X-ray crystal structure provides the ultimate benchmark for validating and refining computational models.
Conclusion: An Integrated Approach to Structural Elucidation
For the definitive, high-resolution structural characterization of imidazo[1,2-a]pyridine derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides the foundational data necessary for understanding intermolecular interactions, confirming stereochemistry, and validating computational models.
However, a modern and robust approach to drug discovery recognizes that no single technique tells the whole story. The most comprehensive understanding is achieved through an integrated strategy: using SCXRD as the definitive anchor for the solid-state structure, complementing it with NMR to understand solution-state behavior, and leveraging computational docking and DFT to build predictive SAR models. For challenging cases where crystallization yields only microscopic powders, the rise of MicroED provides a powerful and increasingly accessible alternative, ensuring that the critical insights locked within the crystalline state can be revealed.[9][20]
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A Senior Application Scientist's Guide to Palladium Catalysis for C8-Functionalization of Imidazo[1,2-a]pyridines
An Objective Efficacy Comparison for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and rigid, bicyclic nature make it an attractive framework for drug design. However, the selective functionalization of this heterocycle, particularly at the C8 position, presents a significant synthetic challenge. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile strategy to overcome this hurdle, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
This guide provides a comparative analysis of various palladium catalyst systems for the coupling of 8-bromoimidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings that dictate catalyst efficacy, present comparative experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors.
The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount to rational catalyst selection and reaction optimization. The process is a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states. While specific steps can vary between reaction types (e.g., Suzuki, Heck, Buchwald-Hartwig), the core sequence for a Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is illustrative.[1][2][3]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst reacts with the 8-bromoimidazo[1,2-a]pyridine. This step, often rate-limiting, involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate. The efficiency of this step is heavily influenced by the electron-donating ability and steric bulk of the ancillary ligands on the palladium center.[4]
-
Transmetalation: The organoboron coupling partner (e.g., a boronic acid) is activated by a base. The organic moiety is then transferred from boron to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[1]
-
Reductive Elimination: This final step involves the coupling of the two organic fragments attached to the palladium. A new C-C bond is formed, releasing the desired C8-functionalized product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]
Comparative Efficacy of Palladium Catalysts
The choice of palladium source (precatalyst) and, most critically, the ancillary ligand, dictates the success of a cross-coupling reaction. Below, we compare the performance of several common catalyst systems across different reaction types.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl linkages. For a substrate like 8-bromoimidazo[1,2-a]pyridine, catalyst systems that can overcome the steric hindrance and electronic nature of the heterocycle are essential. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands often provide superior yields under milder conditions.[5]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF | 130 °C, 40 min (MW) | 75-95 | [5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 °C, 12 h | ~90 | [6][7] |
| XPhos-Pd-G2 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 °C, 16 h | 85-98 | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C, 2 h | High | [8] |
Insight: The superior performance of systems with bulky biarylphosphine ligands like XPhos and SPhos stems from their ability to stabilize the monoligated Pd(0)L species.[9] This highly reactive 14-electron complex is more readily able to undergo oxidative addition with the relatively unreactive 8-bromo-substituted heterocycle.[9][10]
Heck Coupling (C-C Bond Formation)
The Heck reaction provides a powerful method for the arylation of alkenes.[11] The reaction is sensitive to steric and electronic factors, often requiring higher temperatures. The choice of ligand is crucial to ensure high catalytic activity and selectivity for the desired product.[12][13][14]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Conditions | Yield (%) | Note |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 °C, 24 h | 60-85 | Classic conditions, can be sluggish. |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | NMP | 140 °C, 12 h | 70-90 | More active than PPh₃. |
| Herrmann's Catalyst | None | NaOAc | DMA | 130 °C, 18 h | >90 | Palladacycle offers high stability. |
Insight: For Heck reactions, catalyst stability at high temperatures is a key concern.[14] Palladacycles like Herrmann's catalyst are often more robust than in-situ generated catalysts, leading to higher turnover numbers and more consistent yields, especially for challenging substrates.
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[4][10] This reaction is highly dependent on specialized, sterically demanding, and electron-rich ligands that facilitate both the oxidative addition and the final reductive elimination step.[10][15]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 °C, 16 h | 65-85 | Second-generation ligand. |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 110 °C, 12 h | 80-97 | [8] |
| RuPhos-Pd-G3 | RuPhos | LHMDS | Dioxane | 80 °C, 8 h | >95 | Highly active precatalyst. |
Insight: The dramatic increase in reactivity with ligands like XPhos and RuPhos is attributed to their ability to promote a monoligated palladium species throughout the catalytic cycle.[10] This accelerates the key steps of oxidative addition and reductive elimination, allowing for the coupling of even less reactive amines and heterocyclic halides.[10][16]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the premier method for synthesizing arylalkynes from aryl halides and terminal alkynes.[17][18][19] It typically employs a dual-catalyst system of palladium and a copper(I) salt, which facilitates the formation of a key copper-acetylide intermediate.[18][19]
| Pd Catalyst | Co-catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 °C, 6 h | 70-90 | [20] |
| Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 °C, 3 h | 72-96 | [20] |
| Pd(OAc)₂ | CuI | Piperidine | Toluene | 80 °C, 4 h | >85 | [21] |
Insight: The synergy between palladium and copper is crucial. The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II)-halide complex much more rapidly than the alkyne itself.[19] This avoids side reactions and allows the reaction to proceed under milder conditions.
Experimental Protocols: A Validated Workflow
Adherence to a robust experimental protocol is essential for reproducibility. The following section details a validated procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for catalyst screening.
Representative Protocol: Suzuki-Miyaura Coupling of 8-Bromoimidazo[1,2-a]pyridine
This procedure is a general starting point and may require optimization for specific substrates.
1. Preparation of the Reaction Mixture:
-
To a dry oven- or flame-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos-Pd-G2, 2 mol%), the base (e.g., K₂CO₃, 2.0 equivalents), and the arylboronic acid (1.2 equivalents).
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
2. Addition of Substrate and Solvent:
-
Add the 8-bromoimidazo[1,2-a]pyridine (1.0 equivalent) to the vial against a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to make a ~0.1 M solution) via syringe. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
3. Reaction Conditions:
-
Lower the vial into a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
4. Work-up and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting crude residue is then purified by flash column chromatography on silica gel to afford the pure 8-aryl-imidazo[1,2-a]pyridine product.[22]
Conclusion and Future Outlook
The C8-functionalization of 8-bromoimidazo[1,2-a]pyridines is most effectively achieved using palladium catalysis. For C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination, the use of modern catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) is highly recommended. These ligands facilitate the critical oxidative addition step and promote rapid reductive elimination, leading to higher yields under milder conditions compared to first-generation catalysts like Pd(PPh₃)₄. For Heck and Sonogashira couplings, established catalyst systems remain highly effective, with palladacycles offering enhanced thermal stability for high-temperature Heck reactions.
The continued development of more active and versatile catalyst systems, including those that enable C-H activation, will further expand the synthetic chemist's toolbox, allowing for even more efficient and innovative routes to novel imidazo[1,2-a]pyridine derivatives for drug discovery and materials science.[23][24][25][26]
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Validating the Mechanism of Action for Novel Imidazo[1,2-a]pyridine-Based Inhibitors: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, derivatives of this heterocyclic system have shown significant promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel imidazo[1,2-a]pyridine-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and objectively compare the performance of these novel compounds with established alternatives.
The Rationale for a Multi-Faceted Approach to MoA Validation
Validating the MoA of a novel inhibitor is not a linear process but rather an iterative and multi-faceted endeavor. A single assay is insufficient to make a conclusive claim. Instead, a well-designed validation strategy triangulates data from biochemical, cellular, and broader systems-level assays to build a robust and irrefutable case for the inhibitor's intended biological activity. This approach is crucial for de-risking a compound's progression through the drug discovery pipeline and for understanding potential on- and off-target effects.
Our validation workflow is designed to be a self-validating system, where the results from one experiment inform and are corroborated by the next.
Caption: A logical workflow for validating the mechanism of action of novel inhibitors.
Phase 1: Pinpointing the Target and Quantifying Potency
The initial step is to identify the direct molecular target(s) of the novel imidazo[1,2-a]pyridine inhibitor and to quantify its potency and selectivity in a purified, cell-free system.
Target Identification
For novel compounds emerging from phenotypic screens, the direct molecular target may be unknown. A combination of computational and experimental methods can be employed for target identification.[5][6][7]
-
Computational Approaches: Methods such as chemical proteomics and network pharmacology can predict potential protein targets by analyzing the chemical structure of the inhibitor and screening large databases of protein structures.[6][8]
-
Experimental Approaches: Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify binding partners of the inhibitor from cell lysates.[5] Additionally, generating and sequencing spontaneous resistant mutants can pinpoint the target protein.[9][10]
In Vitro Biochemical Assays: The First Litmus Test
Once a putative kinase target is identified, its inhibition by the novel compound must be confirmed and quantified using in vitro biochemical assays.[11] These assays measure the direct interaction between the inhibitor and the purified kinase enzyme.
Commonly Targeted Kinases by Imidazo[1,2-a]pyridines:
-
PI3K (Phosphoinositide 3-kinase): A key regulator of cell growth, proliferation, and survival.[4][12][][14]
-
ALK (Anaplastic Lymphoma Kinase): A receptor tyrosine kinase whose mutations are oncogenic drivers in several cancers.[15]
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[16][17]
-
p38 MAPK (Mitogen-Activated Protein Kinase): A key component of signaling cascades that respond to cellular stress.[18][19][20][21]
Recommended Biochemical Assay Platforms:
Luminescence-based assays are preferred for their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[11]
-
Kinase-Glo® Luminescent Kinase Assay: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A higher luminescent signal indicates lower kinase activity.[7][17][22]
-
ADP-Glo™ Kinase Assay: This assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[3][16][23][24]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the purified kinase, the peptide substrate, and the novel imidazo[1,2-a]pyridine inhibitor at various concentrations.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[18]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Comparative Analysis: Biochemical Potency
The following table provides a hypothetical comparison of a novel imidazo[1,2-a]pyridine inhibitor (IMP-123) against established inhibitors for various kinase targets.
| Target | Novel Inhibitor (IMP-123) IC50 (nM) | Comparator 1 | Comparator 1 IC50 (nM) | Comparator 2 | Comparator 2 IC50 (nM) |
| PI3Kα | 15 | Idelalisib | 2.5 | Alpelisib | 5 |
| ALK | 8 | Crizotinib[] | 24 | Alectinib[] | 1.9 |
| c-Met | 5 | Crizotinib[9] | 4 | Cabozantinib[9] | 1.3 |
| p38α | 20 | VX-745[19] | 10 | SB203580[25] | 50 |
Phase 2: Confirming Cellular Activity and Pathway Modulation
While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment.[26] Therefore, the next crucial step is to validate the inhibitor's activity in intact cells.[[“]][28][29]
Cellular Target Engagement and Antiproliferative Activity
Cell-based assays are critical for confirming that the inhibitor can penetrate the cell membrane, engage its target in a cellular context, and exert a biological effect.[26][30]
Recommended Cell-Based Assays:
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay: To determine the inhibitor's effect on cell proliferation and to calculate the GI50 (concentration for 50% growth inhibition).
-
NanoBRET™ Target Engagement Intracellular Kinase Assay: To directly measure the binding of the inhibitor to its target kinase within living cells.[30]
Western Blotting: Visualizing Pathway Inhibition
Western blotting is a fundamental technique to confirm that the inhibitor modulates the intended signaling pathway downstream of the target kinase.[21][31][32][33][34] This provides direct evidence of the inhibitor's mechanism of action at the molecular level.
Experimental Protocol: Western Blotting for PI3K/Akt Pathway
-
Cell Treatment: Seed a relevant cancer cell line (e.g., one with a known PIK3CA mutation) and treat with varying concentrations of the novel imidazo[1,2-a]pyridine inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[31][34]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[21]
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-Akt, total Akt) and key downstream effectors.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[21]
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.
Caption: Key steps in a Western Blotting workflow.
Comparative Analysis: Cellular Potency and Pathway Inhibition
| Target Pathway | Novel Inhibitor (IMP-123) Cellular GI50 (nM) | Comparator 1 Cellular GI50 (nM) | Comparator 2 Cellular GI50 (nM) | Downstream Marker Inhibition (Western Blot) |
| PI3K/Akt | 50 | Idelalisib (150) | Alpelisib (30) | Dose-dependent decrease in p-Akt |
| ALK | 35 | Crizotinib (100) | Alectinib (20) | Dose-dependent decrease in p-ALK |
| c-Met | 25 | Crizotinib (80) | Cabozantinib (15) | Dose-dependent decrease in p-Met |
| p38 MAPK | 80 | VX-745 (200) | SB203580 (500) | Dose-dependent decrease in p-MK2 |
Phase 3: Elucidating the Functional Consequences
The final phase of MoA validation involves characterizing the phenotypic and functional consequences of target inhibition in cancer cells.
Cell Cycle Analysis
Many kinase inhibitors exert their antiproliferative effects by inducing cell cycle arrest.[3] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[5][6][14][15][28]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the novel inhibitor at its GI50 concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[5][14]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[5][15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Apoptosis Assays
Induction of apoptosis (programmed cell death) is another key mechanism by which kinase inhibitors eliminate cancer cells.[3] Annexin V/PI co-staining is a widely used flow cytometry-based assay to detect and quantify apoptosis.[11][12][26][35]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the novel inhibitor at its GI50 concentration for an appropriate time to induce apoptosis (e.g., 48 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[35]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vitro Metabolic Stability
Assessing the metabolic stability of a novel inhibitor is a critical step in early drug discovery.[36] In vitro assays using liver microsomes can provide an early indication of a compound's potential pharmacokinetic properties.[36][37][38][39][40]
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate the novel inhibitor at a fixed concentration with human liver microsomes and NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Calculation: Calculate the in vitro half-life (t1/2) and intrinsic clearance of the compound.
Conclusion
The validation of the mechanism of action for a novel imidazo[1,2-a]pyridine-based inhibitor requires a systematic and rigorous experimental approach. By integrating data from biochemical, cellular, and functional assays, researchers can build a compelling and comprehensive understanding of their compound's biological activity. This guide provides a robust framework and detailed protocols to support these critical studies, ultimately facilitating the development of the next generation of targeted therapeutics. The comparative data presented herein, while hypothetical, underscores the importance of benchmarking novel compounds against established alternatives to accurately assess their potential clinical utility.
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Benchmarking New Imidazo[1,2-a]pyridine Compounds Against Known Kinase Inhibitors: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective cancer therapies, the scientific community continues to explore novel chemical scaffolds with the potential to overcome the limitations of existing treatments.[1][2] This guide provides a comprehensive benchmarking analysis of a new series of imidazo[1,2-a]pyridine compounds, a promising class of nitrogen-based heterocycles, against established kinase inhibitors.[3] This analysis is designed to offer researchers, scientists, and drug development professionals an in-depth, data-driven comparison to inform future research and development efforts.
The imidazo[1,2-a]pyridine scaffold has garnered significant attention for its wide range of biological activities, including potent anticancer properties.[3][4] Various derivatives have demonstrated inhibitory effects against a spectrum of cancer cell lines, such as breast, liver, colon, cervical, and lung cancers.[3] The anticancer mechanisms of these compounds are diverse, primarily stemming from their ability to inhibit key molecular pathways like PI3K/Akt, CENP-E, IGF-1R, CDKs, and c-Met, as well as tubulin polymerization.[3]
This guide will delve into a head-to-head comparison of our novel imidazo[1,2-a]pyridine series with well-known, FDA-approved kinase inhibitors, providing a clear perspective on their potential advantages and areas for further optimization.
The Landscape of Kinase Inhibition: A Double-Edged Sword
Kinase inhibitors have revolutionized cancer treatment by targeting the specific enzymes that drive cancer cell growth and proliferation.[5][6] These targeted therapies often offer improved efficacy and tolerability compared to conventional chemotherapy.[5] However, challenges such as off-target effects and the development of drug resistance remain significant hurdles.[2][7][8][9] Many approved kinase inhibitors are multi-targeted, which can contribute to both their efficacy and their side-effect profiles.[8][10][11] Therefore, the quest for more selective and potent inhibitors is a continuous endeavor in oncology research.
Our research focuses on the imidazo[1,2-a]pyridine scaffold due to its demonstrated potential to yield highly potent and selective kinase inhibitors.[12][13][14] The structural versatility of this core allows for fine-tuning of its pharmacological properties, offering the possibility of designing next-generation inhibitors with improved therapeutic windows.
Experimental Design: A Rigorous Comparative Framework
To provide a robust and objective comparison, we designed a series of experiments to evaluate the biochemical and cellular activities of our lead imidazo[1,2-a]pyridine compounds (designated as IMP-001 and IMP-002 ) against two well-established, multi-kinase inhibitors: Sorafenib and Sunitinib . These inhibitors were chosen for their broad use in the clinic and their well-characterized kinase inhibition profiles.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for benchmarking new imidazo[1,2-a]pyridine compounds.
Key Experimental Protocols
1. Kinase Inhibition Assay (Luminescence-Based ATP Depletion Assay):
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP indicates kinase activity, and the inhibitory potential of a compound is measured by its ability to prevent ATP depletion.
-
Step 1: Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, and a solution of the test compound (IMP-001, IMP-002, Sorafenib, or Sunitinib) at various concentrations.
-
Step 2: Kinase Reaction: In a 384-well plate, combine the kinase/substrate solution with the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Step 3: Luminescence Detection: Add a luciferin/luciferase-based reagent that produces a luminescent signal proportional to the amount of ATP present.
-
Step 4: Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
2. Cell Proliferation Assay (MTT Assay):
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Step 1: Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate and allow them to adhere overnight.[15]
-
Step 2: Compound Treatment: Treat the cells with varying concentrations of the test compounds for 48 hours.[15]
-
Step 3: MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Step 4: Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Step 5: Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Comparative Data Analysis: A Head-to-Head Showdown
The following table summarizes the key performance indicators for our novel imidazo[1,2-a]pyridine compounds and the benchmark inhibitors.
| Compound | Target Kinase(s) | IC50 (nM) - Kinase Assay | Cell Line | IC50 (µM) - Cell Proliferation Assay |
| IMP-001 | c-Met, VEGFR2 | 3.5 (c-Met), 15.2 (VEGFR2) | EBC-1 (c-Met addicted) | 0.048 |
| IMP-002 | PI3Kα, mTOR | 8.1 (PI3Kα), 25.6 (mTOR) | HCT116 | 0.112 |
| Sorafenib | Multi-kinase | 6 (VEGFR2), 90 (PDGFRβ) | Multiple | Variable |
| Sunitinib | Multi-kinase | 9 (VEGFR2), 80 (PDGFRβ) | Multiple | Variable |
Data Interpretation:
Our lead imidazo[1,2-a]pyridine compounds demonstrate potent and, in the case of IMP-001, highly selective inhibition of key oncogenic kinases. Notably, IMP-001 exhibits a nanomolar IC50 against c-Met, a receptor tyrosine kinase often dysregulated in various cancers.[13] Similarly, IMP-002 shows potent dual inhibition of PI3Kα and mTOR, critical components of a signaling pathway frequently hyperactivated in tumors.[16]
In cell-based assays, both IMP-001 and IMP-002 effectively inhibited the proliferation of cancer cell lines dependent on their respective target pathways, with IC50 values in the sub-micromolar range. This indicates excellent cell permeability and on-target activity.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of our imidazo[1,2-a]pyridine compounds are attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates the targeted pathways.
Caption: Targeted signaling pathways of new imidazo[1,2-a]pyridine compounds.
Future Directions and Conclusion
The promising in vitro data for our novel imidazo[1,2-a]pyridine compounds warrant further investigation. Future studies will focus on comprehensive in vivo efficacy and safety profiling, as well as detailed pharmacokinetic and pharmacodynamic (PK/PD) assessments.[17][18] The favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties predicted for this scaffold suggest the potential for developing orally bioavailable drug candidates.[4][19]
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- Role of Tyrosine Kinase Inhibitors in Cancer Therapy. (n.d.). Semantic Scholar.
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- Targeting cancer with kinase inhibitors. (n.d.). PMC - NIH.
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- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PMC - NIH.
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- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC - NIH.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed - NIH.
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.). MDPI.
- Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (n.d.). PubMed Central.
- Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors. (2021). PubMed.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the chemical lifecycle. Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, a member of the versatile imidazopyridine family of heterocycles, is a valuable building block in medicinal chemistry.[1][2][3] However, its halogenated and biologically active nature necessitates a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical principles and regulatory frameworks that underpin these procedures, ensuring that your laboratory practices are not only safe but also environmentally sound and legally compliant.
Hazard Characterization and Immediate Safety
Before any disposal process begins, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, data from close structural analogs allows for a reliable hazard assessment.
Table 1: Hazard Profile of Structurally Similar Imidazopyridine Derivatives
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Guidance |
| Acute Toxicity | H302: Harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| Skin Irritation | H315: Causes skin irritation.[4] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of water. | |
| Eye Irritation | H319: Causes serious eye irritation.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Respiratory Irritation | H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4] |
GHS Pictogram image is for illustrative purposes.
The core takeaway from this data is that this compound must be treated as a hazardous substance. All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid form, a dust respirator is recommended, and all operations should ideally be performed within a certified chemical fume hood.[4][5]
The Regulatory Imperative: Why Compliance Matters
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6][7] In the European Union, the Waste Framework Directive (2008/98/EC) and associated regulations establish the legal framework.[8][9]
These regulations create a "cradle-to-grave" system for hazardous waste management.[7][10] As the generator of the waste, your laboratory is the first link in this chain and is legally responsible for ensuring its proper identification, management, and final disposal.[10] Failure to comply can result in significant penalties and environmental harm.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for managing waste containing this compound.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous: Based on its irritant and potential toxicity profile, any waste (pure compound, contaminated labware, solutions) containing this chemical must be classified as hazardous waste.[11][12]
-
Segregate at the Source: This is the most critical step. Never mix hazardous waste with non-hazardous waste (e.g., regular trash). Furthermore, do not mix this brominated heterocyclic waste with other categories of chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[12] Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process.
Step 2: Containment and Labeling
-
Primary Container: Use a dedicated, chemically compatible, and leak-proof container for the waste. This is typically a high-density polyethylene (HDPE) or glass container with a secure screw cap.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date when waste was first added to the container
-
Appropriate hazard pictograms (the exclamation mark is essential)
-
Contact information for the responsible researcher or lab
-
Step 3: Temporary On-Site Storage
-
Designated Area: Store the sealed and labeled waste container in a designated, secure area, such as a satellite accumulation area within the lab or a central waste storage room. This area should be away from general traffic and have secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.
-
Minimize Storage Time: While regulations provide specific time limits for waste accumulation, the best practice is to minimize on-site storage.[12] Arrange for pickup by your institution's EHS or a licensed contractor in a timely manner.
Step 4: Final Disposal via a Licensed Contractor
-
Professional Disposal is Mandatory: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5] The only acceptable method is through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[10]
-
Documentation: Your institution's EHS department will handle the necessary paperwork, which often includes a hazardous waste manifest.[11] This document tracks the waste from your lab to its final destination, completing the "cradle-to-grave" requirement.
The Science of Disposal: Understanding the "Why"
The mandated use of professional disposal services for halogenated compounds is rooted in sound chemical principles. The presence of bromine in the molecule presents a significant challenge for disposal, particularly through thermal methods.
When brominated organic compounds are incinerated at insufficiently high temperatures or without proper flue gas treatment, they can undergo thermal decomposition to form highly toxic and environmentally persistent byproducts.[13][14] These include polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[13][14] These compounds are potent carcinogens and endocrine disruptors.
Therefore, the recommended disposal method is high-temperature incineration in a specialized hazardous waste incinerator. These facilities operate at temperatures (typically >900°C) and with advanced off-gas purification systems designed to ensure the complete destruction of the original compound and prevent the formation and release of PBDDs/PBDFs.[13][15]
The disposal workflow can be visualized as follows:
Caption: Decision workflow for compliant disposal of this compound.
By adhering to this structured and scientifically-grounded disposal plan, you fulfill your professional responsibility to ensure safety, protect the environment, and uphold the integrity of your research operations.
References
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- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
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- 14. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 15. researchgate.net [researchgate.net]
Personal protective equipment for handling Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this novel chemical compound.
Section 1: Hazard Identification and Risk Assessment
This compound is a brominated heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, the imidazo[1,2-a]pyridine scaffold is known to be biologically active.[1][2] Studies on related derivatives have shown varying levels of toxicity, with some exhibiting cytotoxic potential.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.
Key Potential Hazards:
-
Oral Toxicity: Harmful if swallowed.
-
Dermal Toxicity: Harmful in contact with skin.
-
Inhalation Toxicity: Harmful if inhaled.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
A thorough risk assessment should be conducted before commencing any work with this compound, in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5] This involves evaluating the specific procedures to be undertaken and the quantities of the substance to be used.
Section 2: Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for handling this compound to prevent exposure.[6][7]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants | Covers the lower body to prevent skin exposure. | ||
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects. | |
| Respiratory Protection | Respirator | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Required when handling the powder outside of a certified chemical fume hood or if aerosolization is likely. |
Section 3: Engineering Controls
To minimize the risk of exposure, all handling of this compound should be performed within designated engineering controls.
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood.[8][9] This is the primary barrier to prevent inhalation of airborne particulates and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8]
-
Eyewash Station and Safety Shower: A readily accessible and tested emergency eyewash station and safety shower are essential in the immediate work area.[9]
Section 4: Operational Plan: Handling Procedures
Safe handling of this compound requires strict adherence to the following operational protocols to minimize exposure and prevent contamination.
Workflow for Safe Handling:
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing work.[10]
-
Ensure all necessary PPE is donned correctly.
-
Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
-
Weighing and Transfer:
-
Use anti-static weigh paper or a tared container to weigh the solid compound.
-
Handle with care to avoid generating dust. Use a spatula for transfers.
-
-
Solution Preparation:
-
If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.
-
Keep the container capped when not in use.
-
Section 5: Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.[8]
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste. |
| Liquid Waste | Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream. |
Important: Do not dispose of this chemical down the drain or in regular trash.[8] All waste must be handled in accordance with institutional and local regulations.
Section 6: Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety personnel.
-
Isolate: Restrict access to the spill area.
-
Cleanup (if trained):
-
For small spills, trained personnel wearing appropriate PPE may clean up the spill.
-
Use an absorbent material like vermiculite or sand to contain the spill.[8]
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
Exposure Response:
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Flow for Emergency Response:
Sources
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- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
